Urease-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H13ClN2O3S |
|---|---|
Molecular Weight |
288.75 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-(4-chloroanilino)-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13ClN2O3S/c12-7-1-3-8(4-2-7)14-10(15)6-18-5-9(13)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
SMNBHKUGMJVEIN-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CSC[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSCC(C(=O)O)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to Urease and Its Inhibition
An in-depth analysis of the publicly available scientific literature and chemical databases did not yield specific information on a compound designated "Urease-IN-12." This suggests that "this compound" may be a novel, yet-to-be-published compound, an internal research code, or a designation not widely used in the public domain.
Therefore, this document provides a comprehensive technical guide on the general principles and methodologies employed in the discovery and synthesis of urease inhibitors, which would be applicable to any novel inhibitor, including one potentially designated as this compound.
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] The subsequent spontaneous degradation of carbamate produces a second molecule of ammonia and carbon dioxide, leading to an increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy for combating these pathogens.[4][5]
The discovery and development of potent and safe urease inhibitors have been a significant focus of medicinal chemistry research.[2][4] Various classes of compounds have been investigated, including hydroxamic acids, thioureas, phosphoramidates, and various heterocyclic compounds.[4][5][6]
The Discovery of Urease Inhibitors: A General Workflow
The identification of novel urease inhibitors typically follows a multi-step process that combines computational and experimental approaches.
In Silico Discovery
Modern drug discovery heavily relies on computational methods to identify promising lead compounds.
-
Virtual Screening: Large chemical libraries are computationally screened against the three-dimensional structure of urease to identify potential binders.[7]
-
Pharmacophore Modeling: A model is created based on the essential structural features of known urease inhibitors. This model is then used to search for novel compounds with similar features.[8]
-
Molecular Docking: This technique predicts the binding mode and affinity of a ligand to the active site of the enzyme.[3][9] Docking studies help in understanding the interactions between the inhibitor and key residues in the urease active site.[1]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the candidate molecules are predicted to assess their drug-likeness.[7]
Chemical Synthesis
Promising candidates identified through in silico methods are then synthesized. The synthetic routes vary depending on the chemical class of the inhibitor. For example, the synthesis of thiourea derivatives often involves the reaction of an amine with a thiophosgene or a related reagent.[6] The synthesis of indole analogues as potential urease inhibitors has also been reported.[10]
In Vitro Evaluation
Synthesized compounds are evaluated for their ability to inhibit urease activity using in vitro assays.
-
Urease Inhibition Assay: The most common methods measure the amount of ammonia produced from the hydrolysis of urea.[11][12]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the inhibitor. This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[13][14]
-
Kinetic Studies: These studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[6][14]
Experimental Protocols
General Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is widely used to determine urease activity by measuring the production of ammonia.[3][15]
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol reagent
-
Alkaline hypochlorite solution
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, urease enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate for a further period (e.g., 15 minutes) at the same temperature.
-
Stop the reaction by adding the phenol reagent followed by the alkaline hypochlorite solution.
-
Allow the color to develop for a specific time (e.g., 30 minutes) at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 625-670 nm) using a microplate reader.[15]
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[14]
Determination of IC50 Value
The IC50 value is determined by measuring the urease inhibition at a range of inhibitor concentrations. The percentage inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.[13]
Quantitative Data of Known Urease Inhibitors
The potency of urease inhibitors is typically reported as their IC50 value. The table below summarizes the IC50 values for some known urease inhibitors.
| Inhibitor | Urease Source | IC50 (µM) | Reference |
| Thiourea | Jack Bean | 21.25 ± 0.15 | [16] |
| Acetohydroxamic Acid (AHA) | Bacillus pasteurii | ~42 | [17] |
| Hydroxyurea | Bacillus pasteurii | ~100 | [17] |
| Levofloxacin | Jack Bean | 7.24 ± 0.29 | [16] |
| Ofloxacin | Jack Bean | 16.53 ± 0.85 | [16] |
| Cefadroxil | Jack Bean | 21.35 ± 0.64 | [16] |
Signaling and Pathogenesis
Urease activity is a key factor in the pathogenesis of H. pylori infection. The ammonia produced neutralizes gastric acid, allowing the bacteria to survive and colonize the gastric mucosa.
Inhibition of urease disrupts this process, making the bacteria more susceptible to the acidic environment of the stomach and reducing their ability to cause mucosal damage.
Conclusion
While specific details on "this compound" are not publicly available, the established methodologies for the discovery and synthesis of urease inhibitors provide a clear roadmap for the development of such compounds. The process involves a synergistic combination of computational design, chemical synthesis, and rigorous in vitro evaluation to identify potent and selective inhibitors. The ultimate goal is to develop novel therapeutics that can effectively target urease and combat the infections caused by urease-producing pathogens.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Rapid screening for urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urease Inhibition Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. abcam.com [abcam.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Nickel in Urease Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease, a key enzyme in the nitrogen cycle, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is critically dependent on the presence of a dinuclear nickel center within its active site. This technical guide provides an in-depth exploration of the multifaceted role of nickel in urease function, from its integral part in the catalytic mechanism to the intricate cellular machinery responsible for its incorporation into the apoenzyme. We present a comprehensive overview of the enzyme's structure, the catalytic cycle, and the urease maturation pathway. Detailed experimental protocols for the preparation of apo-urease, in vitro reconstitution with nickel, and various activity assays are provided to facilitate further research. Furthermore, quantitative data on nickel binding affinities, enzyme kinetics, and inhibition by other metal ions are summarized for comparative analysis. This guide is intended to be a valuable resource for researchers in academia and industry, particularly those involved in the development of urease inhibitors for therapeutic or agricultural applications.
Introduction
Urease (EC 3.5.1.5) is a metalloenzyme of significant biological and medical importance. Found in a wide range of organisms, including bacteria, fungi, algae, and plants, it plays a crucial role in nitrogen metabolism by catalyzing the hydrolysis of urea[1]. The reaction proceeds at a rate estimated to be 1014 times faster than the uncatalyzed reaction, highlighting the remarkable catalytic efficiency of the enzyme[2]. This efficiency is entirely dependent on a unique dinuclear nickel center located in the enzyme's active site. The discovery of nickel as an essential component of urease in 1975 was a landmark in bioinorganic chemistry, being the first example of a nickel-dependent enzyme[3].
The activity of urease has significant implications in various fields. In agriculture, the rapid breakdown of urea-based fertilizers by soil ureases can lead to substantial nitrogen loss as ammonia gas and environmental pollution. In medicine, urease produced by pathogenic bacteria, such as Helicobacter pylori, is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. Consequently, the development of potent and specific urease inhibitors is a major focus of research for both agricultural and pharmaceutical applications.
A thorough understanding of the role of nickel in urease activity is paramount for the rational design of such inhibitors. This guide aims to provide a detailed technical overview of the current knowledge on this topic, with a focus on the structural and functional aspects of the nickel center, the mechanism of catalysis, and the complex process of nickel incorporation into the enzyme.
The Dinuclear Nickel Center: Structure and Function
The active site of urease contains two Ni(II) ions separated by approximately 3.5 to 3.7 Å[4]. These nickel ions are bridged by a carbamylated lysine residue and a hydroxide ion. The coordination sphere of the nickel ions is completed by histidine residues and an aspartate residue, creating a unique environment essential for catalysis[3][5].
-
Ni-1: Typically coordinated by two histidine residues, the carbamylated lysine, and a water molecule.
-
Ni-2: Coordinated by two histidine residues, one aspartate residue, the carbamylated lysine, and the bridging hydroxide ion.
This specific arrangement of ligands and the electronic properties of the nickel ions are finely tuned for the binding and activation of the urea substrate.
The Catalytic Mechanism of Urease
The hydrolysis of urea by urease is a multi-step process that relies on the coordinated action of the two nickel ions and surrounding amino acid residues. While several mechanisms have been proposed, a general consensus has emerged on the key steps involved:
-
Urea Binding: The urea molecule initially binds to the Ni-1 ion via its carbonyl oxygen. This interaction polarizes the carbonyl group, making the carbon atom more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A hydroxide ion, coordinated to Ni-2 or bridging both nickel ions, acts as the nucleophile and attacks the carbonyl carbon of the urea molecule. This leads to the formation of a tetrahedral intermediate.
-
Intermediate Breakdown: The tetrahedral intermediate is unstable and collapses, leading to the cleavage of a C-N bond and the release of the first product, ammonia.
-
Carbamate Formation: The remaining fragment, carbamate, is coordinated to the nickel center.
-
Product Release: The carbamate is subsequently displaced by a water molecule, and it spontaneously decomposes into a second molecule of ammonia and carbonic acid.
-
Regeneration of the Active Site: The active site is regenerated by the binding of a new water molecule, which is then deprotonated to reform the nucleophilic hydroxide ion.
The precise roles of each nickel ion are still a subject of active research, but it is clear that Ni-1 primarily functions as a Lewis acid to activate the urea substrate, while Ni-2 is involved in activating the nucleophilic water molecule.
Diagram of the Urease Catalytic Cycle
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification, characterization, and in vivo reconstitution of Klebsiella aerogenes urease apoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Characterization of the Klebsiella aerogenes Urease Accessory Protein UreD in Fusion with the Maltose Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Principles of Urease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles of urease inhibition, covering the enzyme's mechanism, inhibitor classifications, quantitative analysis, and detailed experimental protocols.
Introduction to Urease
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This reaction leads to a significant increase in the local pH.[1][3] While a vital component of the nitrogen cycle in agriculture, urease is also a significant virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of peptic ulcers.[4][5] By neutralizing gastric acid, urease allows H. pylori to colonize the harsh environment of the stomach. Therefore, the inhibition of urease is a key therapeutic strategy for managing infections caused by urease-producing pathogens and for improving the efficiency of urea-based fertilizers in agriculture.
The Catalytic Mechanism of Urease
The active site of urease contains a binuclear nickel center, where two Ni(II) ions are essential for its catalytic function.[3][6] The currently accepted mechanism involves the coordination of the urea molecule to one of the nickel ions, which acts as a Lewis acid, polarizing the carbonyl group of urea.[3][7] A water molecule, activated by the second nickel ion, then acts as a nucleophile, attacking the carbonyl carbon of the urea.[3][8] This leads to the formation of a tetrahedral intermediate which subsequently collapses to release ammonia and carbamate.[7][9] The carbamate then spontaneously decomposes to form another molecule of ammonia and carbonic acid.[1][9]
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease: Kinetic and Thermodynamic Mechanisms and Their Diverse Applications | Scilit [scilit.com]
- 3. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Urease: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of urease inhibitors, compounds of significant interest in medicinal chemistry and agriculture due to their potential to modulate the activity of the nickel-dependent metalloenzyme, urease. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical structures, properties, and evaluation of these inhibitors.
Introduction to Urease and Its Inhibition
Urease (EC 3.5.1.5) is a hydrolase that catalyzes the breakdown of urea into ammonia and carbamate.[1] The carbamate formed spontaneously decomposes to yield another molecule of ammonia and carbonic acid.[1] This enzymatic activity is a crucial factor in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis, contributing to conditions like gastritis, peptic ulcers, and the formation of infection-induced urinary stones. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil ureases leads to significant nitrogen loss and environmental pollution.
The development of potent and specific urease inhibitors is a key strategy to counteract these detrimental effects. These inhibitors function by interacting with the enzyme's active site, often by binding to the two nickel ions that are essential for its catalytic activity.[2]
Major Classes of Urease Inhibitors
A diverse range of chemical scaffolds has been explored for their urease inhibitory potential. The primary classes include hydroxamic acids, thioureas, phosphoramidates, and various heterocyclic compounds.[3]
-
Hydroxamic Acids: These compounds are among the most potent urease inhibitors, acting as competitive inhibitors by chelating the nickel ions in the active site.[4][5] Acetohydroxamic acid (AHA) is a well-known example and has been clinically used.[2]
-
Thioureas and their Derivatives: This class of compounds has shown significant urease inhibitory activity. Their mechanism often involves interaction with the active site nickel ions.[6]
-
Phosphoramidates: N-(n-butyl)thiophosphoric triamide (NBPT) is a prominent example used in agriculture to prevent nitrogen loss from urea-based fertilizers. These compounds are effective inhibitors of urease.
-
Heterocyclic Compounds: A wide array of heterocyclic structures, including coumarins, benzimidazoles, and their derivatives, have been investigated as urease inhibitors, exhibiting various modes of inhibition.[3]
Quantitative Data on Urease Inhibitors
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the IC₅₀ values for representative urease inhibitors from different chemical classes.
| Inhibitor Class | Compound | IC₅₀ (µM) | Reference Standard | Reference IC₅₀ (µM) |
| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | ~42 | - | - |
| Hydroxyurea (HU) | ~100 | - | - | |
| Methionine-hydroxamic acid | 3.9 | - | - | |
| Thioureas | Thiourea | 21.25 - 27.5 | - | - |
| N,N'-disubstituted thioureas (DSTUs) | 8.4 - 20.3 | Thiourea | - | |
| Barbiturates | Barbituric phenoxy-N-phenylacetamide derivatives | 0.69 - 2.47 | Thiourea | 23.00 |
| Barbituric hydrazone derivatives | 0.73 - 5.27 | Thiourea | 22.0 | |
| Quinolones | 2-quinolone-4-thiazolidinone derivatives | 0.46 - 27.1 | Thiourea | 21.9 |
| Phosphoramides | Phosphoramide derivatives (PADs) | 0.002 - 0.063 | NBPT | 0.1 |
| Coumarins | Coumarinyl pyrazolinyl thiomide (CPT 5n) | 0.000036 | - | - |
Note: IC₅₀ values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
The Berthelot method is a widely used colorimetric assay to determine urease activity by quantifying the amount of ammonia produced. The following is a detailed protocol for assessing urease inhibition.
4.1. Materials and Reagents
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.5)
-
Urease enzyme solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Ammonium chloride (NH₄Cl) standard solutions
-
Phenol-hypochlorite reagent (Berthelot's reagent):
-
Solution A: Phenol and sodium nitroprusside
-
Solution B: Sodium hypochlorite and sodium hydroxide
-
-
96-well microplate
-
Microplate reader
4.2. Assay Procedure
-
Preparation of Standard Curve:
-
Prepare a series of NH₄Cl standard solutions with known concentrations (e.g., 0, 0.5, 1, 2, 3, 4, and 5 mM).[7]
-
To 250 µL of each standard, add 500 µL of Solution A and 500 µL of Solution B, followed by 2.5 mL of distilled water.[7]
-
Incubate at room temperature for 5 minutes to allow for color development.[7]
-
Measure the absorbance at 570 nm.[7]
-
Plot the absorbance versus the concentration of NH₄Cl to generate a standard curve.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add 10 µL of phosphate buffer to each well.[8]
-
Add 10 µL of the test inhibitor solution at various concentrations to the respective wells. For the control, add 10 µL of the solvent.[8]
-
Add 25 µL of the urease enzyme solution to each well.[8]
-
Pre-incubate the plate at 37°C for 5 minutes.[8]
-
Initiate the enzymatic reaction by adding 40 µL of the urea stock solution (e.g., 20 mM) to each well.[8]
-
Incubate the plate at 37°C for 10 minutes.[8]
-
Stop the reaction by adding 115 µL of the phenol-hypochlorite reagent (freshly prepared by mixing 45 µL of phenol reagent with 70 µL of alkali reagent).[8]
-
Incubate at 37°C for another 10 minutes for color development.[8]
-
Measure the absorbance at 625 nm using a microplate reader.[8]
-
4.3. Data Analysis
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 [8]
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Processes
5.1. Catalytic Mechanism of Urease
The catalytic cycle of urease involves the binding of urea to the dinickel center in the active site, followed by a nucleophilic attack and subsequent hydrolysis. The diagram below illustrates a proposed mechanism.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Urease Assay [bio-protocol.org]
A Technical Guide to the Initial Screening of Novel Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for numerous pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. Its enzymatic activity, the hydrolysis of urea to ammonia and carbon dioxide, allows pathogens to survive in acidic environments and contributes to the pathogenesis of various diseases such as gastritis, peptic ulcers, and urinary tract infections. Consequently, the inhibition of urease has emerged as a promising therapeutic strategy. This in-depth technical guide provides a comprehensive overview of the core methodologies for the initial screening of novel urease inhibitors, designed for researchers, scientists, and professionals in drug development. It details established experimental protocols, presents quantitative data for known inhibitors, and visualizes the screening workflow to facilitate the discovery and evaluation of new therapeutic agents.
Introduction to Urease and Its Inhibition
Urease (EC 3.5.1.5) catalyzes the hydrolysis of urea, leading to a significant increase in local pH.[1] This pH alteration is a key mechanism for the survival of acid-sensitive pathogens in hostile environments like the stomach.[2] The active site of urease contains a bi-nickel center, which is the primary target for inhibitor binding.[3] Urease inhibitors can be broadly classified into two main categories: active site-directed (substrate-like) and mechanism-based.[4][5] The development of potent and safe urease inhibitors is an active area of research, with applications ranging from treating bacterial infections to reducing ammonia volatilization in agriculture.[3][6]
The initial screening process is a critical step in identifying promising lead compounds from large chemical libraries. This typically involves high-throughput in vitro assays that are sensitive, reliable, and cost-effective.[7] Subsequent stages of drug development rely on the accuracy and reproducibility of these initial findings.
Key Experimental Protocols for Urease Inhibitor Screening
The most common methods for in vitro screening of urease inhibitors rely on the colorimetric quantification of ammonia produced from urea hydrolysis. The Berthelot (or indophenol) method is a widely adopted and sensitive assay for this purpose.[8][9]
Berthelot (Indophenol) Method for Urease Activity Assay
This method is based on the reaction of ammonia with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol dye, which can be quantified spectrophotometrically.
Materials and Reagents:
-
Urease enzyme (e.g., from Jack Bean, Canavalia ensiformis)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (potential inhibitors)
-
Standard inhibitor (e.g., thiourea, acetohydroxamic acid)
-
Phenol reagent (e.g., 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water)
-
Alkali reagent (e.g., 250 mg sodium hydroxide and 820 µL sodium hypochlorite in 50 mL distilled water)
-
96-well microplate
-
Microplate reader
-
Preparation of Solutions:
-
Prepare a stock solution of urease enzyme in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of urea in phosphate buffer (e.g., 100 mM).
-
Dissolve test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with the assay buffer to the desired concentrations.
-
-
Assay Procedure in a 96-Well Plate:
-
In designated wells of a 96-well plate, add 5 µL of the test compound solution (or solvent for the control).
-
Add 25 µL of urease enzyme solution to each well.
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 15 minutes).
-
Stop the reaction and develop the color by adding 45 µL of the phenol reagent followed by 70 µL of the alkali reagent to each well.
-
Incubate at 37°C for 30 minutes to allow for color development.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at a wavelength of 625-670 nm using a microplate reader.[8]
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100 where ODtest is the optical density of the well with the test compound and ODcontrol is the optical density of the well with the solvent control.[7]
-
-
Determination of IC50:
-
To determine the half-maximal inhibitory concentration (IC50), perform the assay with a serial dilution of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the urease activity and can be determined by non-linear regression analysis.[10]
-
Data Presentation: Quantitative Analysis of Known Urease Inhibitors
The efficacy of a urease inhibitor is typically quantified by its IC50 value. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for several classes of known urease inhibitors against Jack Bean urease, a commonly used model enzyme.[11]
Table 1: IC50 Values of Standard and Common Urease Inhibitors
| Inhibitor | Chemical Class | IC50 (µM) | Reference |
| Thiourea | Thiourea Derivative | 21.10 ± 0.31 | [12] |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | 42 | [3] |
| Hydroxyurea | Urea Derivative | 100 | [3] |
| N-(n-butyl)phosphorictriamide (NBPT) | Phosphoramide | 0.0021 | [3] |
| Quercetin | Flavonoid | 30.5 | [13] |
Table 2: IC50 Values of Selected Heterocyclic Urease Inhibitors
| Inhibitor Class | Example Compound | IC50 (µM) | Reference |
| Furan Chalcones | 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | 16.13 ± 2.45 | [14] |
| Imidazole-Indole Derivatives | Compound 52 (disubstituted halogen) | 0.12 | [11] |
| Oxime Derivatives | Compound 9 | 34.5 ± 0.8 | [14] |
| Pyrimidine-based Thiazolidinone | Compound 11 | 14.09 ± 0.23 | [12] |
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Urease Inhibitor Screening
The following diagram illustrates the key steps in a typical in vitro screening assay for novel urease inhibitors.
Caption: Workflow for in vitro screening of urease inhibitors.
Logical Relationship of Urease Inhibition and its Consequences
This diagram illustrates the logical flow from the presence of a urease-producing pathogen to the therapeutic goal of inhibiting its urease activity.
Caption: Logical pathway from urease activity to therapeutic intervention.
Conclusion
The initial screening of novel urease inhibitors is a fundamental step in the development of new therapeutics for a range of infectious diseases. The methodologies outlined in this guide, particularly the Berthelot assay, provide a robust and reproducible framework for identifying and quantifying the activity of potential inhibitors. The provided quantitative data for known inhibitors serves as a valuable benchmark for these screening efforts. By employing systematic screening protocols and clear data analysis workflows, researchers can effectively identify promising lead compounds for further development. The continued exploration for novel, potent, and safe urease inhibitors holds significant promise for addressing the challenges posed by urease-producing pathogens.
References
- 1. Inhibition Mechanism of Urease by Au(III) Compounds Unveiled by X-ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations [mdpi.com]
- 3. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Urease-IN-12: A Potential Therapeutic Agent for Helicobacter pylori Infections
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Urease-IN-12, also identified as compound 5e in the scientific literature, is a potent competitive inhibitor of urease.[1][2][3] This synthetic molecule has garnered significant attention as a potential therapeutic agent, primarily targeting the urease enzyme of Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers.[1][3] The survival of H. pylori in the acidic environment of the stomach is critically dependent on the activity of its urease enzyme, which neutralizes gastric acid by hydrolyzing urea to ammonia and carbon dioxide.[4] By inhibiting this key enzyme, this compound presents a promising strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of its operational framework.
Core Data: Urease Inhibitory Activity
The inhibitory potential of this compound and its analogs, a series of cysteine-N-arylacetamide derivatives, has been quantified through in vitro assays. The data, summarized in the table below, highlights the exceptional potency of this compound (compound 5e) in comparison to standard urease inhibitors.
| Compound ID | Structure | IC50 (µM) |
| This compound (5e) | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-chlorobenzoic acid | 0.35 |
| 5a | 2-((2-acetamido-3-mercaptopropanoyl)amino)benzoic acid | 0.43 |
| 5b | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-bromobenzoic acid | 0.52 |
| 5c | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-iodobenzoic acid | 0.61 |
| 5d | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-fluorobenzoic acid | 0.75 |
| 5f | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-methylbenzoic acid | 1.23 |
| 5g | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-methoxybenzoic acid | 2.58 |
| 5h | 2-((2-acetamido-3-mercaptopropanoyl)amino)-4-chlorobenzoic acid | 3.14 |
| 5i | 2-((2-acetamido-3-mercaptopropanoyl)amino)-4-methylbenzoic acid | 4.21 |
| 5j | 2-((2-acetamido-3-mercaptopropanoyl)amino)-5-(trifluoromethyl)benzoic acid | 5.83 |
| Thiourea (Standard) | - | 21.1 ± 0.11 |
| Hydroxyurea (Standard) | - | 100.0 ± 0.01 |
Table 1: In vitro urease inhibitory activities of this compound (compound 5e) and related cysteine-N-arylacetamide derivatives against jack bean urease.[2]
Mechanism of Action
This compound functions as a competitive inhibitor of the urease enzyme.[1][3] This mode of inhibition signifies that the molecule directly competes with the natural substrate, urea, for binding to the active site of the enzyme. Molecular docking studies have provided insights into the specific interactions between this compound and the urease active site. The inhibitor is predicted to interact with key residues, including the nickel ions (Ni) and a modified cysteine residue (CME592), which are crucial for the catalytic activity of the enzyme.[1][3] The chelation of the nickel ions by this compound is a key aspect of its inhibitory mechanism, effectively blocking the enzymatic hydrolysis of urea.[1]
Experimental Protocols
The following section details the methodologies employed in the in vitro evaluation of this compound's inhibitory activity against jack bean urease.
In Vitro Urease Inhibition Assay
This protocol is adapted from the study by Montazer et al.[1][2][3]
Materials:
-
Jack bean urease (commercially available)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol red indicator
-
Test compounds (this compound and its analogs)
-
Standard inhibitors (Thiourea, Hydroxyurea)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of a solution containing phenol red.
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
A control experiment is performed without the inhibitor.
-
-
Data Analysis:
-
The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Therapeutic Implications
While the direct downstream signaling pathways affected by the inhibition of urease by this compound have not been explicitly elucidated in the available literature, the therapeutic implications can be inferred from the known role of urease in H. pylori pathogenesis.
The primary consequence of urease inhibition is the inability of H. pylori to neutralize the gastric acid. This leads to a cascade of events detrimental to the bacterium's survival and virulence.
References
- 1. Design, synthesis, and biological studies of the new cysteine-N-arylacetamide derivatives as a potent urease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Pathogenesis of Urease-Producing Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease, a nickel-containing metalloenzyme, is a critical virulence factor for a range of pathogenic bacteria, most notably Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea into ammonia and carbon dioxide, this enzyme enables pathogens to modulate their local environment, evade host defenses, and cause significant tissue damage. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the pathogenesis of urease-producing bacteria. It summarizes key quantitative data, details essential experimental protocols for their study, and visualizes the core signaling pathways involved in the host-pathogen interaction. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of bacterial pathogenesis and the development of novel therapeutics targeting these mechanisms.
Introduction: The Central Role of Urease in Bacterial Pathogenesis
Urease (EC 3.5.1.5) is produced by a wide array of bacteria and is central to their ability to colonize and persist in hostile host environments.[1][2] The enzymatic breakdown of urea to ammonia and carbon dioxide has two primary pathogenic consequences: a rapid increase in local pH and the generation of cytotoxic ammonia.[3][4]
In the acidic environment of the stomach, the urease of Helicobacter pylori is essential for neutralizing gastric acid, allowing the bacterium to survive and colonize the gastric mucosa.[1][5] This colonization can lead to chronic gastritis, peptic ulcers, and an increased risk of gastric cancer.[5][6][7] In the urinary tract, urease-producing bacteria, particularly Proteus mirabilis, cause alkalinization of the urine. This leads to the precipitation of magnesium and calcium phosphates, forming crystalline biofilms and urinary stones (urolithiasis), which can lead to kidney damage and recurrent infections.[3][8][9]
Beyond pH modulation, the ammonia produced is directly toxic to host epithelial cells and can trigger a potent inflammatory response.[3][9][10] Furthermore, emerging evidence suggests that the urease protein itself, independent of its enzymatic activity, can interact with host cell receptors to initiate pro-inflammatory signaling cascades.[11][12]
Quantitative Data in Urease-Mediated Pathogenesis
The following tables summarize key quantitative data from studies investigating the role of urease in bacterial pathogenesis. These data highlight the significant contribution of urease to bacterial survival and the host inflammatory response.
Table 1: Comparative Urease Activity in Pathogenic Bacteria
| Bacterial Strain | Urease Activity (U/mg protein) | Reference |
| Helicobacter pylori (purified enzyme) | 1,100 - 1,700 µmol/min/mg | [1] |
| Sporosarcina pasteurii DSM 33 | Highest among six tested strains | |
| Pseudomonas aeruginosa PAO1 | Lower than S. pasteurii | |
| Escherichia coli BL21 | Lower than S. pasteurii |
Table 2: Impact of Urease on Bacterial Colonization in Murine Models
| Bacterial Species | Model | Strain | Mean Bacterial Load | P-value | Reference |
| Proteus mirabilis | Ascending UTI | Wild-type | 6.29 log10 CFU/g bladder | 0.0002 | [13] |
| Urease-negative mutant | 4.28 log10 CFU/g bladder | [13] | |||
| Wild-type | 4.11 log10 CFU/g kidney | 0.00009 | [13] | ||
| Urease-negative mutant | 1.02 log10 CFU/g kidney | [13] | |||
| Proteus mirabilis | Ascending UTI | Wild-type | 4.6 x 10^5 CFU/g bladder | 0.0091 | [14] |
| Urease-negative mutant | 2.0 x 10^4 CFU/g bladder | [14] | |||
| Helicobacter pylori | Gastric Colonization | Wild-type | Persists | N/A | [15] |
| Urease-negative mutant | Unable to colonize | N/A | [15] |
Table 3: Urease-Induced Inflammatory Cytokine Production
| Bacterial Species/Component | Host Cell Type | Cytokine Measured | Key Finding | Reference |
| Helicobacter pylori | Gastric Epithelial Cells | IL-6, TNF-α | Urease induces production | [6] |
| H. pylori Urease B subunit | Gastric Epithelial Cells | IL-8 | Induces production via CD74 binding | [11] |
| H. pylori (urease mutant) | Gastric Epithelial Cells | IL-8 | No decrease in induction observed | [16] |
| Proteus mirabilis Urease | HEK293 Cells | IL-1β, TNF-α | Induces a pro-inflammatory phenotype | [12] |
Core Signaling Pathways in Urease Pathogenesis
Urease and its byproducts can trigger specific signaling pathways in host cells, leading to inflammation and tissue damage.
Helicobacter pylori Urease B-CD74 Interaction and NF-κB Activation
The Urease B subunit of H. pylori can directly interact with the host cell surface receptor CD74 on gastric epithelial cells.[11] This binding event initiates a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of the pro-inflammatory chemokine Interleukin-8 (IL-8).[11]
Ammonia-Induced Inflammatory Response
The ammonia produced by urease activity can directly damage host cells and trigger inflammatory signaling. High concentrations of ammonia can induce oxidative stress, which in turn can activate inflammatory pathways such as the NF-κB and MAPK signaling pathways, leading to the production of various pro-inflammatory cytokines.
References
- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. Morphology and Ultrastructure - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of Helicobacter pylori on gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison Between Histology and Rapid Urease Test in the Diagnosis of Helicobacter Pylori in Gastric Biopsies: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Unveiling the hidden arsenal: new insights into Proteus mirabilis virulence in UTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The multi‐factorial modes of action of urease in the pathogenesis of incontinence associated dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Helicobacter pylori Urease B Subunit Binds to CD74 on Gastric Epithelial Cells and Induces NF-κB Activation and Interleukin-8 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteus mirabilis Urease: Unsuspected Non-Enzymatic Properties Relevant to Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction of a urease-negative mutant of Proteus mirabilis: analysis of virulence in a mouse model of ascending urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proteus mirabilis fimbriae- and urease-dependent clusters assemble in an extracellular niche to initiate bladder stone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Helicobacter pylori Containing Only Cytoplasmic Urease Is Susceptible to Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interleukin-8 response of gastric epithelial cell lines to Helicobacter pylori stimulation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Urease in Microbial Nitrogen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1][2][3] This enzymatic activity is a critical component of the global nitrogen cycle, facilitating the conversion of urea, a major nitrogenous waste product and fertilizer, into a bioavailable form of nitrogen for a vast array of microorganisms.[2][4] In the realm of microbiology, urease plays a multifaceted role, from being essential for nitrogen assimilation in diverse environments to acting as a potent virulence factor for pathogenic bacteria and fungi.[1][2][5]
This in-depth technical guide provides a comprehensive overview of the role of urease in microbial nitrogen metabolism, with a focus on its biochemical properties, regulatory mechanisms, and methodologies for its study. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and agricultural sciences.
Biochemical Properties of Microbial Urease
Bacterial ureases are typically multi-subunit enzymes, often composed of three distinct polypeptides (α, β, and γ) that form a larger complex.[6] However, some variations exist, such as in Helicobacter pylori, where the β and γ subunit genes are fused.[7] The active site contains a bi-nickel center, which is crucial for the catalytic mechanism.[1][7]
Catalytic Mechanism
The hydrolysis of urea by urease proceeds through a well-coordinated catalytic cycle involving the nickel ions and key amino acid residues in the active site. Histidine residues play a crucial role in activating a water molecule for nucleophilic attack on the urea carbonyl carbon.[8] The reaction results in the production of ammonia and carbamate, with the subsequent spontaneous breakdown of carbamate leading to a net increase in the surrounding pH due to the formation of ammonia/ammonium.[4][9]
Quantitative Data on Microbial Urease Activity
The kinetic parameters and optimal conditions for urease activity vary among different microbial species, reflecting their adaptation to diverse ecological niches. A summary of these parameters for ureases from several microorganisms is presented in the table below.
| Microorganism | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Helicobacter pylori | 0.3 ± 0.1 | 1,100 ± 200 | 7.5 - 8.5 | ~45 | [10][11] |
| Proteus mirabilis | - | - | ~7.0 | - | [1] |
| Sporosarcina pasteurii | - | - | 7.0 - 9.0 | 30 - 70 | [1] |
| Penicillium steckii S4-4 | 7.3 | 1.8 | 8.5 | 55 | [12] |
| Jack Bean (Canavalia ensiformis) | 1.3 | - | 7.0 - 7.4 | 35 - 60 | [12][13] |
| Clay Loam Soil (mixed microbes) | - | 2.544-29.307 (Vmax) | - | 40 - 50 | [9] |
Note: Data for some parameters are not available in the provided search results. Vmax values can be expressed in different units and are presented as found in the source.
Regulation of Urease Expression in Microbes
The production of urease by microorganisms is a tightly regulated process, ensuring that the enzyme is synthesized only when needed, thereby conserving cellular resources and preventing toxic accumulation of ammonia. The two primary modes of regulation are urea induction and nitrogen regulation.[1][2]
Urea-Inducible Expression
In some bacteria, such as Proteus mirabilis, the expression of urease genes is induced by the presence of urea in the environment.[1][2] This regulation is mediated by a transcriptional activator protein called UreR, which belongs to the AraC family of regulators.[2] In the presence of urea, UreR binds to the promoter region of the urease operon, activating transcription.
Nitrogen-Regulated Expression
In other microorganisms, including Klebsiella pneumoniae, urease expression is controlled by the availability of nitrogen in the environment.[1][14] Under nitrogen-limiting conditions, a global nitrogen regulatory system, known as the Ntr system, is activated.[14] This leads to the activation of the nitrogen assimilation control (NAC) protein, a transcriptional activator of the LysR family, which in turn promotes the transcription of the urease operon.[2][14]
Signaling Pathway for Nitrogen-Regulated Urease Expression
The signaling cascade for nitrogen-regulated urease expression in bacteria like Klebsiella pneumoniae involves the detection of nitrogen limitation, which triggers a series of phosphorylation events culminating in the activation of the transcriptional activator Nac.
Role of Urease in Microbial Pathogenesis
In pathogenic microorganisms, urease is a significant virulence factor that contributes to the establishment and persistence of infections.[1][5][15]
-
Helicobacter pylori : Urease is essential for the survival of H. pylori in the acidic environment of the stomach.[5][9] The ammonia produced neutralizes gastric acid, allowing the bacterium to colonize the gastric mucosa, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer.[2][5]
-
Proteus mirabilis : In the urinary tract, the urease of P. mirabilis leads to an increase in urine pH, which promotes the precipitation of magnesium and calcium phosphates, resulting in the formation of infection-induced urinary stones (struvite and apatite).[2][5]
-
Other Pathogens : Urease activity has also been implicated in the pathogenesis of infections caused by Staphylococcus aureus, Klebsiella pneumoniae, and the fungal pathogen Cryptococcus neoformans.[5][15]
Urease Inhibitors: A Therapeutic Strategy
Given the crucial role of urease in the virulence of many pathogens, its inhibition represents a promising therapeutic strategy.[12][14] A variety of urease inhibitors have been investigated, including:
-
Hydroxamic acids : Acetohydroxamic acid is a clinically used urease inhibitor, but its use is limited by side effects.[12][14]
-
Phosphoramidates : These are potent inhibitors but can be unstable in the acidic environment of the stomach.[11][14]
-
Urea derivatives, quinones, and polyphenols : These classes of compounds are also being explored for their urease inhibitory activity.[12][14]
The development of potent and safe urease inhibitors is an active area of research with the potential to provide novel treatments for infections caused by urease-producing pathogens.
Experimental Protocols
Quantitative Urease Activity Assay (Spectrophotometric)
This protocol is based on the Berthelot reaction, which measures the ammonia produced from urea hydrolysis.
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Urea solution (1 M in phosphate buffer)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride standard solutions
-
Spectrophotometer
Procedure:
-
Prepare cell lysates or purified enzyme samples in phosphate buffer.
-
In a microcentrifuge tube, mix 50 µL of the sample with 50 µL of 1 M urea solution.
-
Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Stop the reaction by adding 250 µL of phenol-nitroprusside reagent.
-
Add 250 µL of alkaline hypochlorite reagent and mix well.
-
Incubate at 50°C for 20 minutes to allow for color development.
-
Measure the absorbance at 630 nm.
-
Determine the ammonia concentration using a standard curve prepared with ammonium chloride.
-
Calculate urease activity as µmol of ammonia produced per minute per mg of protein.
Experimental Workflow for Urease Activity Assay
Purification of Microbial Urease (General Protocol)
This protocol outlines a general workflow for the purification of urease from bacterial cultures. Optimization of buffer conditions, gradient slopes, and column types will be necessary for specific ureases.
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing lysozyme and DNase)
-
Ammonium sulfate
-
Dialysis tubing
-
Anion exchange chromatography column (e.g., DEAE-Sepharose)
-
Gel filtration chromatography column (e.g., Sephacryl S-200)
-
FPLC system
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellet in lysis buffer and disrupt the cells by sonication or French press.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate the urease. The optimal saturation percentage (typically 40-70%) should be determined empirically.
-
Dialysis: Resuspend the ammonium sulfate pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.
-
Anion Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated anion exchange column. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for urease activity.
-
Gel Filtration Chromatography: Pool the active fractions from the ion exchange step, concentrate, and load onto a gel filtration column to separate proteins based on size. Collect fractions and assay for urease activity.
-
Purity Analysis: Assess the purity of the final urease preparation by SDS-PAGE.
Analysis of Urease Gene Expression by RT-qPCR
This protocol provides a general method for quantifying the expression of urease genes in response to different environmental conditions.
Materials:
-
Bacterial cultures grown under desired conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for the urease gene(s) of interest and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from bacterial cultures using a commercial RNA extraction kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA templates using reverse transcriptase and random primers or gene-specific primers.
-
qPCR: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target urease gene and a housekeeping gene (for normalization).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the urease gene under different conditions.
Conclusion
Urease is a pivotal enzyme in microbial nitrogen metabolism, with profound implications for agriculture, environmental science, and human health. Its role in providing a usable nitrogen source is counterbalanced by its function as a key virulence factor in numerous pathogenic microorganisms. A thorough understanding of its biochemical properties, regulation, and mechanism of action is crucial for developing strategies to either enhance its activity for beneficial applications or inhibit it to combat disease. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to unraveling the complexities of this important microbial enzyme. Further research into the intricate regulatory networks governing urease expression and the development of novel, specific inhibitors will continue to be areas of significant scientific interest and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacterial ureases: structure, regulation of expression and role in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. exonjournal.com [exonjournal.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Urease - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Spectrophotometric Method of Assaying Urease Activity | Semantic Scholar [semanticscholar.org]
- 7. NAC Transcription Factors as Positive or Negative Regulators during Ongoing Battle between Pathogens and Our Food Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Urease for Acid Habitation - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Complex Regulation of Urease Formation from the Two Promoters of the ure Operon of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.bio-techne.com [resources.bio-techne.com]
Preliminary In Vitro Evaluation of Urease-IN-12: A Technical Overview
Researchers, scientists, and drug development professionals will find in this technical guide a summary of the current, albeit limited, understanding of the in vitro evaluation of the urease inhibitor Urease-IN-12. Due to the preliminary nature of publicly available data, this document focuses on the foundational principles of urease inhibition assays and the general mechanisms of urease function, providing a framework for the potential assessment of novel inhibitors like this compound.
Introduction to Urease and Its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones.[2][3] The inhibition of urease is, therefore, a key therapeutic strategy for managing these infections. Inhibitors of urease can be classified into two main categories: active site-directed and mechanism-based inhibitors.[4]
Quantitative Data Summary
As of the latest literature review, specific quantitative data for a compound designated "this compound" is not publicly available. Research has been conducted on other urea derivatives, such as URD12, which has demonstrated cytotoxic activity against various cancer cell lines, though its direct activity as a urease inhibitor was not the primary focus of the cited study.[5]
To provide a framework for the evaluation of a novel inhibitor like this compound, the following table outlines the typical quantitative data that would be generated in a preliminary in vitro assessment.
| Parameter | Description | Typical Method of Determination | Importance |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Urease activity assay with varying inhibitor concentrations. | A primary measure of the inhibitor's potency. |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Enzyme kinetic studies (e.g., Michaelis-Menten kinetics with inhibitor). | Provides insight into the binding affinity of the inhibitor. |
| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme's activity (e.g., competitive, non-competitive, uncompetitive, or mixed). | Lineweaver-Burk, Dixon, or Cornish-Bowden plots derived from kinetic data. | Elucidates the inhibitor's mechanism of action and its interaction with the enzyme and substrate. |
| CC50 | The concentration of a compound that causes the death of 50% of viable cells in a given time. | Cytotoxicity assays (e.g., MTT, XTT) on relevant cell lines. | Assesses the potential toxicity of the inhibitor to host cells. |
| Selectivity Index (SI) | The ratio of CC50 to IC50. | Calculated from cytotoxicity and inhibition data. | Indicates the therapeutic window of the inhibitor; a higher SI is desirable. |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of urease inhibitors. Below are generalized protocols for key experiments.
Urease Inhibition Assay (Berthelot Method)
This assay quantifies the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The ammonia concentration is determined colorimetrically.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Inhibitor stock solution (e.g., this compound)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound) in the appropriate solvent.
-
In a 96-well plate, add a defined amount of urease enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a specified pre-incubation time.
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set reaction time.
-
Stop the reaction by adding the phenol-nitroprusside reagent.
-
Add the alkaline hypochlorite solution to develop the color.
-
Measure the absorbance at a specific wavelength (typically around 625-630 nm) after a final incubation period.
-
A standard curve using known concentrations of ammonium chloride is used to determine the amount of ammonia produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Enzyme Kinetics Study
To determine the mode of inhibition, kinetic parameters are measured in the presence and absence of the inhibitor.
Procedure:
-
Perform the urease activity assay as described above.
-
Vary the concentration of the substrate (urea) while keeping the enzyme and inhibitor concentrations constant.
-
Repeat the experiment with several different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities (v0) for each combination of substrate and inhibitor concentrations.
-
Plot the data using methods such as Lineweaver-Burk (1/v0 vs. 1/[S]), Dixon (1/v0 vs. [I]), or Cornish-Bowden plots to determine the mode of inhibition and the Ki value.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Inhibitor stock solution (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor (this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a wavelength corresponding to the formazan product (typically around 570 nm).
-
Calculate the percentage of cell viability for each inhibitor concentration and determine the CC50 value.
Visualizations
Urease Catalytic Mechanism
The following diagram illustrates a generally accepted mechanism for urea hydrolysis by urease, which involves a bi-nickel active site.
Caption: Proposed mechanism of urea hydrolysis at the bi-nickel center of the urease active site.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the logical flow of experiments for the in vitro assessment of a potential urease inhibitor.
Caption: A structured workflow for the in vitro evaluation of a novel urease inhibitor.
Conclusion
While specific data on "this compound" is not yet available in the public domain, this guide provides a comprehensive framework for its potential in vitro evaluation. The outlined experimental protocols and data analysis methods represent the standard approach in the field for characterizing novel urease inhibitors. The successful execution of these studies will be critical in determining the therapeutic potential of this compound and guiding its further development.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers in Urease Inhibition: A Technical Guide to Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for numerous pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables these pathogens to survive in the acidic environment of the stomach, leading to chronic infections. Consequently, the inhibition of urease activity presents a promising therapeutic strategy for the treatment of these infections. This technical guide provides an in-depth overview of novel chemical scaffolds that have emerged as potent urease inhibitors, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows to aid researchers in the discovery and development of next-generation urease-targeted therapeutics.
Novel Inhibitor Scaffolds and Quantitative Activity
A diverse array of chemical scaffolds, both synthetic and natural, have been investigated for their urease inhibitory potential. The following tables summarize the in vitro activity, primarily presented as IC50 values, for several promising classes of urease inhibitors against jack bean or H. pylori urease.
Table 1: Benzimidazole Derivatives as Urease Inhibitors [1][2][3]
| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzimidazole-piperazine derivative (8e) | Jack Bean | 3.36 | Thiourea | 22 |
| Benzimidazole-piperazine derivative (8d) | Jack Bean | 7.04 | Thiourea | 22 |
| Benzimidazole derivative (8g) | Jack Bean | 5.85 | Thiourea | 22 |
| 5,6-dimethyl-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetohydrazide (5g) | Jack Bean | 12.70 | Thiourea | 12.60 |
| Benzimidazole-acrylonitrile (TM11) | Jack Bean | Mixed Inhibition | Hydroxyurea | 100 |
Table 2: Coumarin Derivatives as Urease Inhibitors [4][5][6][7]
| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4-(benzylideneamino)-2H-chromen-2-one (5a) | Jack Bean | 0.322 | Thiourea | 0.14 |
| 4-(benzylideneamino)-2H-chromen-2-one (3a) | Jack Bean | 0.412 | Thiourea | 0.14 |
| N-(2-Bromophenyl)-3-carboxamide-coumarin (2b) | C. ensiformis | 42-65% inhibition | Thiourea | - |
| N-(4-Bromophenyl)-3-carboxamide-coumarin (2d) | C. ensiformis | 42-65% inhibition | Thiourea | - |
Table 3: Oxadiazole Derivatives as Urease Inhibitors [8][9][10][11]
| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Flurbiprofen-oxadiazole derivative (20) | Jack Bean | 12 ± 0.9 | Thiourea | 22 ± 2.2 |
| Flurbiprofen-oxadiazole derivative (26) | Jack Bean | 12 ± 0.1 | Thiourea | 22 ± 2.2 |
| 1,3,4-oxadiazole derivative (7d) | Jack Bean | 161.6 ± 5.8 | Thiourea | 21.8 ± 1.51 |
| Ciprofloxacin-oxadiazole (5b) | K. pneumoniae | 67.8 | Thiourea | 78.89 |
Table 4: Triazole Derivatives as Urease Inhibitors [12][13][14][15]
| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Triazolothiadiazole (5k) | Jack Bean | 3.33 ± 0.11 | Thiourea | 22.45 ± 0.30 |
| Triazolothiadiazole (5e) | Jack Bean | 3.51 ± 0.49 | Thiourea | 22.45 ± 0.30 |
| 1,2,4-triazolo[3,4-b][4][13][16]thiadiazole (6a) | Jack Bean | 0.87 ± 0.09 | Thiourea | 22.54 ± 2.34 |
| 1,2,4-triazole Schiff base-Cu complex | Jack Bean | 9.31 ± 1.31 | Thiourea | - |
Table 5: Quinolone and Chalcone Derivatives as Urease Inhibitors [17][18][19][20][21]
| Compound/Derivative | Urease Source | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-quinolone-4-thiazolidinone (8a) | Jack Bean | 0.46 | Thiourea | 21.9 |
| Quinoline analogue (24a) | Jack Bean | 0.60 | Thiourea | 21.86 |
| Enoxacin (EN) | Jack Bean | 45.86 | Thiourea | 52.20 |
| Furan chalcone (4h) | Jack Bean | 16.13 ± 2.45 | Thiourea | - |
| Chalcone derivative (3q) | Leishmania major | 0.59 ± 0.12 µg/ml | - | - |
Experimental Protocols
In Vitro Urease Inhibition Assay (Indophenol Method)
This is a widely used spectrophotometric assay to determine urease activity by measuring the amount of ammonia produced.
Materials:
-
Jack Bean Urease (or other purified urease)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chlorine from NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add 25 µL of urease enzyme solution to each well.
-
Add 5 µL of the test compound solution (or vehicle for control) to the respective wells.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 15 minutes).
-
Stop the reaction and develop the color by adding 45 µL of phenol reagent followed by 70 µL of alkali reagent to each well.
-
Incubate the plate at room temperature for 50 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis of Urease Inhibition
Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).
Procedure:
-
Perform the urease activity assay as described above, but with varying concentrations of both the substrate (urea) and the inhibitor.
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Construct a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]) for each inhibitor concentration.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
Alternatively, a Dixon plot (a plot of 1/V versus inhibitor concentration [I] at different fixed substrate concentrations) can be used. The intersection of the lines on the x-axis gives the value of -Ki for competitive and mixed-type inhibitors.
-
The inhibition constant (Ki) can also be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[22]
Visualizing Key Processes in Urease Inhibition Research
Urease Activation and Regulation in Helicobacter pylori
The expression and activation of urease in H. pylori is a tightly regulated process, crucial for its survival in the acidic stomach environment. The following diagram illustrates the key regulatory elements involved.
Caption: Regulation of urease expression and activity in H. pylori.
A General Workflow for Virtual Screening of Urease Inhibitors
Virtual screening is a powerful computational technique used to identify potential drug candidates from large compound libraries. This workflow outlines the key steps in a virtual screening campaign for novel urease inhibitors.
Caption: A typical workflow for virtual screening of urease inhibitors.
Logical Relationship of a Successful Urease Inhibitor
This diagram illustrates the key attributes and the logical progression from a chemical scaffold to a successful urease inhibitor drug candidate.
Caption: Logical progression for developing a successful urease inhibitor.
Conclusion
The identification of novel scaffolds for urease inhibition is a vibrant and rapidly evolving field of research. The diverse chemical classes presented in this guide, from benzimidazoles to natural product-inspired chalcones, highlight the broad chemical space available for the design of potent and selective inhibitors. By leveraging the detailed experimental protocols and understanding the key biological and computational workflows illustrated here, researchers are well-equipped to advance the discovery and development of new therapeutic agents to combat urease-dependent pathogens and improve human health. The continued exploration of these and other novel scaffolds holds great promise for overcoming the challenges of antimicrobial resistance and providing effective treatments for diseases such as peptic ulcers and gastritis.
References
- 1. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel Coumarin Derivatives as Potential Urease Inhibitors for Kidney Stone Prevention and Antiulcer Therapy: From Synthesis to In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Coumarin Derivatives as Potential Urease Inhibitors for Kidney Stone Prevention and Antiulcer Therapy: From Synthesis to In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Novel flurbiprofen clubbed oxadiazole derivatives as potential urease inhibitors and their molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluoroquinolone and enoxacin molecules are potential urease inhib...: Ingenta Connect [ingentaconnect.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.cn]
The Historical Development of Urease Inhibitor Drugs: A Technical Guide
Introduction
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate formed spontaneously decomposes to produce another molecule of ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, which utilizes urease to survive the acidic environment of the stomach, leading to gastritis, peptic ulcers, and potentially stomach cancer.[1][3] Urease activity is also implicated in urinary tract infections caused by species like Proteus mirabilis, leading to the formation of urinary stones.[1] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil urease results in substantial nitrogen loss through ammonia volatilization, reducing fertilizer efficacy and causing environmental pollution.[4]
The pivotal role of urease in both medicine and agriculture has driven extensive research into the discovery and development of urease inhibitors.[5] This technical guide provides an in-depth overview of the historical development of these inhibitor drugs, charting the progression from early substrate analogues to modern rationally designed compounds. It details the major chemical classes, presents key quantitative data, outlines common experimental protocols, and visualizes the underlying scientific concepts.
Early Discoveries and Foundational Milestones
The journey into urease inhibition began with the foundational work on the enzyme itself. In 1926, James B. Sumner crystallized urease from jack bean (Canavalia ensiformis), marking the first time an enzyme was isolated in pure crystalline form, a discovery that earned him the Nobel Prize in Chemistry in 1946 and proved that enzymes are proteins.[1][6] Subsequent structural studies, including the first complete three-dimensional structure of urease from Klebsiella aerogenes in 1995, revealed a conserved bi-nickel active site, which became the primary target for inhibitor design.[1][7]
The development of inhibitors can be broadly categorized into two main strategies: active-site directed inhibitors, which are often substrate-like, and mechanism-based inhibitors.[8][9] Early efforts focused logically on compounds that mimic the structure of urea.
Major Classes of Urease Inhibitors: A Historical Perspective
The quest for effective urease inhibitors has led to the exploration of a wide variety of chemical scaffolds. The development has progressed from simple substrate analogues to more complex heterocyclic systems and natural products.
Urea and Thiourea Derivatives
As rational drug design often starts with the substrate, urea and its sulfur analogue, thiourea, were natural starting points for inhibitor development.[7] These compounds act as competitive inhibitors by mimicking the natural substrate's binding to the active site. Numerous derivatives have been synthesized and tested, with substitutions on the phenyl or heterocyclic rings often enhancing inhibitory activity.[7] For instance, the presence of electron-withdrawing groups, such as nitro groups, on aryl rings was found to increase potency.[7] Thiourea derivatives have generally been found to be more potent than their urea counterparts.[7]
Hydroxamic Acids
The hydroxamic acid class represents a significant milestone in urease inhibitor development. Acetohydroxamic acid (AHA), marketed as Lithostat, is the only urease inhibitor that has been clinically approved by the FDA for treating chronic urea-splitting urinary infections.[1][10][11] Hydroxamic acids are potent, non-competitive inhibitors that function by chelating the two nickel ions in the enzyme's active site.[1][2] Despite its efficacy, the clinical use of AHA is limited due to severe side effects, including teratogenicity and psycho-neurological symptoms.[11][12] This has spurred the search for safer alternatives.
Phosphoroamides and Phosphorodiamidates
This class of compounds, particularly N-(n-butyl)thiophosphoric triamide (NBPT), has found widespread application in agriculture as a fertilizer additive to reduce nitrogen loss.[4][13] These compounds are structural analogues of urea and are considered among the most promising classes of inhibitors.[4] NBPT itself is a pro-inhibitor that is converted to its oxygen analogue, N-(n-butyl) phosphoric triamide (NBPTO), which then inhibits the enzyme. While highly effective in agriculture, their application in medicine has been less explored.
Heterocyclic Compounds
In recent decades, the screening of diverse chemical libraries has identified numerous heterocyclic compounds as potent urease inhibitors. Scaffolds such as benzimidazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, triazoles, barbiturates, and thiobarbiturates have yielded inhibitors with activity in the micromolar and even nanomolar range.[7][14][15] Molecular modeling studies suggest that these compounds bind within the active site, with their activity often resulting from interactions between the heterocyclic rings and key amino acid residues, or chelation of the nickel ions by heteroatoms.[1]
Natural Products
Nature has also provided a rich source of urease inhibitors. Flavonoids, such as quercetin and baicalin, have been identified as competitive inhibitors.[1][16] Diterpene esters isolated from plants like Euphorbia decipiens were among the first natural urease inhibitors to be discovered.[17][18] These natural compounds offer diverse chemical scaffolds for the development of new drugs.
Quantitative Data on Urease Inhibitors
The following tables summarize the inhibitory activities (IC₅₀ values) of representative compounds from various classes, providing a quantitative basis for comparison.
Table 1: Urea, Thiourea, and Hydroxamic Acid Derivatives
| Compound Class | Representative Compound | Source Urease | IC₅₀ (µM) | Reference |
| Standard | Thiourea | Jack Bean | 22.01 - 23.2 | [3][15] |
| Standard | Acetohydroxamic Acid (AHA) | H. pylori | 320.70 | [15] |
| Urea Derivative | N¹,N²-diaryl urea with nitro groups | C. ensiformis | Low micromolar | [7] |
| Thiourea Derivative | 1-(4-chlorophenyl)-3-palmitoylthiourea | Jack Bean | Potent | [1] |
| Thiourea Derivative | N,N′-Bis(3-pyridinylmethyl)thiourea | P. mirabilis | More potent than AHA | [19] |
Table 2: Heterocyclic and Natural Product Inhibitors
| Compound Class | Representative Compound | Source Urease | IC₅₀ (µM) | Reference |
| Benzoxazole Derivative | Compound 19a (with oxime) | Not Specified | 0.46 | [15] |
| Nitroimidazole Derivative | Compound 21a (with indole) | Not Specified | 1.43 | [15] |
| (Thio)barbiturate | Compound 3a (dichloro moiety) | Not Specified | 0.69 | [15] |
| Pyridylpiperazine | Compound 5b | Jack Bean | 2.0 | [3] |
| Carbodithioate | Compound 5j (o-tolyl moiety) | Jack Bean | 5.16 | [20] |
| Natural Product | Quercetin | Jack Bean | 31.36 | |
| Natural Product | Camphene | Not Specified | 0.147 µg/mL | [21] |
Experimental Protocols
The evaluation of urease inhibitors relies on standardized in vitro and cell-based assays.
In Vitro Urease Inhibition Assay (Phenol Red / Berthelot Method)
This is the most common method for screening urease inhibitors. It quantifies the amount of ammonia produced from urea hydrolysis.
-
Principle: The assay measures the increase in pH (using phenol red as an indicator) or the concentration of ammonia (using the Berthelot reaction) resulting from urease activity. The reduction in ammonia production in the presence of a test compound indicates inhibition.
-
Reagents:
-
Urease enzyme (commonly from Jack Bean, C. ensiformis, or H. pylori).[7][16]
-
Urea solution (substrate).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagent:
-
Phenol Red Method: A solution containing urea and phenol red indicator. The color change from yellow to pink/red is monitored spectrophotometrically (e.g., at 555-570 nm).[16][22]
-
Berthelot Method: Two solutions are typically used. Solution A contains phenol and sodium nitroprusside, and Solution B contains sodium hydroxide and sodium hypochlorite. The reaction with ammonia produces a blue-colored indophenol complex, measured at ~625-640 nm.[21]
-
-
-
Procedure:
-
Pre-incubation: A solution of urease enzyme is incubated with the test compound at various concentrations for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[16][22]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the urea substrate solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 20 minutes).[21]
-
Detection: The detection reagents are added, and after a further incubation period for color development, the absorbance is measured using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100[21]
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition (IC₅₀) is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
Kinetic Analysis
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed.
-
Principle: The effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), is determined.
-
Procedure:
-
The urease activity assay is performed using a range of substrate (urea) concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
The data are plotted using a Lineweaver-Burk or Dixon plot.[20][21]
-
Changes in Kₘ and Vₘₐₓ in the presence of the inhibitor reveal the type of inhibition. For example, a competitive inhibitor increases the apparent Kₘ but does not change Vₘₐₓ. A non-competitive inhibitor decreases Vₘₐₓ but does not change Kₘ.[20]
-
Visualizing Key Concepts in Urease Inhibition
The following diagrams illustrate the core processes and relationships in the field of urease inhibitor development.
Caption: Urease-catalyzed hydrolysis of urea.
References
- 1. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 4. fertiliser-society.org [fertiliser-society.org]
- 5. researchgate.net [researchgate.net]
- 6. Urease - Wikipedia [en.wikipedia.org]
- 7. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Efforts in the Discovery of Urease Inhibitor Identifications [pubmed.ncbi.nlm.nih.gov]
- 11. The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020-March 2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 17. First natural urease inhibitor from Euphorbia decipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Frontiers | Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation [frontiersin.org]
- 21. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3.3. Urease Inhibition Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Urease-IN-12 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and potentially gastric cancer. The inhibition of urease is a key therapeutic strategy to combat such infections. Urease-IN-12 is a potent and competitive inhibitor of urease, showing promise in the research and development of novel anti-urease agents.[1] These application notes provide a detailed protocol for the in vitro enzymatic assay of this compound and other potential urease inhibitors.
Signaling Pathway of Urease and its Inhibition
Urease metabolizes urea into ammonia and carbamate. The carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid. The production of ammonia leads to an increase in the local pH, which allows acid-sensitive bacteria like H. pylori to survive in the acidic environment of the stomach. Urease inhibitors, such as this compound, block the active site of the enzyme, preventing the breakdown of urea and the subsequent pathological effects.
Caption: Urease catalysis of urea and its competitive inhibition by this compound.
Quantitative Data: Inhibitory Potency
The potency of this compound against urease has been determined and compared with standard urease inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 0.35 | Competitive |
| Thiourea (Standard) | ~21.0 - 23.0 | Competitive |
| Acetohydroxamic Acid (AHA) (Standard) | ~21.0 | Competitive |
Note: IC50 values for standard inhibitors can vary slightly between different studies and assay conditions.[2][3][4][5][6]
Experimental Protocol: In Vitro Urease Inhibition Assay
This protocol is based on the Berthelot method, which quantifies the ammonia produced from the enzymatic reaction of urease with urea.
Materials and Reagents:
-
Jack Bean Urease (or other purified urease)
-
Urea
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
This compound
-
Standard inhibitors (Thiourea, Acetohydroxamic Acid)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: General workflow for the in vitro urease inhibition assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of this compound and standard inhibitors (Thiourea, AHA) in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.
-
-
Assay Setup in a 96-well Plate:
-
Test wells: Add a defined volume of urease enzyme solution and different concentrations of this compound (or other test compounds).
-
Positive control wells: Add the urease enzyme solution and the solvent used for the inhibitors (e.g., DMSO). This represents 100% enzyme activity.
-
Negative control wells (blank): Add phosphate buffer instead of the enzyme solution, along with the highest concentration of the test compound. This is to account for any absorbance from the compound itself.
-
Standard inhibitor wells: Add the urease enzyme solution and different concentrations of a standard inhibitor (Thiourea or AHA).
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a defined volume of the urea solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Color Development (Berthelot Reaction):
-
Stop the reaction and initiate color development by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 20-30 minutes) to allow for the development of a stable blue-green color (indophenol).
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 625 nm and 670 nm.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of positive control - Absorbance of blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the urease activity, by non-linear regression analysis of the dose-response curve.
-
Conclusion
This document provides a comprehensive guide for conducting an in vitro enzyme assay to evaluate the inhibitory activity of this compound and other potential urease inhibitors. The provided protocol, data presentation, and diagrams are intended to facilitate the accurate and efficient assessment of novel compounds in the drug discovery pipeline targeting urease.
References
- 1. Urease-IN-12_TargetMol [targetmol.com]
- 2. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone: A combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: A Comprehensive Guide to Urease Activity and Inhibition Kinetics
Introduction
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2] This enzymatic activity is a crucial factor in various fields. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil urease leads to substantial nitrogen loss through ammonia volatilization.[3][4] In medicine, urease is a primary virulence factor for pathogens like Helicobacter pylori, which uses the ammonia produced to neutralize gastric acid, enabling its survival and colonization, which can lead to peptic ulcers and gastric cancer.[3]
The development of potent and specific urease inhibitors is therefore a critical area of research for enhancing fertilizer efficiency and creating new therapeutic agents.[5][6] Enzyme kinetics studies are fundamental to this process, providing essential information on an inhibitor's potency (IC50) and its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).[7][8] This document provides detailed protocols for determining the inhibitory potential of compounds against urease and characterizing their kinetic behavior.
Principle of the Assay
The most common method for measuring urease activity relies on the quantification of ammonia produced from urea hydrolysis. The Berthelot or indophenol method is a sensitive colorimetric assay where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a stable blue-green indophenol dye.[2][9][10] The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia released and thus to the urease activity.
Protocol 1: Determination of Inhibitor Potency (IC50 Value)
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of the urease enzyme by 50%.
Materials and Equipment
-
Enzyme: Jack Bean Urease (or other purified urease)
-
Substrate: Urea
-
Buffer: Phosphate Buffer (e.g., 100 mM, pH 7.2-7.4) containing 1 mM EDTA and 10 mM LiCl[10]
-
Test Compound (Inhibitor): Dissolved in a suitable solvent (e.g., DMSO, water)
-
Standard Inhibitor: Thiourea or Acetohydroxamic Acid (AHA)[10][11][12]
-
Reagents for Ammonia Detection (Berthelot Method):
-
Equipment: 96-well microplate reader, 37°C incubator, multichannel pipettes, sterile microplates.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a urease inhibitor.
Procedure
-
Reagent Preparation: Prepare all solutions as described above. Prepare serial dilutions of the test compound and the standard inhibitor at various concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
120 µL of Phosphate Buffer
-
20 µL of Urease solution (e.g., 1 mg/5 mL)[10]
-
10 µL of test compound dilution (or solvent for control wells)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.[10]
-
Reaction Initiation: Add 50 µL of urea solution (e.g., 400 µM final concentration) to each well to start the reaction.[10]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[2][10]
-
Color Development: Stop the reaction and develop the color by adding:
-
100 µL of Solution A to each well.
-
100 µL of Solution B to each well.
-
-
Final Incubation: Incubate the plate at 37°C for 30 minutes for color stabilization.[9]
-
Measurement: Measure the absorbance at approximately 640-670 nm using a microplate reader.[2][10]
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula:
-
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100[10]
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis to fit the data to a sigmoidal dose-response curve.
Data Presentation: IC50 Determination
| Inhibitor Conc. (µM) | Absorbance (640 nm) | % Inhibition |
| 0 (Control) | 0.850 | 0.0 |
| 1 | 0.765 | 10.0 |
| 5 | 0.638 | 25.0 |
| 10 | 0.434 | 49.0 |
| 25 | 0.221 | 74.0 |
| 50 | 0.102 | 88.0 |
| 100 | 0.051 | 94.0 |
Protocol 2: Urease Inhibition Kinetics (Mode of Inhibition)
This protocol is designed to determine the mechanism by which an inhibitor affects urease activity by measuring reaction rates at various substrate and inhibitor concentrations.
Urease Reaction and Inhibition
Caption: Urease catalysis and competitive inhibition mechanism.
Procedure
-
Experimental Design: Design a matrix of experiments with at least 4-5 concentrations of the substrate (urea) and 3-4 concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Assay Performance: For each combination of substrate and inhibitor concentration, perform the urease activity assay as described in Protocol 1. Ensure that the reaction velocity (rate) is measured during the initial, linear phase.
-
Data Collection: Record the absorbance for each condition. Convert absorbance values to reaction velocity (v), typically in units of µmol/min, using a standard curve of ammonia.
Data Analysis
-
Michaelis-Menten Kinetics: The data are analyzed using graphical representations of the Michaelis-Menten equation.[8]
-
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/v versus 1/[S].[13][14]
-
Dixon Plot: This plot is used to determine the inhibition constant (Ki).
Data Presentation: Kinetic Analysis Raw Data
| [Urea] (mM) | Velocity (Abs/min) at [Inhibitor]=0 µM | Velocity (Abs/min) at [Inhibitor]=10 µM | Velocity (Abs/min) at [Inhibitor]=25 µM |
| 2 | 0.050 | 0.036 | 0.025 |
| 4 | 0.083 | 0.063 | 0.045 |
| 8 | 0.125 | 0.100 | 0.077 |
| 16 | 0.167 | 0.143 | 0.118 |
| 32 | 0.200 | 0.182 | 0.154 |
Interpreting Kinetic Plots
Caption: Logic for identifying inhibition type from Lineweaver-Burk plots.
-
Competitive Inhibition: Lines intersect on the Y-axis. Vmax is unchanged, but the apparent Km increases.[8][14]
-
Non-Competitive Inhibition: Lines intersect on the X-axis. Km is unchanged, but Vmax decreases.[7][8]
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km are reduced proportionally.[7][13]
-
Mixed Inhibition: Lines intersect in the second or third quadrant (off the axes). Both Vmax and Km are affected.[13]
By following these detailed protocols, researchers can effectively screen for novel urease inhibitors, determine their potency, and elucidate their kinetic mechanism of action, providing crucial insights for drug development and agricultural applications.
References
- 1. asm.org [asm.org]
- 2. abcam.com [abcam.com]
- 3. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Untitled Document [ucl.ac.uk]
- 8. its.caltech.edu [its.caltech.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a standardized protocol for the in vitro and in vivo evaluation of urease inhibitors. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogens, including Helicobacter pylori, and contributes to the formation of infectious urinary stones. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil urease leads to substantial nitrogen loss and environmental pollution. The development of potent and safe urease inhibitors is therefore of great interest in medicine and agriculture.
In Vitro Urease Inhibition Assay
The most common in vitro method for assessing urease inhibitors is a colorimetric assay that measures the amount of ammonia produced from the enzymatic breakdown of urea. The Berthelot (or indophenol) method is a widely used, sensitive, and reliable technique for this purpose.
Principle of the Berthelot Method
The assay quantifies ammonia concentration by its reaction with a phenol-hypochlorite solution in an alkaline medium. This reaction, catalyzed by sodium nitroprusside, forms a blue-green colored indophenol compound, the absorbance of which is measured spectrophotometrically at a wavelength between 625 and 670 nm. The intensity of the color is directly proportional to the ammonia concentration.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro urease inhibition assay.
Materials and Reagents
-
Enzyme: Jack bean urease (e.g., Sigma-Aldrich U7752)
-
Substrate: Urea
-
Buffer: Phosphate buffer (100 mM, pH 6.8-7.5)
-
Test Compounds: Potential urease inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Standard Inhibitor: Thiourea or Acetohydroxamic acid (AHA)
-
Reagent A (Phenol Reagent): 7.82 g sodium salicylate and 0.125 g sodium nitroprusside dissolved in distilled water to a final volume of 100 mL.[1]
-
Reagent B (Alkaline Hypochlorite Reagent): 2.96 g sodium hydroxide, 9.96 g sodium hydrogen phosphate heptahydrate, and 10 mL sodium hypochlorite dissolved in distilled water to a final volume of 100 mL.[1]
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes.
Experimental Protocol
-
Preparation of Solutions:
-
Urease solution: Prepare a 2 mg/mL stock solution of jack bean urease in 100 mM phosphate buffer (pH 6.8).[1]
-
Urea solution: Prepare a 25 mM solution of urea in 100 mM phosphate buffer (pH 6.8).[1]
-
Test compound solutions: Prepare serial dilutions of the test compounds. A common starting concentration is 0.5 mM.[2]
-
Standard inhibitor solution: Prepare serial dilutions of thiourea or AHA.
-
-
Assay Procedure in a 96-Well Plate:
-
Add 5 µL of the test compound solution to the designated wells.[2]
-
Add 55 µL of buffer containing 100 mM urea to each well.[2]
-
For the negative control (100% enzyme activity), add 5 µL of the solvent used to dissolve the test compounds.
-
For the blank (no enzyme activity), add buffer instead of the enzyme solution.
-
Pre-incubate the plate at 30°C for 15 minutes.[2]
-
Initiate the enzymatic reaction by adding 25 µL of the urease enzyme solution to all wells except the blank.[2]
-
Incubate the plate at 37°C for 30 minutes.[1]
-
-
Ammonia Detection (Berthelot Method):
Data Presentation and Analysis
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100 [2]
Where:
-
ODtestwell is the absorbance of the well containing the test compound.
-
ODcontrol is the absorbance of the well with no inhibitor.
The IC50 value, which is the concentration of the inhibitor required to reduce urease activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4][5]
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| Test Compound A | 10 | 75.2 | 5.8 |
| 5 | 48.9 | ||
| 1 | 15.3 | ||
| Test Compound B | 10 | 92.1 | 2.3 |
| 5 | 65.4 | ||
| 1 | 28.7 | ||
| Thiourea (Standard) | 25 | 55.6 | 21.4 |
| 10 | 23.1 | ||
| 5 | 10.5 |
In Vivo Testing of Urease Inhibitors
In vivo studies are crucial to evaluate the efficacy and safety of potential urease inhibitors in a biological system. These studies are often conducted in animal models infected with urease-producing bacteria, such as H. pylori.
Animal Model and Dosing
-
Animal Model: Ferrets naturally infected with Helicobacter mustelae are a suitable model for studying urease inhibitors.[6]
-
Dosing: The test compound can be administered orally (per os). For example, a single dose of 50 mg/kg can be used to assess the initial inhibition of bacterial urease.[6] Repeat dosing studies, such as 50 mg/kg three times a day, can be compared with standard therapies.[6]
Evaluation of Efficacy
-
Bacterial Load: The number of bacteria can be quantified through histological analysis of tissue samples.[6]
-
Eradication Rate: The complete elimination of the infection is a key measure of efficacy. For instance, a study might compare the eradication rate of a urease inhibitor with a standard triple therapy regimen (e.g., amoxicillin, metronidazole, and bismuth subcitrate).[6]
-
Combination Therapy: The potential synergistic effects of the urease inhibitor with antibiotics can also be investigated.[6]
Data Presentation
| Treatment Group | Dosing Regimen | Bacterial Load Reduction | Eradication Rate |
| Urease Inhibitor X | 50 mg/kg, t.i.d. | Significant | 0% |
| Triple Therapy | Standard | Profound | 80%[6] |
| Urease Inhibitor X + Amoxicillin | 50 mg/kg + 10 mg/kg, b.i.d. | Moderate | 0% |
Logical Relationship of Urease Inhibition and Therapeutic Effect
Caption: The role of urease inhibition in preventing pathogenesis.
Conclusion
The described protocols provide a standardized framework for the initial screening and evaluation of urease inhibitors. The in vitro Berthelot method is a robust and high-throughput compatible assay for identifying and characterizing potential inhibitors. Subsequent in vivo studies in relevant animal models are essential to determine the therapeutic potential of these compounds. Careful data analysis and clear presentation are critical for the successful development of novel urease inhibitors for medical and agricultural applications.
References
- 1. Soil urease inhibition by various plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of potent urease inhibitor, fluorofamide, on Helicobacter sp. in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urease-IN-12 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Urease-IN-12, a potent urease inhibitor, in cell-based assays. The protocols are designed to assess the efficacy of this compound against Helicobacter pylori urease in a cellular environment, a critical step in the development of novel therapeutics for gastritis and peptic ulcers.
Introduction
Urease is a key virulence factor for Helicobacter pylori, enabling its survival in the acidic environment of the stomach by catalyzing the hydrolysis of urea to ammonia, thereby neutralizing gastric acid. Inhibition of urease is a promising therapeutic strategy to combat H. pylori infections. This compound (also known as compound 5e) is a competitive urease inhibitor with a potent inhibitory activity against jack bean urease, exhibiting a half-maximal inhibitory concentration (IC50) of 0.35 µM.[1][2][3][4][5] These protocols provide a framework for evaluating the inhibitory potential of this compound in a whole-cell H. pylori assay and a co-culture model with gastric epithelial cells.
Product Information
| Compound Name | Synonym | Molecular Formula | Mechanism of Action | Biochemical IC50 |
| This compound | Compound 5e | C11H13ClN2O3S | Competitive Urease Inhibitor | 0.35 µM (Jack Bean Urease)[1][2][3][4][5] |
Signaling Pathways and Experimental Workflow
Urease-Mediated Pathogenesis in Gastric Epithelial Cells
H. pylori urease plays a central role in the pathogenesis of gastric diseases. The ammonia produced from urea hydrolysis raises the pH of the stomach lining, allowing the bacteria to colonize. Furthermore, the urease B subunit can bind to the CD74 receptor on gastric epithelial cells, triggering a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like IL-8.[3][6] This inflammatory response contributes to the development of gastritis and ulcers. Additionally, urease activity can lead to the disruption of tight junctions between gastric epithelial cells, compromising the mucosal barrier.[2]
Caption: this compound inhibits H. pylori urease, blocking downstream pathogenic signaling.
Experimental Workflow for Cell-Based Urease Inhibition Assay
The following diagram outlines the general workflow for assessing the efficacy of this compound in a whole-cell H. pylori assay.
Caption: Workflow for determining this compound activity in a whole-cell H. pylori assay.
Experimental Protocols
Protocol 1: Whole-Cell Helicobacter pylori Urease Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on urease activity in intact H. pylori cells.
Materials:
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
Brain Heart Infusion (BHI) broth or other suitable growth medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Urea solution (e.g., 1 M in PBS)
-
This compound
-
DMSO (for dissolving this compound)
-
Positive control inhibitor (e.g., Acetohydroxamic acid)
-
96-well microplates
-
Microplate reader
-
Ammonia quantification reagent (e.g., Berthelot's reagent)
-
Microaerophilic incubator (e.g., 5% O2, 10% CO2, 85% N2) at 37°C
Procedure:
-
Culture of H. pylori :
-
Culture H. pylori in BHI broth supplemented with 10% FBS under microaerophilic conditions at 37°C for 48-72 hours.
-
-
Preparation of Bacterial Suspension :
-
Harvest bacterial cells by centrifugation.
-
Wash the cells with 10 mM PBS, pH 7.2.
-
Resuspend the washed cells in PBS to a turbidity corresponding to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1]
-
-
Inhibitor and Control Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in PBS. It is recommended to test a concentration range based on the biochemical IC50 (e.g., 0.1 µM to 10 µM).
-
Prepare a positive control inhibitor (e.g., Acetohydroxamic acid) and a vehicle control (DMSO in PBS at the same concentration as in the this compound dilutions).
-
-
Urease Inhibition Assay :
-
In a 96-well plate, add 50 µL of the H. pylori suspension to each well.
-
Add 50 µL of the diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 15 minutes at 37°C under microaerophilic conditions.[7]
-
Initiate the urease reaction by adding 10 µL of urea solution to each well.
-
Incubate the plate at 37°C and monitor the color change if using a pH indicator, or stop the reaction at a specific time point (e.g., 30 minutes) for ammonia quantification.
-
-
Quantification of Urease Activity :
-
Measure the ammonia produced using a suitable method, such as the Berthelot (indophenol) method, which results in a colorimetric product that can be measured at approximately 670 nm.[8]
-
-
Data Analysis :
-
Calculate the percentage of urease inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of vehicle control)] x 100
-
Determine the IC50 value of this compound in the whole-cell assay by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: H. pylori and Gastric Epithelial Cell Co-culture Urease Inhibition Assay
This protocol assesses the ability of this compound to inhibit H. pylori urease activity in a more physiologically relevant co-culture model and to evaluate its effect on host cell signaling.
Materials:
-
Human gastric epithelial cell line (e.g., AGS cells)
-
Cell culture medium (e.g., DMEM/F-12) with FBS and antibiotics
-
Helicobacter pylori strain
-
This compound
-
Reagents for assessing cell viability (e.g., MTT or LDH assay)
-
Reagents for measuring IL-8 production (e.g., ELISA kit)
-
Reagents for Western blotting to detect NF-κB activation (e.g., antibodies against phospho-p65)
Procedure:
-
Cell Culture :
-
Culture AGS cells in complete medium until they reach a confluent monolayer in 96-well or 6-well plates.
-
-
Co-culture and Inhibitor Treatment :
-
Wash the AGS cells with PBS.
-
Infect the cells with H. pylori at a multiplicity of infection (MOI) of 100:1 in antibiotic-free medium.
-
Simultaneously, treat the co-culture with various concentrations of this compound or controls.
-
-
Assessment of Urease Activity :
-
After a defined incubation period (e.g., 4-6 hours), collect the culture supernatant to measure ammonia concentration as an indicator of urease activity.
-
-
Evaluation of Host Cell Response :
-
Cell Viability : Assess the cytotoxicity of this compound on both AGS cells alone and in the co-culture using an MTT or LDH assay.
-
IL-8 Production : Collect the culture supernatant and measure the concentration of IL-8 using an ELISA kit to determine the effect of urease inhibition on the inflammatory response.
-
NF-κB Activation : Lyse the AGS cells and perform Western blotting to analyze the phosphorylation status of the NF-κB p65 subunit.
-
-
Data Analysis :
-
Compare the levels of ammonia, IL-8, and phospho-p65 in this compound-treated co-cultures to the untreated and vehicle-treated controls.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: In Vitro and Whole-Cell Urease Inhibitory Activity of this compound
| Assay Type | Urease Source | IC50 (µM) |
| Biochemical Assay | Jack Bean Urease | 0.35[1][2][3][4][5] |
| Whole-Cell Assay | Helicobacter pylori | User-determined |
Table 2: Effect of this compound on Host Cell Response in Co-culture Model
| This compound Conc. (µM) | Cell Viability (%) | IL-8 Production (pg/mL) | Relative NF-κB Activation |
| 0 (Vehicle Control) | 100 | User-determined | 1.0 |
| Concentration 1 | User-determined | User-determined | User-determined |
| Concentration 2 | User-determined | User-determined | User-determined |
| Concentration 3 | User-determined | User-determined | User-determined |
Conclusion
These application notes and protocols provide a robust framework for researchers to investigate the efficacy of this compound in cell-based assays. By utilizing these methods, scientists can further characterize the potential of this compound as a therapeutic agent for the treatment of H. pylori-associated diseases. It is important to note that while the biochemical potency of this compound is established, its efficacy in a cellular context needs to be empirically determined.
References
- 1. Urease inhibition in whole cells of H. pylori J99 [bio-protocol.org]
- 2. Helicobacter pylori Dysregulation of Gastric Epithelial Tight Junctions by Urease-Mediated Myosin II Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Helicobacter pylori Urease B Subunit Binds to CD74 on Gastric Epithelial Cells and Induces NF-κB Activation and Interleukin-8 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Helicobacter pylori on gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 8. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Cytotoxicity Testing of Urease-IN-12
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Urease-IN-12 is a novel small molecule inhibitor of the enzyme urease. Ureases are metalloenzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This activity can lead to a significant increase in local pH and ammonia concentration, which can be toxic to cells.[3][4][5][6] Consequently, inhibitors of urease are of interest for various therapeutic applications, including the treatment of infections by urease-producing pathogens and as potential anti-cancer agents that target the tumor microenvironment.[1][7]
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of this compound. The protocols outlined below cover essential in vitro assays to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.
I. Initial Cytotoxicity Screening: Cell Viability Assays
The initial assessment of cytotoxicity involves determining the concentration-dependent effect of this compound on cell proliferation and viability. The MTT assay is a widely used colorimetric method for this purpose.[8][9]
A. MTT Assay Protocol
This assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Target cell line (e.g., A549 human lung carcinoma, HT-29 human colon adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Urea solution (sterile)
-
Urease enzyme (e.g., from Jack bean)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with urease and urea as a positive control for cytotoxicity, and untreated cells as a negative control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines
| Cell Line | Treatment Condition | Incubation Time (h) | IC50 (µM) |
| A549 | This compound + Urease + Urea | 48 | 15.2 |
| HT-29 | This compound + Urease + Urea | 48 | 22.5 |
| HEK293 (Normal) | This compound + Urease + Urea | 48 | > 100 |
II. Assessment of Cell Membrane Integrity
To differentiate between cytotoxic (cell death) and cytostatic (inhibition of proliferation) effects, it is crucial to assess cell membrane integrity. The Lactate Dehydrogenase (LDH) assay is a common method for this purpose, as LDH is released from cells with damaged membranes.[10]
B. LDH Cytotoxicity Assay Protocol
This assay measures the amount of LDH released into the culture medium from damaged cells.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Urea solution
-
Urease enzyme
-
96-well cell culture plates
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the 48-hour incubation, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH release from a positive control (cells lysed with a lysis buffer provided in the kit).
Data Presentation:
Table 2: Hypothetical LDH Release from A549 Cells Treated with this compound
| Treatment | Concentration (µM) | LDH Release (% of Max) |
| Untreated Control | - | 5.1 |
| Urease + Urea | - | 85.3 |
| This compound | 10 | 6.2 |
| This compound + Urease + Urea | 10 | 20.5 |
| This compound + Urease + Urea | 25 | 45.8 |
| This compound + Urease + Urea | 50 | 78.9 |
III. Mechanistic Studies: Apoptosis vs. Necrosis
Understanding the mode of cell death induced by a compound is a critical step in its characterization. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two major mechanisms.[10] The activation of caspases is a hallmark of apoptosis.[9][11]
C. Caspase-3/7 Activity Assay Protocol
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Urea solution
-
Urease enzyme
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well opaque-walled plate and treat with this compound as described in the MTT protocol.
-
After the desired incubation period (e.g., 24 or 48 hours), allow the plate to equilibrate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
Data Presentation:
Table 3: Hypothetical Caspase-3/7 Activity in HT-29 Cells
| Treatment | Concentration (µM) | Caspase-3/7 Activity (RLU) | Fold Change vs. Control |
| Untreated Control | - | 15,234 | 1.0 |
| Urease + Urea | - | 98,675 | 6.5 |
| This compound + Urease + Urea | 10 | 45,702 | 3.0 |
| This compound + Urease + Urea | 25 | 89,880 | 5.9 |
IV. Signaling Pathway Analysis
Urease-induced cytotoxicity is primarily mediated by the accumulation of ammonia and an increase in pH. Ammonia can disrupt cellular metabolism and membrane potential, while pH changes can affect enzyme function and protein stability, ultimately leading to cellular stress and apoptosis.
Caption: Hypothetical signaling pathway of urease-induced cytotoxicity.
The protocols provided offer a structured approach to characterizing the cytotoxic effects of the urease inhibitor, this compound. By systematically evaluating cell viability, membrane integrity, and the mechanism of cell death, researchers can gain a comprehensive understanding of the compound's biological activity. The presented data tables and diagrams serve as templates for organizing and visualizing the experimental results. Further investigations could explore the effects of this compound on specific cell cycle phases and its efficacy in more complex 3D cell culture models.
References
- 1. Anticancer Activity of Urease Mimetic Cobalt (III) Complexes on A549-Lung Cancer Cells: Targeting the Acidic Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cryptococcus neoformans urease affects the outcome of intracellular pathogenesis by modulating phagolysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease-induced alkalinization of extracellular pH and its antitumor activity in human breast and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixbiopharma.com [helixbiopharma.com]
- 7. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle delay and apoptosis are induced by high salt and urea in renal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Synthesis and Evaluation of Urease-IN-12 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Urease-IN-12 and its analogs. This compound, a competitive urease inhibitor with an IC50 of 0.35 µM, holds promise in addressing conditions associated with urease-producing bacteria, such as gastritis and peptic ulcers caused by Helicobacter pylori.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity can lead to an increase in local pH, contributing to the pathogenesis of various diseases. The development of potent and specific urease inhibitors is a key strategy for mitigating the harmful effects of urease activity. This compound, with its 1,2,4-oxadiazole and benzamide core, represents a promising scaffold for the design of novel urease inhibitors.
Synthesis of this compound and Analogs
The synthesis of this compound, chemically named N-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methoxybenzamide, and its analogs can be achieved through a convergent synthetic strategy. This involves the preparation of a key 5-amino-3-aryl-1,2,4-oxadiazole intermediate followed by an amide coupling reaction.
Diagram of the Synthetic Pathway
Caption: General synthetic scheme for this compound and its analogs.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-amine (Intermediate 3)
-
Step 1: Synthesis of 4-Hydroxy-N'-hydroxybenzimidamide (Amidoxime, Intermediate 1)
-
To a solution of 4-hydroxybenzonitrile (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amidoxime, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of 3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-amine (Intermediate 3)
-
Dissolve the crude amidoxime (1 eq.) in a suitable solvent such as 1,4-dioxane.
-
Add cyanogen bromide (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Heat the reaction mixture to 80-90 °C for 2-4 hours to facilitate cyclization.
-
Cool the mixture, pour it into ice-water, and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried to yield 3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-amine.
-
Protocol 2: Synthesis of this compound
-
Step 1: Preparation of 4-Methoxybenzoyl chloride (Intermediate 4)
-
To a solution of 4-methoxybenzoic acid (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain 4-methoxybenzoyl chloride, which should be used immediately in the next step.
-
-
Step 2: Amide Coupling to form this compound
-
Dissolve 3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-amine (1 eq.) in anhydrous DCM and pyridine (1.5 eq.).
-
Cool the solution to 0 °C and add a solution of 4-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
-
Synthesis of Analogs:
Analogs of this compound can be synthesized by using different substituted benzoyl chlorides in the final amide coupling step or by starting with different substituted hydroxybenzonitriles.
Characterization of Synthesized Compounds
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure. For example, in the 1H NMR of 4-methoxybenzamide, characteristic peaks for the aromatic protons and the methoxy group protons would be observed.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O, and C-O.
-
Melting Point (mp): To assess the purity of the synthesized compounds.
Biological Evaluation: Urease Inhibition Assay
The inhibitory activity of the synthesized compounds against urease can be determined using a well-established in vitro assay.
Diagram of Urease Inhibition Assay Workflow
References
Application Notes and Protocols for In Vivo Experimental Design of Urease Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria. In Helicobacter pylori, it neutralizes gastric acid, enabling colonization of the stomach lining, which can lead to gastritis, peptic ulcers, and gastric cancer.[1][2] In urinary tract infections (UTIs) caused by bacteria like Proteus mirabilis, urease hydrolyzes urea to ammonia, increasing urine pH. This promotes the formation of struvite and carbonate apatite crystals, leading to catheter encrustation and pyelonephritis.[3] Therefore, inhibiting urease activity is a promising therapeutic strategy to combat these infections.[1][2]
These application notes provide detailed protocols for the in vivo evaluation of urease inhibitors using established animal models for both H. pylori infection and catheter-associated UTIs. Additionally, protocols for essential preclinical studies, including acute toxicity and pharmacokinetics, are outlined.
Key Signaling Pathway and Experimental Workflow
The central mechanism of urease-producing bacteria involves the enzymatic hydrolysis of urea. The subsequent increase in ammonia production leads to a localized pH increase, facilitating bacterial survival and pathogenesis. Urease inhibitors aim to block this initial step.
References
Application Notes and Protocols for Urease-IN-12
Topic: Urease-IN-12 Stability and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a competitive urease inhibitor with an IC50 of 0.35 μM, showing potential in the inhibition of gastritis and peptic ulcers caused by Helicobacter pylori.[1] Proper handling and storage of this compound are critical to ensure its stability and efficacy in research and drug development applications. These application notes provide detailed guidelines on the stability and storage of this compound, along with protocols for its handling and use in experimental settings.
Chemical Properties
| Property | Value |
| Chemical Formula | C11H13ClN2O3S |
| Molecular Weight | 292.75 g/mol |
| Appearance | Crystalline solid (powder) |
| Purity | >98% (typically) |
| IC50 | 0.35 μM for urease |
Stability and Storage Guidelines
The stability of this compound is dependent on its physical state (powder vs. in solvent) and the storage temperature. Adherence to these guidelines is crucial to prevent degradation and ensure the compound's activity.
Summary of Storage Conditions and Stability
| Form | Storage Temperature | Stability | Shipping Condition |
| Powder | -20°C | 3 years | Blue ice or ambient temperature |
| In Solvent | -80°C | 1 year | - |
Data sourced from supplier information.[1]
Recommendations for Handling
-
Powder: Upon receipt, store the vial of powdered this compound at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Solvent Stocks: Prepare stock solutions in appropriate solvents such as DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound powder to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 292.75 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 292.75 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 341.6 µL
-
-
Carefully add the calculated volume of DMSO to the vial.
-
Vortex gently until the powder is completely dissolved. Sonication can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of Solution Stability (Short-Term)
Objective: To determine the stability of this compound in a specific solvent at various temperatures over a short period.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Desired assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the chosen assay buffer to a final concentration suitable for HPLC analysis.
-
Immediately after preparation (T=0), inject an aliquot into the HPLC system to obtain an initial purity profile and peak area.
-
Divide the remaining working solution into separate aliquots for each temperature condition.
-
Incubate the aliquots at the selected temperatures.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition.
-
Analyze the samples by HPLC to determine the percentage of this compound remaining compared to the T=0 sample.
-
Plot the percentage of intact this compound against time for each temperature to assess stability.
Signaling Pathways and Experimental Workflows
Urease Catalytic Pathway and Inhibition by this compound
The following diagram illustrates the enzymatic reaction catalyzed by urease and the mechanism of inhibition by this compound. Urease hydrolyzes urea into ammonia and carbamate, which then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[2] This reaction leads to an increase in pH. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate (urea) from binding.
Caption: Urease catalytic pathway and competitive inhibition.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound in solution.
References
Application Notes and Protocols for High-Throughput Screening of Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for conducting high-throughput screening (HTS) assays to identify and characterize urease inhibitors. Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic activity is a key virulence factor for several pathogens, including Helicobacter pylori and Proteus mirabilis, and also contributes to nitrogen loss from urea-based fertilizers in agriculture.[1][2] Therefore, the discovery of potent urease inhibitors is a significant goal in medicine and agriculture.
The following sections detail robust HTS-adaptable assays, present key performance metrics, and provide step-by-step protocols for their implementation.
Key Urease Inhibition Concepts
Urease inhibitors can act through various mechanisms, primarily by interacting with the nickel ions in the enzyme's active site.[3][4] Understanding the mode of inhibition is crucial for structure-activity relationship (SAR) studies and lead optimization.
Figure 1: Simplified diagrams of competitive and non-competitive enzyme inhibition mechanisms.
Application Note 1: Colorimetric HTS Assay (Berthelot Method)
This is the most common method for HTS of urease inhibitors. It relies on the quantification of ammonia, a product of urea hydrolysis. The Berthelot or indophenol method detects ammonia by reacting it with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol product, which can be measured spectrophotometrically.[5][6]
Figure 2: Principle of the Berthelot-based urease activity assay.
Experimental Protocol
This protocol is adapted for a 96-well microplate format, suitable for HTS.
1. Materials and Reagents:
-
Enzyme: Jack Bean Urease (e.g., Sigma-Aldrich)
-
Substrate: Urea
-
Buffer: Phosphate Buffer (e.g., 100 mM, pH 7.0)[5]
-
Test Compounds: Library of potential inhibitors dissolved in DMSO.
-
Positive Control: Thiourea or Acetohydroxamic acid (AHA).[1][7]
-
Berthelot Reagent A: Phenol reagent.
-
Berthelot Reagent B: Hypochlorite reagent.
-
Plate: Clear, flat-bottom 96-well plates.[5]
-
Instrumentation: Microplate reader capable of measuring absorbance at ~670 nm.[5]
2. Reagent Preparation:
-
Urease Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Urea Solution: Prepare a stock solution of urea in phosphate buffer (e.g., 100 mM).[1]
-
Test Compounds/Controls: Prepare serial dilutions of test compounds and controls. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
3. Assay Procedure:
-
Compound Addition: Add 5 µL of the test compound solution (or DMSO for controls) to each well of the 96-well plate.[1]
-
Enzyme Addition: Add 25 µL of urease solution to each well.[1]
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the compounds to interact with the enzyme.[1]
-
Initiate Reaction: Add 55 µL of the urea solution to each well to start the enzymatic reaction.[1]
-
Enzymatic Incubation: Incubate the plate at the desired temperature (e.g., 30-37°C) for a fixed time (e.g., 10-30 minutes).[1][5]
-
Stop and Develop Color:
-
Color Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Read the absorbance (Optical Density, OD) at 670 nm using a microplate reader.[5]
4. Data Analysis:
-
Controls:
-
100% Activity (Negative Control): Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity (Blank): Buffer + Substrate + DMSO (no enzyme).
-
Positive Control: Enzyme + Substrate + known inhibitor (e.g., Thiourea).
-
-
Calculation of Percent Inhibition: % Inhibition = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Application Note 2: Fluorometric HTS Assay
Fluorometric assays can offer higher sensitivity compared to colorimetric methods. One HTS-compatible approach uses a pH-sensitive fluorescent indicator, such as fluorescein. The hydrolysis of urea produces ammonia, leading to an increase in pH. This pH shift causes a proportional increase in the fluorescence intensity of the indicator.[8][9] This method is continuous and does not require a stop reagent.
Experimental Protocol
1. Materials and Reagents:
-
Enzyme and Substrate: As per the colorimetric assay.
-
Buffer: A weakly buffered solution is required to ensure a detectable pH change (e.g., low concentration phosphate buffer, pH ~6.7).[10]
-
Fluorescent Indicator: Fluorescein.
-
Plate: Black, flat-bottom 96-well or 384-well plates to minimize background fluorescence.
-
Instrumentation: Fluorescence microplate reader with appropriate excitation/emission filters for fluorescein (e.g., Ex/Em = 485/520 nm).
2. Reagent Preparation:
-
Assay Reagent: Prepare a working solution containing urea and fluorescein in the weakly buffered solution. The final concentrations should be optimized for a robust signal change.
3. Assay Procedure:
-
Compound Addition: Add test compounds or controls (dissolved in DMSO) to the wells of the black microplate.
-
Enzyme Addition: Add the urease solution to each well.
-
Pre-incubation: Incubate briefly to allow for enzyme-inhibitor interaction.
-
Initiate Reaction: Add the Assay Reagent (containing urea and fluorescein) to all wells to start the reaction.
-
Measurement: Immediately place the plate in the fluorescence reader. Monitor the increase in fluorescence intensity over time (kinetic read). The rate of fluorescence increase is proportional to the urease activity.
4. Data Analysis:
-
The rate of reaction (slope of the fluorescence signal over time) is calculated for each well.
-
Percent inhibition and IC50 values are calculated based on the reaction rates, similar to the colorimetric assay. % Inhibition = [1 - (Rate_test / Rate_control)] * 100
HTS Workflow and Data
A typical HTS campaign follows a multi-step process to identify and validate hits.
Figure 3: General workflow for a high-throughput screening (HTS) campaign for inhibitor discovery.
Quantitative Data: Standard Urease Inhibitors
The following table summarizes IC50 values for commonly used standard urease inhibitors, which are essential for validating assay performance.
| Inhibitor | Urease Source | IC50 Value (µM) | Reference |
| Thiourea | Jack Bean | 21.0 ± 0.01 | [1] |
| Acetohydroxamic Acid (AHA) | Bacillus pasteurii | 42 | [7] |
| Hydroxyurea | Bacillus pasteurii | 100 | [7] |
| AAD355 | Jack Bean | 31.20 ± 0.47 | [1] |
HTS Assay Validation Parameters
To ensure the quality and reliability of an HTS assay, several statistical parameters are calculated.
| Parameter | Formula | Recommended Value | Description |
| Z'-Factor | 1 - [3 * (σ_pos + σ_neg)] / | μ_pos - μ_neg | |
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 10 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Signal-to-Noise (S/N) | | μ_pos - μ_neg | / sqrt(σ_pos² + σ_neg²) |
μ_pos and σ_pos are the mean and standard deviation of the high signal control (e.g., 0% inhibition); μ_neg and σ_neg are for the low signal control (e.g., 100% inhibition or blank).
References
- 1. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Report [sitem.herts.ac.uk]
- 3. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Urease Gene Expression Using Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] In pathogenic bacteria such as Helicobacter pylori, urease activity is a critical virulence factor, allowing the bacterium to survive in the acidic environment of the stomach by generating a neutral microenvironment.[2] This makes urease an attractive target for the development of novel antimicrobial agents. Studying the effect of urease inhibitors on urease gene expression provides valuable insights into the compensatory mechanisms of bacteria and the overall efficacy of these inhibitors.
While the specific compound "Urease-IN-12" is not documented in the scientific literature, this document provides detailed application notes and protocols using well-characterized urease inhibitors—Acetohydroxamic Acid (AHA), Ebselen, and Baicalin—to study their effects on urease gene expression in H. pylori.
Featured Urease Inhibitors
This section details the mechanism of action and reported efficacy of three urease inhibitors that have been studied for their impact on urease gene expression.
Acetohydroxamic Acid (AHA) is a competitive inhibitor of urease.[3] It structurally mimics urea and binds to the nickel ions in the active site of the enzyme, thereby blocking the substrate from binding.[4][5]
Ebselen , a synthetic organoselenium compound, is a potent inhibitor of bacterial ureases.[6] Its mechanism involves the covalent modification of a catalytic cysteine thiol residue in the urease active site.[7]
Baicalin , a flavonoid extracted from the root of Scutellaria baicalensis, has been shown to be a competitive inhibitor of urease.[8]
Quantitative Data on Urease Inhibition and Gene Expression
The following tables summarize the quantitative effects of AHA, Ebselen, and Baicalin on H. pylori urease activity and gene expression.
| Inhibitor | Organism | IC50 / Effective Concentration | Reference |
| Acetohydroxamic Acid | H. pylori | 2.5 mM (inhibited urease activity) | [1] |
| Ebselen | H. pylori | 0.06 mM (major inhibition) | [1] |
| Baicalin | H. pylori | 8 mM (major effects) | [1] |
| Baicalin | Jack Bean | 2.74 ± 0.51 mM (IC50) | [8] |
| Inhibitor | Target Genes | Fold Change in Expression | Statistical Significance (p-value) | Reference |
| Baicalin | ureA, ureB | ~3-fold increase for both genes | < 0.05 | [1] |
| Acetohydroxamic Acid | ureA, ureB | Upregulated (not statistically significant) | Not significant | [1] |
| Ebselen | ureA, ureB | Upregulated (not statistically significant) | Not significant | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the urease catalytic pathway and experimental procedures aid in understanding the complex biological processes and methodologies.
References
- 1. Laboratory Maintenance of Helicobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Evaluation of western blot methods for serologic diagnosis of Helicobacter pylori infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.3. The Rapid Urease Test [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diagnosis of Helicobacter pylori using the rapid urease test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Quantitative PCR for Detection of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallizing Urease with an Inhibitor for Structural Studies
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor in pathogenic bacteria and is also of interest in agriculture due to its role in nitrogen metabolism. Structural studies of urease in complex with inhibitors are crucial for understanding its catalytic mechanism and for the rational design of potent and specific inhibitors for therapeutic and agricultural applications. While a specific inhibitor designated "Urease-IN-12" was not found in the reviewed scientific literature, this document provides a generalized and detailed protocol for the co-crystallization of urease with a generic inhibitor, based on established methodologies for known urease inhibitors. These protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize typical quantitative data for the purification and crystallization of urease, as well as for co-crystallization with an inhibitor. These values are derived from various published studies and should be optimized for specific urease sources and inhibitors.
Table 1: Summary of Urease Purification Parameters
| Step | Protein Concentration (mg/mL) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Extract | 10 - 20 | 15 - 20 | 1 | 100 |
| Acetone Precipitation | 5 - 10 | 300 - 350 | ~20 | ~30 |
| Ion-Exchange Chromatography | 2 - 5 | 1000 - 1200 | ~60 | ~25 |
| Size-Exclusion Chromatography | 1 - 2 | > 1500 | > 75 | ~20 |
Note: Specific activity units (U) are typically defined as the amount of enzyme that liberates 1.0 µmol of ammonia from urea per minute at a specific pH and temperature.
Table 2: Co-crystallization Conditions for Urease-Inhibitor Complex
| Parameter | Condition |
| Urease Concentration | 5 - 15 mg/mL |
| Inhibitor Concentration | 1 - 10 mM (typically a 5- to 20-fold molar excess over urease) |
| Buffer | 20 mM HEPES pH 7.5, 100 mM NaCl |
| Precipitant | 1.0 - 2.0 M Ammonium Sulfate, 10-20% (v/v) PEG 8000 |
| Temperature | 4 - 20 °C |
| Method | Hanging-drop or sitting-drop vapor diffusion |
| Incubation Time | 2 days - 2 weeks |
Experimental Protocols
Protocol 1: Purification of Urease (from Jack Bean)
This protocol describes a general method for the purification of urease from jack bean meal, a common source for this enzyme.[1][2]
-
Extraction:
-
Suspend 100 g of jack bean meal in 500 mL of 31.6% (v/v) acetone in water.
-
Stir the mixture for 5 minutes at room temperature.
-
Filter the suspension through cheesecloth and then through filter paper.
-
Allow the filtrate to stand at 4 °C overnight to allow for initial crystallization of urease.[3]
-
Collect the crude crystals by centrifugation at 10,000 x g for 15 minutes at 4 °C.
-
-
Acetone Precipitation:
-
Resuspend the crude crystal pellet in a minimal volume of cold deionized water.
-
Slowly add cold acetone to a final concentration of 32% (v/v) while stirring gently on ice.
-
Allow the precipitate to form for at least 1 hour on ice.
-
Collect the precipitate by centrifugation at 10,000 x g for 15 minutes at 4 °C.
-
-
Ion-Exchange Chromatography:
-
Resuspend the acetone-precipitated pellet in 20 mM phosphate buffer, pH 7.4, and dialyze against the same buffer overnight at 4 °C.
-
Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with the same buffer.[4]
-
Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound protein with a linear gradient of 0-0.5 M NaCl in the same buffer.
-
Collect fractions and assay for urease activity. Pool the active fractions.
-
-
Size-Exclusion Chromatography:
-
Concentrate the pooled active fractions from the ion-exchange step using an appropriate ultrafiltration device.
-
Load the concentrated sample onto a size-exclusion column (e.g., Sephacryl S-200) pre-equilibrated with 20 mM HEPES, pH 7.5, 100 mM NaCl.
-
Elute the protein with the same buffer and collect fractions.
-
Assay fractions for urease activity and protein concentration. Pool the purest fractions.
-
Verify purity by SDS-PAGE. The final purified protein should show a single band.
-
Protocol 2: Co-crystallization of Urease with an Inhibitor
This protocol outlines the steps for setting up crystallization trials for a urease-inhibitor complex using the vapor diffusion method.
-
Preparation of the Urease-Inhibitor Complex:
-
Prepare a stock solution of the inhibitor (e.g., 100 mM in a suitable solvent like DMSO or water).
-
To the purified urease solution (at 5-15 mg/mL in 20 mM HEPES, pH 7.5, 100 mM NaCl), add the inhibitor stock solution to achieve a final inhibitor concentration of 1-10 mM (a 5- to 20-fold molar excess).
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4 °C to remove any precipitate.
-
-
Crystallization Setup (Hanging-Drop Vapor Diffusion):
-
Prepare a reservoir solution containing a precipitant, for example, 1.6 M ammonium phosphate dibasic, 100 mM Tris pH 8.8, and 10% ethylene glycol.[1]
-
Pipette 500 µL of the reservoir solution into each well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1-2 µL of the urease-inhibitor complex solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and place it over the well, sealing it with grease to create a closed system.
-
Incubate the plate at a constant temperature (e.g., 4 °C or 20 °C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting and X-ray Diffraction:
-
Once crystals of suitable size (e.g., 0.1-0.3 mm) have grown, they can be harvested using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
The frozen crystal is now ready for X-ray diffraction analysis to determine the three-dimensional structure of the urease-inhibitor complex.
-
Visualizations
Caption: Experimental workflow for the purification of urease and its co-crystallization with an inhibitor for structural studies.
Caption: General mechanism of competitive inhibition of urease.
References
- 1. Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cup.lmu.de [cup.lmu.de]
- 4. Extraction, purification, kinetic and thermodynamic properties of urease from germinating Pisum Sativum L. seeds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Urease-IN-12 solubility for aqueous buffers
Welcome to the technical support center for Urease-IN-12. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of this compound for aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a competitive inhibitor of the urease enzyme, with a reported IC50 of 0.35 μM.[1] It is investigated for its potential to inhibit gastritis and peptic ulcers, particularly those caused by Helicobacter pylori.[1] The chemical formula for this compound is C11H13ClN2O3S.[1]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a hydrophobic compound, which means it has low solubility in water and aqueous buffers. It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1] Many small molecule inhibitors, especially those with rigid, planar structures or high molecular weights, exhibit poor water solubility.[2]
Q3: Why is proper solubilization in aqueous buffer important?
A3: For most biological and biochemical assays, the compound must be dissolved in an aqueous buffer to ensure it is bioavailable and can interact with its target enzyme, such as urease. Poor solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.[3] The pH of the environment is also critical, as urease activity is pH-dependent, with an optimum around pH 7.4-7.5.[4][5]
Q4: What is the recommended storage condition for this compound?
A4: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Q5: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A5: This is a common issue with hydrophobic compounds. When the concentration of the organic solvent (DMSO) is significantly lowered by dilution in an aqueous buffer, the compound can no longer stay in solution and precipitates out. Salts in the buffer can further decrease solubility.[6]
Here are several strategies to overcome this:
-
Reduce the Final Concentration: The compound may be too concentrated to remain soluble in the low percentage of DMSO in the final working solution. Try working with lower final concentrations of this compound.
-
Use Co-solvents: Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[7] Consider preparing an intermediate dilution in a solvent like PEG300 before the final dilution into your aqueous buffer.[1]
-
Incorporate Surfactants/Detergents: Surfactants like Tween 80 or Tween 20 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[8][9] It is recommended to first mix the DMSO stock with a detergent solution before the final dilution.[6]
-
Sonication: After dilution, use a sonicating water bath to help disperse the compound and break up any small precipitates that may have formed.[6]
Below is a decision tree to help you troubleshoot precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Q6: What is the maximum percentage of DMSO I can use in my cell-based assay?
A6: The tolerance for DMSO varies significantly between cell lines. Generally, it is recommended to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. However, you must determine the specific tolerance of your cell line by running a vehicle control experiment with varying DMSO concentrations.
Q7: Can I use other solvents besides DMSO to prepare my stock solution?
A7: Yes, other water-miscible organic solvents like dimethylformamide (DMF) or ethanol can also be used to dissolve hydrophobic compounds.[6][8] However, you must validate their compatibility with your specific assay, as they may interfere with the enzyme or detection method. Always prepare a high-concentration stock in 100% organic solvent first.
Data Presentation
The following tables summarize key quantitative data relevant to the solubilization of this compound and similar hydrophobic compounds.
Table 1: Solubility Properties of this compound
| Property | Value/Information | Source |
|---|---|---|
| Chemical Formula | C11H13ClN2O3S | [1] |
| IC50 (Urease) | 0.35 μM | [1] |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Aqueous Solubility | Poor / Low | Inferred from hydrophobic structure and formulation guides |
Table 2: Common Excipients for Enhancing Solubility of Hydrophobic Compounds
| Excipient Type | Examples | Mechanism of Action | Typical Final Conc. |
|---|---|---|---|
| Co-solvents | DMSO, Ethanol, PEG300, Propylene Glycol | Reduces solvent polarity, decreasing interfacial tension between the drug and water.[7][8] | < 1% (DMSO/Ethanol), 1-10% (PEG300) |
| Surfactants | Tween 80, Tween 20, Triton X-100 | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[8][9] | 0.01% - 0.5% |
| Cyclodextrins | β-cyclodextrin, HP-β-CD, SBE-β-CD | Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[8] | Varies widely (mM range) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. (Molecular Weight can be calculated from the formula C11H13ClN2O3S).
-
Dissolution: Add the appropriate volume of 100% DMSO to the powder to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Surfactant
This protocol aims to prepare a 100 µM working solution in a phosphate buffer with a final DMSO concentration of 0.1%.
-
Thaw Stock: Thaw a 10 mM stock solution of this compound in DMSO.
-
Prepare Surfactant Solution: Prepare a 1% (v/v) solution of Tween 80 in your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Intermediate Dilution: In a microcentrifuge tube, mix 1 µL of the 10 mM this compound stock solution with 9 µL of the 1% Tween 80 solution. Vortex gently. This creates a 1 mM intermediate solution in 10% DMSO / 0.9% Tween 80.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 90 µL of the aqueous buffer. This results in a final concentration of 100 µM this compound in a solution containing 0.1% DMSO and 0.09% Tween 80.
-
Final Mix: Vortex the final working solution gently before use in your assay.
Below is a diagram illustrating this experimental workflow.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
Urease is a critical enzyme for pathogens like Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. It catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[10] this compound acts by competitively inhibiting this process.
Caption: Action of urease and its inhibition by this compound.
References
- 1. Urease-IN-12_TargetMol [targetmol.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Improving API Solubility [sigmaaldrich.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 10. Urease - Wikipedia [en.wikipedia.org]
Urease Colorimetric Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing urease colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the urease colorimetric assay?
A1: The urease colorimetric assay is based on the enzymatic hydrolysis of urea by urease, which produces carbon dioxide and ammonia.[1][2] The released ammonia is then detected using a colorimetric method, most commonly the Berthelot method.[1][2] In this method, ammonia reacts with a phenol reagent and an oxidizing agent in an alkaline medium to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the urease activity in the sample.[1][3]
Q2: What are the typical wavelength ranges for reading the results of a urease colorimetric assay?
A2: The optimal wavelength for measuring the absorbance of the colored product in most urease colorimetric assays is between 580 nm and 670 nm.[1][3][4][5] The specific wavelength can vary depending on the kit and the exact reagents used. For assays utilizing the Berthelot method, the absorbance is commonly read at 670 nm.[1][4][5] Another method involving phenol red measures the absorbance change at 560 nm due to the pH shift caused by ammonia production.[6][7]
Q3: How should I prepare my samples before performing the assay?
A3: Proper sample preparation is crucial for accurate results. The protocol varies depending on the sample type:
-
Cells: Harvest cells and wash with cold PBS. Resuspend the cell pellet in an appropriate buffer (e.g., PBS with protease inhibitors) and homogenize by pipetting or sonication.[5] Centrifuge to remove insoluble material and collect the supernatant for the assay.[3][5]
-
Tissues: Homogenize the tissue sample in a cold assay buffer.[3] Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[3]
-
Soil: Homogenize the soil sample in a suitable buffer, such as sodium acetate.[4][5] After vigorous stirring, the sample is centrifuged, and the supernatant is used for the assay.[4][5]
-
General Considerations: Samples should be assayed immediately or stored at -80°C.[3] It is often recommended to perform a trial assay with a series of dilutions to ensure the sample concentration falls within the linear range of the standard curve.[1][3]
Q4: What are some common substances that can interfere with the urease assay?
A4: Several substances can inhibit urease activity or interfere with the colorimetric detection, leading to inaccurate results. It is important to avoid these in your sample preparation and assay buffers.
| Interfering Substance Category | Examples |
| Buffers | MES, HEPES, CHES[3] |
| Chelating Agents | EDTA[3] |
| Reducing Agents | 2-mercaptoethanol[3] |
| Enzyme Inhibitors | Acetohydroxamate, 1,4-benzoquinone, phosphoramidate, fluoride[3] |
| Anticoagulants | Ammonium or potassium salts, fluoride[3] |
| Heavy Metals | Not specified, but generally known to inhibit enzyme activity[3] |
Note: Citrate, sodium heparin, or oxalate can be used as anticoagulants.[3]
Troubleshooting Guide
This guide addresses common issues encountered during urease colorimetric assays.
High Background
Problem: The absorbance values of the blank or negative control wells are unexpectedly high.
| Possible Cause | Recommended Solution |
| Ammonia Contamination | Use fresh, high-purity water and reagents. Ensure glassware is thoroughly cleaned. Samples themselves may contain high levels of ammonia.[1][3] In such cases, it is recommended to run a sample blank without the urease enzyme and subtract this background reading from the sample reading.[1][3] Dialysis or filtration of the sample using a 10 kDa molecular weight cut-off filter can also remove pre-existing ammonia.[1] |
| Reagent Instability | Store reagents as recommended by the manufacturer, typically at 4°C or -20°C and protected from light.[1][4] Allow reagents to come to room temperature before use.[1][4] |
| Contaminated Equipment | Thoroughly clean all labware, including pipette tips and microplates, to remove any residual ammonia or interfering substances. |
Low or No Signal
Problem: The absorbance values for the samples and positive controls are very low or indistinguishable from the background.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the urease enzyme has been stored correctly, typically at -20°C in aliquots to avoid repeated freeze-thaw cycles.[5] Keep the enzyme on ice during use.[4][5] Prepare fresh enzyme dilutions for each experiment. |
| Incorrect Assay Conditions | Verify the pH of the assay buffer is optimal for urease activity (typically around pH 7.0).[1] Ensure the incubation temperature is correct, usually 37°C.[3][4][5] |
| Insufficient Incubation Time | For samples with low urease activity, consider increasing the incubation time of the sample with urea.[4][5] Incubation times can be extended from 30 minutes to several hours (e.g., 2-4 hours or even up to 24 hours for soil samples).[5] |
| Presence of Inhibitors | Review the sample composition and preparation buffers for any known urease inhibitors (see FAQ Q4).[3] If inhibitors are suspected, sample purification or dilution may be necessary. |
High Variability Between Replicates
Problem: There is a significant difference in absorbance readings between replicate wells of the same sample or standard.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use fresh pipette tips for each sample and reagent addition. When adding reagents to a 96-well plate, consider using a multichannel pipette for consistency.[3] |
| Inadequate Mixing | Mix the contents of each well thoroughly after adding each reagent, being careful not to create bubbles or cross-contaminate.[3] Tapping the plate gently can help ensure a homogeneous solution. |
| Inconsistent Incubation | Ensure the entire microplate is incubated at a uniform temperature. Avoid placing the plate in areas of the incubator with temperature fluctuations. |
| Edge Effects | To minimize evaporation and temperature gradients, consider not using the outermost wells of the microplate for samples and standards. Fill the outer wells with buffer or water instead. |
Experimental Protocols
Standard Urease Colorimetric Assay Protocol (Berthelot Method)
This protocol is a generalized procedure based on common commercial kits.[1][4][5]
-
Reagent Preparation:
-
Sample and Standard Preparation:
-
Enzymatic Reaction:
-
Color Development:
-
Measurement:
-
Calculation:
-
Subtract the average absorbance of the blank from all standard and sample readings.[3]
-
Plot the standard curve of absorbance versus ammonia concentration.
-
Determine the ammonia concentration in the samples from the standard curve.
-
Calculate the urease activity based on the amount of ammonia produced, the incubation time, and the amount of sample used.[1]
-
Visualized Workflows
Caption: Standard workflow for a urease colorimetric assay.
Caption: A logical approach to troubleshooting common assay issues.
References
refining buffer conditions for urease kinetic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining buffer conditions and overcoming common challenges in urease kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a urease kinetic assay?
The optimal pH for urease activity is generally in the range of 7.0 to 8.0.[1] However, the ideal pH can shift depending on the buffer system and the source of the urease. For instance, one study found the best extraction buffer for sesame urease was a sodium phosphate buffer at pH 7.0.[2] It is crucial to determine the optimal pH empirically for your specific experimental conditions.
Q2: Which buffer should I choose for my urease assay?
The choice of buffer can significantly impact urease activity. While phosphate buffers are commonly used, they have been shown to act as competitive inhibitors, especially at lower pH values.[3] Other buffers such as Tris-HCl, HEPES, and acetate have also been successfully used.[4][5][6] The selection should be based on the desired pH, potential for ion interference, and the specific characteristics of the urease being studied. For example, citrate buffer at pH 6.5 with 1% urea has been shown to yield high urease activity.[7]
Q3: My reaction pH is unstable and increases over time. How can I fix this?
The hydrolysis of urea by urease produces ammonia, which is alkaline and will increase the pH of the reaction mixture.[8][9][10] If the buffering capacity of your system is insufficient, this pH shift can affect the enzyme's activity. To address this, you can:
-
Increase the buffer concentration: A higher molarity buffer will better resist pH changes. However, be aware that high salt concentrations can also inhibit the enzyme.[7]
-
Use a buffer with a pKa closer to the optimal reaction pH: This will maximize its buffering capacity in the desired range.
-
For very high substrate concentrations (e.g., 500mM urea), standard buffers may be insufficient. In such cases, you might need to consider a pH-stat titration method to maintain a constant pH.[11]
Q4: What are some common inhibitors of urease that I should be aware of?
Urease activity can be inhibited by a variety of compounds, which can be a source of experimental variability if present as contaminants. Common inhibitors include:
-
Heavy metal ions: Ions like copper (Cu2+), silver (Ag+), and cobalt (Co3+) can be potent inhibitors.[12]
-
Hydroxamic acids: Acetohydroxamic acid (AHA) is a well-known competitive inhibitor.[13]
-
Thiols and sulfur-containing compounds: Compounds like 2-mercaptoethanol and N-(n-Butyl)thiophosphoric triamide (NBPT) can inhibit urease.[14]
-
Phosphate: As mentioned, phosphate can act as a competitive inhibitor.[3]
-
EDTA: This chelating agent can reduce urease activity, potentially by sequestering necessary nickel ions from the active site.[15]
-
Fluoride ions.
-
Plant-derived compounds: Flavonoids like baicalin and catechins such as epigallocatechin have been shown to inhibit urease.[13][16][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Urease Activity | 1. Suboptimal pH: The buffer pH is outside the optimal range for the enzyme. 2. Inhibitors Present: Contaminating substances in the sample or reagents are inhibiting the enzyme. 3. Improper Enzyme Storage: The enzyme has lost activity due to incorrect storage temperature or freeze-thaw cycles. 4. Incorrect Substrate Concentration: The urea concentration may be too low for detection or so high that it causes substrate inhibition.[7][18] | 1. Optimize pH: Perform a pH profile experiment using different buffers to find the optimal pH for your specific urease. 2. Check for Inhibitors: Analyze your sample and reagents for common inhibitors (see FAQ Q4). Consider using chelating agents like EDTA with caution if metal ion contamination is suspected. 3. Verify Enzyme Stability: Store urease at the recommended temperature (typically 2-8°C or -20°C).[19] Avoid repeated freeze-thaw cycles. Run a positive control with fresh enzyme. 4. Optimize Substrate Concentration: Determine the Michaelis constant (Km) for your enzyme and use a urea concentration that is appropriate for your assay (typically 5-10 times the Km for Vmax determination). |
| High Background Signal | 1. Spontaneous Urea Hydrolysis: Urea can slowly hydrolyze on its own, especially at high temperatures or non-neutral pH.[10] 2. Ammonia Contamination: The sample, buffer, or water may be contaminated with ammonia. 3. Microbial Contamination: Bacterial or fungal contamination in non-sterile solutions can introduce exogenous urease.[19] | 1. Run a "No Enzyme" Control: Prepare a reaction mixture without urease to measure the rate of non-enzymatic urea breakdown. 2. Use High-Purity Reagents: Use ammonia-free water and high-purity buffer components. Run a "No Substrate" control to measure initial ammonia levels. 3. Use Sterile Solutions: Filter-sterilize your buffers and substrate solutions, especially for long incubation times. |
| Poor Reproducibility | 1. Inconsistent Temperature: Fluctuations in incubation temperature can affect the reaction rate. 2. Inaccurate Pipetting: Errors in pipetting enzyme, substrate, or buffer will lead to variable results. 3. pH Drift: Insufficient buffering capacity can cause the pH to change during the assay, affecting the reaction rate. | 1. Use a Temperature-Controlled Incubator/Water Bath: Ensure a stable temperature throughout the experiment. The optimal temperature for jack bean urease is around 60°C, but it can denature above 45°C with prolonged incubation. 2. Calibrate Pipettes: Regularly calibrate your pipettes and use proper pipetting techniques. 3. Re-evaluate Buffer System: Refer to the solutions for unstable pH in the FAQs. |
| False Positive Results (in qualitative assays) | 1. Prolonged Incubation: In some media, prolonged incubation can lead to protein hydrolysis, releasing ammonia and causing a pH increase unrelated to urease activity.[9][10] 2. Peptone Hydrolysis: In media containing peptone, its breakdown can also lead to an alkaline reaction.[20] | 1. Adhere to Recommended Incubation Times: Observe results within the specified time frame (e.g., up to 6 days for some bacteriological tests).[9] 2. Use a Control Medium: Run a parallel experiment with a control medium that lacks urea to rule out false positives from other sources of ammonia.[9] |
Data Presentation
Table 1: Comparison of Buffer Systems for Urease Kinetic Assays
| Buffer System | Typical pH Range | Concentration | Advantages | Disadvantages/Considerations |
| Phosphate | 6.0 - 8.0 | 20 - 100 mM | Good buffering capacity in the neutral range.[2][4] | Can act as a competitive inhibitor, especially at pH < 7.5.[3] Freezing phosphate buffers can cause pH shifts.[19] |
| Tris-HCl | 7.5 - 9.0 | 20 - 100 mM | Commonly used, generally non-inhibitory.[4][5] | pH is temperature-dependent. |
| HEPES | 6.8 - 8.2 | 5 - 100 mM | Low temperature and pressure dependence of pKa.[6] Generally considered non-inhibitory. | More expensive than other common buffers. |
| Citrate | 4.0 - 6.5 | 50 mM | Can yield high urease activity at slightly acidic pH.[5][7] | Optimal pH for urease in this buffer may be lower than in other systems. |
| Acetate | 4.0 - 6.0 | 50 mM | Useful for studying urease activity at acidic pH.[1][4] | May not be suitable for assays requiring a neutral pH. |
Experimental Protocols
Protocol: Spectrophotometric Urease Activity Assay (Berthelot Method)
This protocol measures the ammonia produced from urea hydrolysis. Ammonia reacts with hypochlorite and phenol in an alkaline solution to form a blue indophenol dye, which is quantified spectrophotometrically at ~670 nm.[21][22][23]
Materials:
-
Urease enzyme solution
-
Urea substrate solution (e.g., 100 mM in assay buffer)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.6)[24]
-
Ammonia Reagent 1 (Phenol/Nitroprusside solution)
-
Ammonia Reagent 2 (Alkaline Hypochlorite solution)
-
Ammonium Chloride (NH₄Cl) Standard Solution (e.g., 1 mM)
-
Microplate reader or spectrophotometer
-
96-well clear flat-bottom plate or cuvettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions from the NH₄Cl standard solution in assay buffer to generate standards ranging from 0 to 20 nmol per well.
-
Add a final volume of 100 µL of each standard to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
Prepare your urease samples (e.g., purified enzyme, cell lysate) diluted in assay buffer.
-
Add a small volume (e.g., 10 µL) of your diluted enzyme to the wells.
-
Prepare a "Sample Blank" for each sample by adding the enzyme to a well, but substitute the urea solution with assay buffer in the next step.
-
Prepare a "Reagent Blank" containing only the assay buffer.
-
-
Reaction Initiation:
-
Adjust the volume in all sample and blank wells to 90 µL with assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the urea substrate solution to each well (except the Sample Blanks, which receive 10 µL of assay buffer).
-
Mix gently and incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes). The incubation time may need to be optimized.[21][22]
-
-
Color Development:
-
Stop the reaction and begin color development by adding 80 µL of Ammonia Reagent 1 to all wells (standards, samples, and blanks).
-
Add 40 µL of Ammonia Reagent 2 to all wells.
-
Mix the contents of the wells thoroughly.
-
Incubate at 37°C for 30 minutes, protected from light, to allow the color to develop.[21][22]
-
-
Measurement:
-
Calculation:
-
Subtract the absorbance of the Reagent Blank from all readings.
-
Plot the absorbance of the standards versus their concentration (nmol/well) to generate a standard curve.
-
Determine the amount of ammonia (nmol) produced in each sample by interpolating its background-corrected absorbance value from the standard curve.
-
Calculate the urease activity, typically expressed in units (U), where 1 U is the amount of enzyme that liberates 1 µmol of ammonia per minute under the specified conditions.[22]
-
Visualizations
Caption: Workflow for a spectrophotometric urease kinetic assay.
Caption: A logical flowchart for troubleshooting low urease activity.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.red [2024.sci-hub.red]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Temperature- and pressure-dependent stopped-flow kinetic studies of jack bean urease. Implications for the catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-specific-effects-of-buffers-upon-urease-activity - Ask this paper | Bohrium [bohrium.com]
- 8. tandfonline.com [tandfonline.com]
- 9. asm.org [asm.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. researchgate.net [researchgate.net]
- 12. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 14. N-(n-Butyl)thiophosphoric triamide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction of Urease Activity by Interaction with the Flap Covering the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. bcc.bas.bg [bcc.bas.bg]
- 20. medicallabnotes.com [medicallabnotes.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Urease - Assay | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Urease-IN-12 Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of urease in complex with its competitive inhibitor, Urease-IN-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a competitive inhibitor of urease with potential applications in treating gastritis and peptic ulcers caused by Helicobacter pylori.[1] Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₃ClN₂O₃S[1] |
| Mechanism of Action | Competitive Urease Inhibitor[1] |
| IC₅₀ | 0.35 µM[1] |
| Storage (Powder) | -20°C for up to 3 years[1] |
| Storage (in Solvent) | -80°C for up to 1 year[1] |
Q2: What are the typical properties of Jack Bean Urease used in crystallization experiments?
A2: Jack Bean Urease is the pioneering enzyme for protein crystallization. Its properties are well-characterized and provided in the table below.
| Property | Value |
| Molecular Weight | ~480 kDa[2] |
| Isoelectric Point (pI) | 5.0 - 5.2[3][4] |
| Optimal pH (Activity) | 7.4 - 7.5[2][3] |
| Optimal Temperature (Activity) | 60°C[3][4] |
| Storage Temperature | 2 - 8°C (Lyophilized)[3][4] |
| Solubility | Soluble in water and 0.2 M sodium phosphate buffer, pH 7.0[2][3] |
Q3: What is the mechanism of action of urease, and how does this compound inhibit it?
A3: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[5][6] This activity is crucial for the survival of pathogenic bacteria like H. pylori in the acidic environment of the stomach.[7][8] this compound acts as a competitive inhibitor, meaning it likely binds to the active site of the enzyme, preventing the substrate (urea) from binding and thus inhibiting its catalytic activity.
Troubleshooting Guide for this compound Co-crystallization
Problem 1: No crystals are forming, only clear drops.
This indicates that the solution is likely undersaturated and crystallization has not been initiated.
| Possible Cause | Suggested Solution |
| Protein or inhibitor concentration is too low. | Gradually increase the concentration of the urease/Urease-IN-12 complex. |
| Precipitant concentration is too low. | Increase the concentration of the precipitant (e.g., ammonium phosphate, PEG) in the reservoir solution to promote supersaturation. |
| Incorrect pH. | Ensure the pH of the buffer is within the stable range for urease (pH 6.0-9.5) and optimal for crystallization.[2] Screen a range of pH values around the pI of the complex. |
| Suboptimal temperature. | Experiment with different temperatures (e.g., 4°C, 20°C) for crystal growth.[9] |
Problem 2: Amorphous precipitate is observed instead of crystals.
This suggests that the supersaturation level is too high, leading to rapid, disordered aggregation.
| Possible Cause | Suggested Solution |
| Protein or inhibitor concentration is too high. | Reduce the initial concentration of the urease/Urease-IN-12 complex. |
| Precipitant concentration is too high. | Lower the precipitant concentration to slow down the process of reaching supersaturation. |
| Presence of impurities or aggregates. | Ensure the urease sample is highly pure (>95%) and monodisperse.[1] Consider an additional purification step like size-exclusion chromatography. |
| Inhibitor solubility issues. | This compound may precipitate at the concentration used. Ensure it is fully dissolved in a suitable co-solvent (like DMSO) before mixing with the protein solution.[1] |
Problem 3: Small, needle-like, or poor-quality crystals are forming.
This indicates that nucleation is occurring, but crystal growth is not optimal.
| Possible Cause | Suggested Solution |
| Nucleation is too rapid. | Decrease the precipitant concentration or protein concentration to reduce the number of nucleation events and encourage the growth of fewer, larger crystals. |
| Growth conditions are not optimal. | Screen a wider range of crystallization conditions, including different precipitants, pH values, and additives. |
| Presence of minor impurities. | Even small amounts of impurities can affect crystal quality. Re-evaluate the purity of both the urease and this compound. |
| Vibrations. | Isolate the crystallization plates from any sources of vibration. |
Experimental Protocols
Note: A specific, validated protocol for the co-crystallization of this compound with urease is not publicly available. The following are generalized starting protocols based on known urease crystallization methods and principles of protein-ligand co-crystallization.
Protocol 1: Purification of Jack Bean Urease
This protocol is adapted from established methods for urease purification.
Protocol 2: Co-crystallization of Urease with this compound (Hanging Drop Vapor Diffusion)
This is a starting point for screening co-crystallization conditions.
-
Preparation of the Complex:
-
Dissolve purified urease in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl) to a final concentration of 10-20 mg/mL.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Add this compound to the urease solution to a final molar ratio of 1:5 (urease:inhibitor). The final DMSO concentration should be kept below 5% to avoid interference with crystallization.
-
Incubate the mixture on ice for at least 2 hours to allow complex formation.
-
Centrifuge the solution to remove any precipitated material.
-
-
Crystallization Setup:
-
Use a multi-well crystallization plate. Pipette 500 µL of the reservoir solution into each well. A starting reservoir solution could be 1.6 M ammonium phosphate dibasic, 100 mM Tris pH 8.8.[10]
-
On a cover slip, mix 1-2 µL of the urease/Urease-IN-12 complex solution with 1-2 µL of the reservoir solution.
-
Invert the cover slip and seal the well.
-
Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
Screening Conditions for Optimization:
| Parameter | Recommended Range for Screening |
| Precipitants | Ammonium sulfate (1.0-2.0 M), PEGs of various molecular weights (e.g., PEG 4000, PEG 8000) at 10-25% (w/v) |
| pH | 6.5 - 9.0 |
| Protein Concentration | 5 - 25 mg/mL |
| Urease:Inhibitor Molar Ratio | 1:2, 1:5, 1:10 |
| Additives | Divalent cations (e.g., MgCl₂, CaCl₂ at 5-10 mM), small amounts of detergents, or cryoprotectants like glycerol or ethylene glycol (2-10%). |
References
- 1. Urease-IN-12_TargetMol [targetmol.com]
- 2. custombiotech.roche.com [custombiotech.roche.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Urease - Wikipedia [en.wikipedia.org]
- 6. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 7. Urease - Proteopedia, life in 3D [proteopedia.org]
- 8. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background noise in urease activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in urease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a colorimetric urease activity assay?
A1: Most colorimetric urease activity assays are based on the enzymatic hydrolysis of urea by urease, which produces ammonia and carbon dioxide.[1][2][3] The liberated ammonia is then quantified, typically using the Berthelot method, where ammonia reacts with specific reagents to form a colored product.[1][2][3] The intensity of the color, measured with a spectrophotometer, is directly proportional to the amount of ammonia produced and thus to the urease activity in the sample.[1]
Q2: What are the most common sources of high background noise in a urease assay?
A2: The most prevalent cause of high background noise is the presence of pre-existing ammonia in the samples.[1][2][4] Other potential sources include contamination of reagents or glassware with ammonia, and the use of incompatible sample buffers.[5]
Q3: How can I remove endogenous ammonia from my samples before starting the assay?
A3: Endogenous ammonia can be effectively removed by methods such as dialysis or by using a 10 kDa molecular weight cut-off filter to separate the smaller ammonia molecules from the larger urease enzyme.[1][2]
Q4: My sample has very low urease activity. How can I increase the signal?
A4: For samples with low urease activity, you can extend the incubation time of the enzyme reaction. Instead of the standard 10-minute incubation, you can incubate for 2 to 4 hours at 30°C or 37°C to allow for more product formation.[1][2][4]
Q5: Are there alternatives to the colorimetric Berthelot method for measuring urease activity?
A5: Yes, other methods are available. These include titration methods, pH increment methods, and assays using Nessler's reagent.[6] Fluorometric assays using pH-sensitive fluorescent indicators are also an option and may be less affected by sample turbidity.[7] Additionally, methods that monitor the pH change resulting from ammonia production, using an indicator like phenol red, can be employed.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Presence of endogenous ammonia in the sample. | Remove ammonia by dialysis or filtration with a 10 kDa molecular weight cut-off filter before the assay.[1][2] Prepare a "sample blank" to subtract the background ammonia reading from your sample reading.[1][2] |
| Contaminated reagents or glassware. | Use fresh, high-quality reagents. Ensure all glassware is thoroughly cleaned and rinsed with ammonia-free water. | |
| Low or No Signal | Insufficient enzyme activity in the sample. | Increase the incubation time to 2-4 hours.[1][2] Test several dilutions of your sample to ensure the activity falls within the linear range of the assay.[1] |
| Inactive enzyme. | Ensure proper storage of samples and reagents. Avoid multiple freeze-thaw cycles.[1] | |
| Incorrect assay temperature. | Bring all reagents to room temperature before starting the assay, and perform incubations at the temperature specified in the protocol.[1] | |
| Erratic or Inconsistent Readings | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| Incomplete mixing of reagents. | Gently tap the plate or briefly vortex to ensure thorough mixing of reagents at each step.[2] | |
| Wells drying out during incubation. | Ensure the plate is properly sealed during incubation steps to prevent evaporation. |
Data on Common Interfering Substances
The following table summarizes substances that can interfere with urease activity assays and provides recommendations for mitigation.
| Interfering Substance | Effect on Assay | Mitigation Strategy |
| Ammonia (NH₃) | Increases background signal, leading to false positives.[1][2][4] | Remove via dialysis or filtration.[1][2] Use a sample blank to correct for endogenous ammonia.[1][2] |
| Calcium (Ca²⁺) | Can inhibit urease activity at high concentrations. No significant inhibition is observed below 10 mM, but activity decreases rapidly at higher concentrations, with complete inhibition above 200 mM.[9][10] | If high concentrations of calcium are expected, consider sample dilution or using an alternative assay method. |
| Heavy Metal Ions (e.g., Hg²⁺, Ag⁺) | Potent inhibitors of urease activity. | Avoid contamination of samples and reagents with heavy metals. If their presence is unavoidable, consider alternative assay methods. |
| Fluoride | Inhibits urease activity and should not be used as an anticoagulant.[5] | Use alternative anticoagulants such as heparin (without ammonium salts) or EDTA for plasma samples.[3][11] |
| Ammonium Salts | Interfere with colorimetric detection of ammonia.[5] | Avoid using anticoagulants containing ammonium ions.[5] |
| Chelating Agents (e.g., EDTA) | May inhibit urease by chelating nickel ions in the active site. | If the sample contains high concentrations of chelating agents, consider dilution or dialysis. |
| Compounds that alter pH | Can interfere with pH-based assays or affect enzyme activity. | Ensure the assay is performed in a well-buffered solution. |
| Colored or Turbid Samples | Can interfere with absorbance readings in colorimetric assays. | For turbid samples, centrifugation to pellet insoluble material is recommended.[12] For colored samples, a sample blank is essential. A fluorometric assay may be a suitable alternative.[7] |
Experimental Protocols
Standard Colorimetric Urease Activity Assay (Berthelot Method)
This protocol is a synthesis of common procedures for a 96-well plate format.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
-
Urease Assay Buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
Urea Solution
-
Ammonium Chloride Standard (for standard curve)
-
Reagent A (Phenol-nitroprusside solution)
-
Reagent B (Alkaline hypochlorite solution)
-
Samples (pre-treated to remove ammonia if necessary)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Ammonium Chloride Standard in Assay Buffer. A typical range would be from 0 µM to 500 µM.
-
Add 90 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
Dilute samples in Assay Buffer. It is recommended to test several dilutions to ensure the readings are within the linear range of the standard curve.[1]
-
Add 90 µL of each diluted sample to separate wells.
-
Prepare a "Sample Blank" for each sample by adding 90 µL of the diluted sample to a separate well. This will be used to correct for endogenous ammonia.
-
Prepare an "Assay Blank" by adding 90 µL of Assay Buffer to a well.
-
-
Enzyme Reaction:
-
Add 10 µL of Urea Solution to all standard and sample wells (except the Sample Blanks).
-
Incubate the plate at room temperature for 10 minutes. For samples with low urease activity, this incubation can be extended to 2-4 hours at 30°C or 37°C.[1]
-
-
Color Development:
-
To terminate the reaction and initiate color development, add 100 µL of Reagent A to all wells, including standards, samples, and blanks. Tap the plate to mix.[1][2]
-
For the "Sample Blanks", add 100 µL of Reagent A, followed by 10 µL of Urea Solution.[1]
-
Add 50 µL of Reagent B to all wells. Tap the plate to mix again.[1][2]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
-
Measurement:
-
Measure the absorbance at 670 nm using a microplate reader.[1]
-
-
Calculations:
-
Subtract the absorbance of the Assay Blank from all readings.
-
Plot the standard curve of absorbance versus ammonium chloride concentration.
-
Determine the concentration of ammonia in the samples from the standard curve.
-
Subtract the ammonia concentration of the Sample Blank from the corresponding sample to get the net ammonia produced by the urease reaction.
-
Calculate the urease activity based on the net ammonia produced, the incubation time, and the sample dilution.
-
Visualizations
Caption: General workflow for a colorimetric urease activity assay.
Caption: Troubleshooting decision tree for high background noise.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. labcarediagnostics.com [labcarediagnostics.com]
- 4. usbio.net [usbio.net]
- 5. anamollabs.com [anamollabs.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Frontiers | Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments [frontiersin.org]
- 8. Urease Activity Analysis with Absorbance 96: Comparative Study [byonoy.com]
- 9. A quantitative, high-throughput urease activity assay for comparison and rapid screening of ureolytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. linear.es [linear.es]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Optimizing Urease-IN-12 Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Urease-IN-12 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of the enzyme urease, with an IC50 of 0.35 µM.[1] Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2][3][4] This enzymatic reaction leads to an increase in the pH of the surrounding environment.[2] By competitively inhibiting urease, this compound blocks this activity. This is particularly relevant in the context of infections with urease-producing bacteria, such as Helicobacter pylori, where urease is a key virulence factor that allows the bacteria to survive in the acidic environment of the stomach.[1][2][5] The ammonia produced by urease activity has been shown to be toxic to human gastric epithelial cells.[6][7]
Q2: What is a good starting concentration for this compound in a cell culture experiment?
A good starting point for most small molecule inhibitors in cell-based assays is to test a concentration range around the reported IC50 value. For this compound, the reported IC50 is 0.35 µM.[1] Therefore, a sensible starting range would be from 0.1 µM to 10 µM. It is generally recommended to use the lowest concentration possible that elicits the desired biological effect to minimize potential off-target effects.[8][9] Concentrations exceeding 10 µM may be more likely to cause non-specific effects or cytotoxicity.[8][9]
Q3: How should I prepare and store this compound?
For long-term storage, this compound powder should be stored at -20°C.[1] When preparing a stock solution, it is common to dissolve small molecules in a solvent like dimethyl sulfoxide (DMSO).[10][11] For this compound, once dissolved in a solvent, it should be stored at -80°C for up to one year.[1] It is crucial to check the product datasheet for specific solubility information. To avoid precipitation when adding the inhibitor to your aqueous cell culture medium, it is recommended to first make serial dilutions of your concentrated DMSO stock in DMSO before adding the final diluted sample to your medium.[11] Most cell lines can tolerate a final DMSO concentration of up to 0.1%, but it is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | - Concentration too low: The concentration used may be below the effective range for your specific cell line or experimental conditions.- Inhibitor instability: The inhibitor may have degraded due to improper storage or handling.- Cell line insensitivity: The targeted pathway may not be active or relevant in your chosen cell line. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM).- Ensure proper storage of the stock solution at -80°C and minimize freeze-thaw cycles.- Verify the expression and activity of urease in your experimental system if applicable. |
| High levels of cell death (cytotoxicity) | - Concentration too high: The concentration of this compound may be toxic to the cells.- Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.- Off-target effects: At high concentrations, the inhibitor may be affecting other cellular processes. | - Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the toxic concentration range.- Lower the concentration of this compound.- Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO).[11] Include a solvent-only control. |
| Precipitation of the compound in the culture medium | - Poor solubility: The inhibitor may not be sufficiently soluble in the aqueous culture medium at the desired concentration. | - Make serial dilutions of the concentrated stock solution in the solvent (e.g., DMSO) before adding it to the medium.[11]- Gently mix the medium immediately after adding the inhibitor.- If precipitation persists, consider using a lower concentration or a different solvent if compatible with your cells. |
| Inconsistent or variable results | - Inaccurate pipetting: Errors in preparing serial dilutions can lead to variability.- Cellular heterogeneity: The cell population may not be uniform.- Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the inhibitor. | - Use calibrated pipettes and be meticulous with dilutions.- Ensure a single-cell suspension and uniform cell seeding density.- Avoid using the outer wells of multi-well plates for experimental conditions or fill them with sterile water or PBS to minimize evaporation. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the optimal, non-toxic concentration of this compound using a cell viability assay.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
DMSO (or other suitable solvent)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: On the day of treatment, prepare a series of dilutions of this compound from your stock solution in complete culture medium. A common approach is to prepare 2X concentrations of your final desired concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Be sure to include wells for a vehicle control (medium with the highest concentration of DMSO used) and an untreated control. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the untreated control (set to 100% viability). Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (enzymatic assay) | 0.35 µM | [1] |
| Typical starting concentration range for cell-based assays | 0.1 - 10 µM | [8][9] |
| Maximum recommended final DMSO concentration in cell culture | ≤ 0.1% | [11] |
Visualizations
References
- 1. Urease-IN-12_TargetMol [targetmol.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. resources.biomol.com [resources.biomol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
dealing with poor reproducibility in urease inhibition data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor reproducibility in urease inhibition data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My positive control inhibitor is showing little to no activity. What are the possible causes?
A1: This is a critical issue that points to a fundamental problem with the assay setup. Here are the most common culprits:
-
Enzyme Activity: The urease enzyme may have lost activity. Enzymes are sensitive to storage conditions (temperature, buffer pH). Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It's advisable to aliquot the enzyme upon receipt to minimize this issue.
-
Inhibitor Degradation: The positive control inhibitor itself might have degraded. Prepare fresh solutions from a reliable stock.
-
Incorrect Buffer/pH: Urease has an optimal pH range, typically between 7.0 and 8.0.[1] Using a buffer outside this range can significantly reduce enzyme activity, masking the effect of the inhibitor.
-
Assay Conditions: Incubation times and temperatures that are too short or too low may not be sufficient for the enzymatic reaction to proceed, and therefore for inhibition to be observed.
Q2: I am observing high variability between my replicate wells. What could be the reason?
A2: High variability is a common source of poor reproducibility. Consider the following factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incomplete Mixing: Failure to adequately mix the components in each well can lead to inconsistent reaction rates. Use a plate shaker or gently pipette up and down to ensure homogeneity.[2]
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate reactants and alter results. To mitigate this, avoid using the outermost wells or fill them with buffer to maintain humidity.
-
Inhibitor Solubility: If your test compound is not fully dissolved, its effective concentration will vary between wells. Ensure complete solubilization, often in a solvent like DMSO, before diluting into the assay buffer.[2]
Q3: My results are not consistent from one experiment to the next. How can I improve day-to-day reproducibility?
A3: Day-to-day variability often stems from subtle changes in reagents and conditions.
-
Reagent Preparation: Prepare fresh reagents, especially buffers and substrate solutions, for each experiment. The pH of buffers can change over time, and solutions can become contaminated.
-
Enzyme Stock: Use a single, quality-controlled batch of urease for a series of experiments if possible. Enzyme activity can vary between batches.
-
Standard Operating Procedures (SOPs): A detailed and consistent SOP is crucial. Document every step, including incubation times, temperatures, and reagent sources.
-
Reaction Time: Ensure the reaction is stopped within the linear range where the product formation is proportional to time. An endpoint measurement taken too late can lead to substrate depletion and non-linear results.[2]
Q4: I suspect I am getting false-positive results. What could cause this?
A4: False positives can arise from compounds that interfere with the assay method rather than directly inhibiting urease.
-
Compound Interference: Some compounds can interfere with the colorimetric detection method (e.g., the Berthelot reaction for ammonia). Run a control with the test compound and detection reagents but without the enzyme to check for this.
-
Chelating Agents: Urease is a nickel-containing enzyme. Compounds that chelate nickel ions can appear as inhibitors.
-
Reactive Compounds: Pan Assay Interference Compounds (PAINS) are known to react non-specifically with proteins, leading to apparent inhibition. It is important to be aware of these compound classes during screening.
Q5: My negative control (no inhibitor) is showing low signal. What does this mean?
A5: A low signal in the negative control indicates a problem with the enzymatic reaction itself.
-
Inactive Enzyme: As with the positive control issue, the enzyme may be inactive due to improper storage or handling.[3][4][5]
-
Substrate Issues: The urea solution may have been prepared incorrectly or has degraded.
-
Incorrect Assay Conditions: The pH, temperature, or incubation time may not be optimal for the enzyme, leading to low overall activity.[1]
Experimental Protocols
Standard Urease Inhibition Assay Protocol (Berthelot Method)
This protocol is a common method for determining urease activity by measuring the production of ammonia.
1. Reagent Preparation:
-
Urease Enzyme Solution: Prepare a stock solution of Jack Bean Urease in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). Aliquot and store at -20°C.
-
Urea Substrate Solution: Prepare a solution of urea in distilled water. A typical concentration is around 30 mM.
-
Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., hydroxyurea, thiourea) in an appropriate solvent (e.g., DMSO) to make a stock solution.[2][6] Prepare serial dilutions.
-
Phenol Reagent (Reagent A): Consists of phenol and sodium nitroprusside.
-
Alkali Reagent (Reagent B): Consists of sodium hypochlorite and sodium hydroxide.
2. Assay Procedure (96-well plate format):
-
Add 10 µL of the inhibitor solution (or solvent for control wells) to each well.
-
Add 20 µL of the urease enzyme solution to each well and incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[7]
-
Initiate the enzymatic reaction by adding 40 µL of the urea substrate solution to each well.[7]
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and begin detection by adding 100 µL of Reagent A to each well.
-
Add 50 µL of Reagent B to each well.
-
Incubate for 30 minutes at room temperature to allow for color development.[8]
-
Measure the absorbance at a wavelength between 625-670 nm using a microplate reader.[8]
3. Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] * 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Data Presentation
Table 1: Example of Raw Absorbance Data with High Variability
| Replicate | Negative Control (No Inhibitor) | Positive Control (100 µM Hydroxyurea) | Test Compound (50 µM) |
| 1 | 0.852 | 0.155 | 0.453 |
| 2 | 0.721 | 0.162 | 0.621 |
| 3 | 0.899 | 0.149 | 0.515 |
| Mean | 0.824 | 0.155 | 0.530 |
| Std Dev | 0.092 | 0.007 | 0.086 |
| %CV | 11.2% | 4.5% | 16.2% |
Note: A high Coefficient of Variation (%CV), particularly above 10-15%, indicates poor reproducibility between replicates.
Table 2: Example of Calculated % Inhibition and IC50 Values
| Compound | IC50 (µM) | Inhibition Type |
| Hydroxyurea (Positive Control) | 105 | Competitive |
| Thiourea | 22 | Competitive |
| Acetohydroxamic Acid | 2.5 | Competitive[9] |
| Ebselen | 0.06 | Non-competitive[9] |
| Baicalin | 8.0 | Non-competitive[9] |
Visualizations
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for a typical urease inhibition assay.
Troubleshooting Logic for Poor Reproducibility
Caption: A logical guide for troubleshooting reproducibility.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Urease immobilized polymer hydrogel: Long-term stability and enhancement of enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02363A [pubs.rsc.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. frontiersin.org [frontiersin.org]
strategies to enhance the bioavailability of Urease-IN-12
Welcome to the technical support center for Urease-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the bioavailability of this promising urease inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a potent small molecule inhibitor of the urease enzyme. Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer.[1] By inhibiting urease, this compound has the potential to be used as a therapeutic agent to treat these conditions. Urease inhibitors are also being explored for agricultural applications to reduce nitrogen loss from urea-based fertilizers.[2]
Q2: What are the main challenges affecting the bioavailability of this compound?
A2: Like many small molecule inhibitors, the oral bioavailability of this compound can be limited by several factors. The most common challenges include:
-
Poor aqueous solubility: Many urease inhibitors are hydrophobic molecules with low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[3]
-
Low intestinal permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.
-
First-pass metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing its effective concentration.[4]
-
Chemical instability: The acidic environment of the stomach can lead to the degradation of the inhibitor.[3]
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in in-vitro urease inhibition assays.
| Possible Cause | Troubleshooting Steps |
| Reagent Instability | Urea solutions are light-sensitive and can undergo auto-hydrolysis. Prepare fresh urea solutions for each experiment and store them protected from light. Ensure all buffers and reagents are within their expiration dates and stored under the recommended conditions. |
| Incorrect Enzyme Concentration | The concentration of urease can significantly impact the reaction rate. Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate over the desired time course. |
| Inhibitor Solubility Issues | This compound may have limited solubility in aqueous assay buffers, leading to precipitation and inaccurate results. Dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it in the assay buffer. Ensure the final solvent concentration is low and consistent across all wells, including controls, as high concentrations can inhibit the enzyme. |
| Assay Conditions | Urease activity is sensitive to pH and temperature. Ensure that the pH of your assay buffer is optimal for the specific urease enzyme you are using and that the temperature is kept constant throughout the experiment. |
| False Positives | If using a complex medium, other components like peptones can be hydrolyzed, leading to a change in pH that can be misinterpreted as urease activity. Use appropriate negative controls to account for this. |
Problem 2: Low oral bioavailability of this compound observed in animal studies.
| Possible Cause | Troubleshooting & Enhancement Strategies |
| Poor Aqueous Solubility | This is a common issue for many urease inhibitors.[3] Consider formulation strategies such as micronization to increase the surface area, or creating solid dispersions with polymers.[5] Complexation with cyclodextrins can also enhance solubility. |
| Low Permeability | If solubility is not the primary issue, the compound may have inherently low permeability across the intestinal epithelium. Consider co-administration with permeation enhancers, although this approach requires careful evaluation for potential toxicity. Prodrug strategies can also be employed to transiently increase lipophilicity for better membrane transport.[6] |
| High First-Pass Metabolism | Extensive metabolism in the liver can significantly reduce the amount of active compound reaching systemic circulation. Strategies to address this include the use of metabolic inhibitors (though this can lead to drug-drug interactions) or structural modifications to block metabolic sites on this compound.[7] |
| Formulation and Vehicle Effects | The vehicle used to administer the compound can greatly influence its absorption. Experiment with different formulations, such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), which can improve the solubility and absorption of lipophilic drugs.[5] |
Quantitative Data on Urease Inhibitor Bioavailability
The following table summarizes publicly available pharmacokinetic data for some known urease inhibitors. This data can serve as a benchmark when evaluating the performance of this compound.
| Urease Inhibitor | Species | Dose & Route | Absolute Bioavailability (%) | Cmax | Tmax (hours) | Reference(s) |
| Acetohydroxamic Acid (AHA) | Animal | 50-100 mg/kg (oral) | ~50-60% | Not Specified | 0.25 - 1 | [8] |
| Acetohydroxamic Acid (AHA) | Human | 250 mg (oral) | 36-65% (urinary excretion) | 8-12 µg/mL | 0.25 - 1 | [8][9] |
| Quercetin | Rat | Not Specified (oral) | 16% | 2.01 µM | Not Specified | |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Rat | 252 mg/kg (oral) | Almost complete absorption | Not Specified | Not Specified | |
| Phenylphosphorodiamidate (PPDA) | Not Available | Not Available | Not Available | Not Available | Not Available | Data not found in searches |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of a compound.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto Transwell inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size) at a density of approximately 1.5 x 10^5 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above 200 Ω·cm² to indicate a confluent and intact monolayer.
-
Alternatively, assess the permeability of a low-permeability marker, such as Lucifer yellow, to confirm monolayer integrity.
3. Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add HBSS to the basolateral (receiver) compartment.
-
Add the test compound (this compound) dissolved in HBSS (typically at a concentration of 10 µM) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical compartment.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport to the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.
-
5. Efflux Ratio Determination (Optional):
-
To assess active efflux, also perform the permeability assay in the basolateral to apical (B to A) direction.
-
Calculate the efflux ratio: ER = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of a compound.[5]
1. Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (typically 200-250 g).
-
Acclimate the animals for at least one week before the study.
-
Fast the animals overnight (8-12 hours) before dosing, with free access to water.
2. Drug Formulation and Administration:
-
Prepare a formulation of this compound suitable for oral gavage. This may be a solution or a suspension in a vehicle such as 0.5% methylcellulose or a lipid-based formulation.
-
Administer a single oral dose of the formulation to the rats using a gavage needle. The dose volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
For determination of absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound.
3. Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points after dosing. A typical sampling schedule for an oral dose might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or via a surgically implanted cannula.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
5. Sample Analysis and Pharmacokinetic Parameter Calculation:
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t₁/₂: Elimination half-life.
-
-
Calculate the absolute oral bioavailability (F) using the following formula if an IV dose was also administered:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Hypothetical signaling pathway of urease inhibition by this compound.
Caption: Experimental workflow for assessing and optimizing the bioavailability of this compound.
Caption: A logical troubleshooting guide for addressing low bioavailability of this compound.
References
- 1. Apparent absolute oral bioavailability in excess of 100% for a vitronectin receptor antagonist (SB-265123) in rat. I. Investigation of potential experimental and mechanistic explanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 3. High absolute bioavailability of the new oral phosphodiesterase-4 inhibitor roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. fda.gov [fda.gov]
- 6. Pharmacokinetic and oral bioavailability study of schaftoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
troubleshooting unexpected results in molecular docking of Urease-IN-12
Disclaimer: Initial searches for "Urease-IN-12" did not yield specific results in the public scientific literature. Therefore, this guide will provide comprehensive troubleshooting advice and experimental data for the molecular docking of known urease inhibitors, which can be applied to novel or proprietary compounds like this compound. We will use Thiourea, a standard urease inhibitor, as a representative example where specific data is required.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues researchers may encounter during the molecular docking of inhibitors to the urease enzyme.
Question 1: My docking score for the inhibitor is poor (close to zero or positive), but in vitro assays show good activity. What could be the reason?
Answer: This is a common discrepancy. Several factors could be at play:
-
Incorrect Binding Site Definition: The active site of urease is a well-characterized dinickel center.[1] Ensure your grid box for docking encompasses the key catalytic residues. Forgetting to include the nickel ions or defining the grid too far from them is a frequent error.
-
Protein and Ligand Preparation:
-
Protonation States: The protonation states of both the ligand and the amino acid residues in the active site at physiological pH are crucial for forming correct interactions. Incorrect protonation can lead to the loss of key hydrogen bonds.[2]
-
Missing Atoms or Charges: Ensure all hydrogens have been added to the protein and that appropriate charges (e.g., Gasteiger or Kollman) have been assigned.[3] Missing atoms in the protein structure downloaded from the PDB should be repaired.
-
-
Scoring Function Limitations: The scoring function used by the docking software might not accurately represent the specific interactions driving the binding of your inhibitor class.[4] It's advisable to test different docking programs with different scoring functions.
-
Protein Flexibility: By default, many docking programs treat the protein as rigid.[5] However, ligand binding can induce conformational changes. Consider using flexible docking protocols where active site residues are allowed to move.
Question 2: The docked pose of my inhibitor does not show any interaction with the key catalytic residues of urease. How do I interpret this?
Answer: This could indicate a few issues:
-
Suboptimal Docking Parameters: The search algorithm might not have explored the conformational space sufficiently. Try increasing the exhaustiveness or the number of generated poses in your docking software.
-
Incorrect Ligand Conformation: The initial 3D conformation of your ligand might be in a high-energy state. Ensure you have performed energy minimization of the ligand before docking.
-
Allosteric Binding: While less common for many known urease inhibitors, it's possible your compound binds to an allosteric site rather than the active site. This would be a significant finding, but you would need experimental evidence to confirm it.
-
False Positive Result: The docking result may simply be incorrect. It is crucial to visually inspect the top-ranked poses and not just rely on the docking score.[4]
Question 3: I am getting an error message like "Could not open receptor PDBQT file" when using AutoDock Vina. How can I fix this?
Answer: This is a common file path issue in AutoDock.[6][7] Here are some troubleshooting steps:
-
Avoid Spaces in File Paths: AutoDock and its associated tools can have issues with file paths that contain spaces. Save your protein and ligand files in a directory with a simple path (e.g., C:\Docking).
-
Run as Administrator: On some operating systems, you may need to run AutoDock Tools and the command line terminal with administrator privileges.[6]
-
Check File Permissions: Ensure that the files are not set to "Read-only".
-
Set Startup Directory: In AutoDock Tools, you can set the startup directory to your working folder to ensure the program looks for files in the correct location.[6]
Question 4: How do I know if my docking results are reliable?
Answer: Validating your docking protocol is essential. Here are some common practices:
-
Redocking of the Co-crystallized Ligand: If you are using a crystal structure of urease with a bound inhibitor, a good first step is to remove the inhibitor and then dock it back into the active site. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose (typically < 2.0 Å) indicates that the docking protocol is reliable for that system.
-
Correlation with In Vitro Data: If you have a series of compounds with known IC50 values, a reliable docking protocol should ideally show a correlation between the docking scores and the experimental activities.
-
Comparison with a Known Inhibitor: Always dock a known inhibitor (e.g., thiourea) as a positive control. The docking score and binding mode of your compound should be comparable or better than the control.
Quantitative Data Summary
The following table summarizes the in vitro urease inhibitory activity (IC50) and, where available, the molecular docking scores for a selection of known urease inhibitors. This data can be used as a benchmark for your own results.
| Compound Class | Specific Compound | IC50 (µM) | Docking Score (kcal/mol) | Reference(s) |
| Thiourea Derivatives | Thiourea (Standard) | 21.15 ± 0.32 | -4.5 | [8] |
| Bis-Schiff Bases | Compound 3 | 22.21 ± 0.42 | - | [8] |
| Compound 4 | 26.11 ± 0.22 | - | [8] | |
| Dihydropyrimidine Hybrids | Compound 10g | 12.6 ± 0.1 | - | [9] |
| Compound 10e | 15.2 ± 0.7 | - | [9] | |
| Schiff Base Metal Complexes | Ligand-Copper Complex | 9.31 ± 1.31 | - | [10] |
| Ligand-Nickel Complex | 11.8 ± 1.14 | - | [10] |
Experimental Protocols
In Vitro Urease Inhibition Assay
This protocol is based on the indophenol method, which measures the production of ammonia.[11]
-
Reagent Preparation:
-
Enzyme solution: Jack bean urease solution (e.g., 1 U/mL) in phosphate buffer (pH 7.0).
-
Substrate solution: Urea solution (e.g., 100 mM) in phosphate buffer.
-
Test compound solutions: Prepare a stock solution of your inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Phenol reagent and alkali reagent for ammonia detection.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the enzyme solution to each well.
-
Add 5 µL of your test compound dilution (or solvent for the control).
-
Incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 55 µL of the urea substrate solution.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the ammonia produced using the indophenol method by measuring the absorbance at a specific wavelength (e.g., 630 nm).
-
Thiourea should be used as a standard inhibitor.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
General Molecular Docking Protocol (using AutoDock Vina)
This protocol outlines the general steps for docking a small molecule inhibitor to urease.
-
Preparation of the Receptor (Urease):
-
Download the crystal structure of urease from the Protein Data Bank (PDB). A commonly used structure is from Helicobacter pylori or Jack Bean.
-
Using software like AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Assign charges (e.g., Kollman charges).
-
Save the prepared protein in the PDBQT format.
-
-
Preparation of the Ligand (e.g., this compound):
-
Obtain the 3D structure of your ligand. This can be done using chemical drawing software like ChemDraw or by downloading from databases like PubChem.
-
Perform energy minimization of the ligand structure using software like Avogadro or Open Babel.
-
In AutoDock Tools, set the torsional degrees of freedom for the ligand.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of urease. This is typically centered between the two nickel ions in the catalytic site.
-
Define the dimensions of the grid box to encompass the entire active site, providing enough space for the ligand to move and rotate freely.
-
-
Running the Docking Simulation:
-
Use the command-line interface of AutoDock Vina, providing the prepared receptor and ligand files, the grid box coordinates, and an output file name.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (docking scores) in kcal/mol.
-
The pose with the lowest binding affinity is considered the most favorable.
-
Visualize the protein-ligand interactions of the best poses using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.[12]
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the molecular docking of urease inhibitors.
Caption: Urease catalytic cycle and its inhibition.
Caption: A typical molecular docking workflow.
Caption: Troubleshooting logic for unexpected docking results.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. youtube.com [youtube.com]
- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 6. How to Fix AutoDock4 Errors on Windows 10 [parssilico.com]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone: A combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
adjusting pH for optimal Urease-IN-12 inhibitory activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the inhibitory activity of Urease-IN-12 by adjusting the pH.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on pH-related problems.
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitory activity of this compound | Suboptimal pH of the assay buffer: Urease activity is highly dependent on pH, with optimal activity typically between pH 7.0 and 8.5. The inhibitory potency of this compound may also be pH-dependent. | Systematically evaluate a range of pH values for your assay buffer (e.g., from 6.0 to 9.0 in 0.5 unit increments) to determine the optimal pH for this compound inhibitory activity. A common starting point for urease assays is a phosphate buffer at pH 6.8.[1] |
| Incorrect buffer composition: Certain buffer components can interfere with the enzyme or the inhibitor. | Use a well-characterized buffer system, such as a phosphate buffer. Avoid buffers containing components that may chelate the nickel ions in the urease active site. | |
| Degradation of this compound: The inhibitor may not be stable at the experimental pH. | Assess the stability of this compound at different pH values. This can be done by pre-incubating the inhibitor at the test pH for a set period before adding it to the assay. | |
| Inconsistent or variable results | Fluctuations in assay pH: The production of ammonia from urea hydrolysis by urease will increase the pH of the reaction mixture, which can affect enzyme activity and inhibitor potency.[2] | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the assay. Monitor the pH of your control and experimental wells at the beginning and end of the incubation period. |
| Inaccurate pH measurement: The pH of the buffer solution may not be what it is intended to be. | Calibrate your pH meter before preparing buffers. Ensure the pH is measured at the temperature at which the assay will be performed. | |
| Precipitation of this compound in the assay buffer | Low solubility at the tested pH: The solubility of this compound may be pH-dependent. | Test the solubility of this compound in the chosen buffer at different pH values. If solubility is an issue, consider using a co-solvent (e.g., DMSO), but ensure the final concentration of the co-solvent does not affect enzyme activity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for urease activity?
A1: The optimal pH for most ureases is in the neutral to slightly alkaline range, typically between 7.0 and 8.5. For example, Jack bean urease has a pH optimum of around 7.5.[3] However, the exact optimum can vary depending on the source of the enzyme and the assay conditions.
Q2: How does pH affect the inhibitory activity of this compound?
A2: The inhibitory potency of this compound, a competitive inhibitor with an IC50 of 0.35 μM, can be influenced by pH.[4] The ionization state of the inhibitor and the amino acid residues in the enzyme's active site are both affected by pH. To determine the optimal pH for inhibition, it is recommended to perform the urease inhibition assay over a range of pH values.
Q3: My assay pH increases during the experiment. How can I prevent this?
A3: The hydrolysis of urea by urease produces ammonia, which is a base and will increase the pH of the reaction mixture.[2] To counteract this, use a buffer with a higher buffering capacity. It is also advisable to keep the reaction time as short as possible while still allowing for measurable product formation.
Q4: What type of buffer should I use for a urease inhibition assay?
A4: Phosphate buffers are commonly used for urease inhibition assays.[1] It is important to choose a buffer that does not interact with the urease enzyme or the inhibitor being tested. For example, buffers containing chelating agents like EDTA should be used with caution as urease is a nickel-containing metalloenzyme.[2]
Q5: How can I determine if this compound is stable at the pH of my experiment?
A5: To test the pH stability of this compound, you can pre-incubate the inhibitor in your chosen buffer at the desired pH for a specific duration (e.g., 30, 60, 120 minutes) before initiating the enzymatic reaction. If the inhibitory activity decreases with longer pre-incubation times, it suggests that the inhibitor is not stable at that pH.
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Inhibitory Activity
This protocol outlines a method to determine the optimal pH for the inhibitory activity of this compound against a standard source of urease, such as Jack bean urease.
Materials:
-
Jack bean urease
-
Urea
-
This compound
-
Phosphate buffer (e.g., 100 mM) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)
-
Phenol red indicator solution (optional, for colorimetric assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Buffer Preparation: Prepare a series of 100 mM phosphate buffers with pH values ranging from 6.0 to 9.0 in 0.5 unit increments.
-
Reagent Preparation:
-
Prepare a stock solution of Jack bean urease in one of the prepared phosphate buffers (e.g., pH 7.0).
-
Prepare a stock solution of urea in distilled water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions for each pH value to be tested:
-
Control (No Inhibitor): Add buffer, urease solution, and urea solution.
-
Test (With Inhibitor): Add buffer, urease solution, this compound solution, and urea solution.
-
Blank (No Enzyme): Add buffer and urea solution.
-
-
Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Measurement: Measure the amount of ammonia produced. This can be done using various methods, such as the Berthelot (indophenol) method or by monitoring the change in absorbance of a pH indicator like phenol red.
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each pH value using the following formula:
-
Plot the percentage of inhibition as a function of pH to determine the optimal pH for this compound activity.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound inhibitory activity.
Caption: Generalized effect of pH on the enzymatic activity of urease, showing a typical bell-shaped curve.
References
Validation & Comparative
Validating the Binding Site of Urease Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate the binding site of urease inhibitors, offering a framework for evaluating novel compounds like Urease-IN-12.
Urease, a nickel-dependent metalloenzyme, is a critical enzyme in the metabolism of urea across various organisms, including bacteria, fungi, and plants.[1][2][3][4][5] Its role in human pathogens, such as Helicobacter pylori, and in nitrogen loss in agriculture has made it a significant target for inhibitor development.[1][3][6][7][8] Validating the binding site and mechanism of action of new inhibitors is a crucial step in the drug discovery and development process. While specific data on "this compound" is not publicly available, this guide outlines the established experimental workflows and provides comparative data for well-characterized urease inhibitors.
Comparison of Urease Inhibitors
The effectiveness of a urease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several known urease inhibitors, offering a baseline for comparison.
| Inhibitor | IC50 Value | Source Organism of Urease | Reference |
| N-(n-butyl)phosphorictriamide (NBPTO) | 2.1 nM | Sporosarcina pasteurii | [9][10][11] |
| Acetohydroxamic acid (AHA) | 42 µM | Sporosarcina pasteurii | [9][10][11] |
| Hydroxyurea (HU) | 100 µM | Sporosarcina pasteurii | [9][10] |
| Thiourea | 21.0 ± 0.1 µM | Jack Bean | [12] |
| Dihydropyrimidine phthalimide hybrid (10g) | 12.6 ± 0.1 µM | Jack Bean | [12] |
| Dihydropyrimidine phthalimide hybrid (10e) | 15.2 ± 0.7 µM | Jack Bean | [12] |
| Biscoumarin (1) | 15.0 µM | Jack Bean | [4] |
| Biscoumarin (10) | 75.0 µM | Jack Bean | [4] |
Experimental Protocols for Binding Site Validation
A multi-faceted approach is essential to conclusively validate the binding site of a urease inhibitor. This typically involves a combination of kinetic, biophysical, and computational methods.
1. Enzyme Kinetics Assays:
-
Objective: To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (IC50 and K
ivalues). -
Methodology:
-
Urease activity is measured by quantifying the rate of ammonia production from the hydrolysis of urea. This can be done using the Berthelot (indophenol) method, which involves a colorimetric reaction.
-
Initial reaction rates are measured at various substrate (urea) concentrations in the absence and presence of different concentrations of the inhibitor.
-
The data is then plotted using methods such as Lineweaver-Burk or Michaelis-Menten to determine the kinetic parameters. Competitive inhibitors will increase the apparent K
mbut not affect Vmax, while non-competitive inhibitors will decrease Vmaxwithout changing Km.[4]
-
2. Molecular Docking Simulations:
-
Objective: To predict the binding mode and interactions of the inhibitor with the urease active site at a molecular level.
-
Methodology:
-
A 3D structure of the target urease enzyme is obtained from a protein database (e.g., Protein Data Bank).
-
The 3D structure of the inhibitor is generated and optimized.
-
Docking software (e.g., AutoDock, GOLD) is used to predict the most favorable binding pose of the inhibitor within the enzyme's active site.[12][13][14]
-
The predicted binding interactions, such as hydrogen bonds and hydrophobic interactions with key active site residues and the nickel ions, are analyzed.[12][13]
-
3. X-ray Crystallography:
-
Objective: To obtain a high-resolution 3D structure of the urease-inhibitor complex, providing definitive evidence of the binding site and interactions.
-
Methodology:
-
The urease enzyme is purified and crystallized.
-
The crystals are soaked with the inhibitor, or the enzyme and inhibitor are co-crystallized.
-
The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to determine the electron density map and build the atomic model of the complex. This method was used to determine the binding mode of phosphoramidates to Sporosarcina pasteurii urease.[13]
-
4. Spectroscopic Techniques (e.g., UV-Visible Spectroscopy):
-
Objective: To monitor changes in the enzyme's spectrum upon inhibitor binding, which can indicate interaction with the active site metallocenter.
-
Methodology:
-
The UV-Visible absorption spectrum of the urease enzyme is recorded.
-
The inhibitor is added, and any changes in the spectrum, such as shifts in wavelength or changes in absorbance, are monitored. These changes can suggest direct interaction with the nickel ions in the active site.[4]
-
Visualizing the Validation Workflow and Inhibition Mechanism
To better understand the process of validating a urease inhibitor's binding site and its mechanism of action, the following diagrams illustrate a typical experimental workflow and the general signaling pathway of urease inhibition.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 13. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence-based docking of the urease activation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Urease-IN-12 Cross-Reactivity with Other Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the selectivity of Urease-IN-12, a potent urease inhibitor, against other key metalloenzymes. While specific experimental data on the cross-reactivity of this compound is not yet publicly available, this document outlines the imperative for such analysis and furnishes the detailed experimental protocols required to generate this critical data.
This compound has been identified as a competitive urease inhibitor with an IC50 value of 0.35 μM.[1] Urease is a nickel-dependent metalloenzyme that is a crucial virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, making it a significant target for therapeutic intervention in conditions like gastritis and peptic ulcers.[1][2] However, the human body contains a wide variety of metalloenzymes that are essential for normal physiological functions. Therefore, for any metalloenzyme inhibitor to be a viable therapeutic candidate, a thorough assessment of its selectivity is paramount to minimize off-target effects and potential toxicity.
Quantitative Data on Inhibitor Potency
A comprehensive evaluation of a urease inhibitor's selectivity involves screening it against a panel of common metalloenzymes. The following table presents the known inhibitory activity of this compound against its primary target, urease, and serves as a template for documenting its activity against other metalloenzymes.
| Enzyme | Metal Cofactor | This compound IC50 (μM) |
| Urease (H. pylori) | Ni²⁺ | 0.35[1] |
| Carbonic Anhydrase II (Human) | Zn²⁺ | Data not available |
| Matrix Metalloproteinase-2 (Human) | Zn²⁺ | Data not available |
| Matrix Metalloproteinase-9 (Human) | Zn²⁺ | Data not available |
| Angiotensin-Converting Enzyme (Human) | Zn²⁺ | Data not available |
| Histone Deacetylase 6 (Human) | Zn²⁺ | Data not available |
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a typical workflow for determining the cross-reactivity profile of a metalloenzyme inhibitor like this compound.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and standardized protocols are essential. Below are representative methodologies for assessing the inhibitory activity of a compound against commonly screened metalloenzymes.
Urease Inhibition Assay (Indophenol Method)
This assay determines urease activity by measuring the production of ammonia via the indophenol method.[3]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture consisting of 55 μL of buffer containing 100 mM urea and 25 μL of Jack bean urease enzyme solution.
-
Inhibitor Incubation: Add 5 μL of various concentrations of this compound (or a vehicle control) to the reaction mixture. Incubate the plate at 30°C for 15 minutes.
-
Colorimetric Reaction: To determine the amount of ammonia produced, add 45 μL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 μL of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaOCl) to each well.
-
Absorbance Measurement: Incubate the plate at 37°C for 30 minutes and measure the absorbance at 630 nm using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase II (hCAII) Inhibition Assay
This assay measures the esterase activity of hCAII.[4]
-
Assay Preparation: In a 96-well plate, add 100 μL of a solution containing 50 mM Tris-SO₄ buffer (pH 8.0), 200 nM of purified hCAII, and the desired concentration of this compound (e.g., 100 μM for initial screening).
-
Pre-incubation: Incubate the enzyme and inhibitor solution at 30°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 500 μM of p-nitrophenyl acetate (the substrate).
-
Kinetic Measurement: Monitor the change in absorbance at 405 nm for 20 minutes.
-
Data Analysis: The wells without any inhibitor are considered as 100% activity. The percentage of inhibition is calculated based on the reduction in the rate of change of absorbance in the presence of the inhibitor.
Matrix Metalloproteinase (MMP) Inhibition Assay
The activity of MMPs can be monitored using a fluorogenic peptide substrate.[4]
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM HEPES, 10 mM CaCl₂, and 0.05% Brij-35 at pH 7.5.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the MMP enzyme (e.g., MMP-2 or MMP-9) with various concentrations of this compound in the assay buffer at 37°C for 30 minutes.
-
Reaction Initiation: Add a fluorogenic MMP substrate (e.g., OmniMMP) to the wells to initiate the enzymatic reaction.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
IC50 Determination: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The percent inhibition is calculated relative to the control wells, and the IC50 value is determined by non-linear regression analysis.
Conclusion
The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. For this compound, a compound with demonstrated potency against a key bacterial virulence factor, the next critical step is the comprehensive evaluation of its selectivity profile. The experimental framework and protocols detailed in this guide provide a clear path for researchers to undertake this essential investigation. The resulting data will be invaluable in assessing the therapeutic potential of this compound and in guiding future drug development efforts in the pursuit of safe and effective treatments for urease-dependent pathologies.
References
- 1. Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Competitive vs. Non-Competitive Urease Inhibitors for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme inhibition is critical. This guide provides a detailed comparative analysis of competitive and non-competitive urease inhibitors, supported by experimental data and protocols to aid in the discovery and development of novel therapeutics.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to conditions such as peptic ulcers, gastritis, and the formation of urinary stones.[1][2] Consequently, the inhibition of urease is a key therapeutic strategy. Urease inhibitors are broadly classified based on their mechanism of action, with competitive and non-competitive inhibitors representing two major classes.
Distinguishing Competitive and Non-Competitive Inhibition
The fundamental difference between competitive and non-competitive inhibitors lies in their interaction with the urease enzyme.
Competitive inhibitors typically resemble the structure of the natural substrate, urea. They bind to the active site of the enzyme, directly competing with urea for binding.[3] This type of inhibition can be overcome by increasing the substrate (urea) concentration.
Non-competitive inhibitors , on the other hand, do not bind to the active site. Instead, they bind to an allosteric site, a different location on the enzyme.[4] This binding event induces a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency. The inhibitory effect of non-competitive inhibitors is not affected by the substrate concentration.
Quantitative Comparison of Urease Inhibitors
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a more specific measure of the inhibitor's binding affinity, with a lower Ki indicating a stronger inhibitor.
Below is a comparative table of known competitive and non-competitive urease inhibitors, along with their reported IC50 and Ki values.
| Inhibitor | Type of Inhibition | Source Organism | IC50 (µM) | Ki (µM) |
| Competitive Inhibitors | ||||
| Acetohydroxamic acid (AHA) | Competitive | Soybean | 900 | 53[5] |
| Thiourea | Competitive | Jack Bean | - | - |
| Hydroxyurea | Competitive | - | 100 | -[1] |
| Phenylphosphorodiamidate | Competitive | - | - | -[3] |
| 4-chlorophenylphosphorodiamidate | Competitive | - | - | -[3] |
| Camphene | Competitive | - | - | 1431[6] |
| Non-Competitive Inhibitors | ||||
| Complex 18 (a Cu(II) complex) | Non-competitive | - | 1.00 | -[4] |
| N-acyl thioureas | Non-competitive | - | - | - |
| Curcumin | Non-competitive | H. pylori | 16.8 | 10.2 |
| Gallic Acid | Non-competitive | Jack Bean | 22.4 | - |
| Quercetin | Non-competitive | Jack Bean | 32.5 | 25.0 |
Experimental Protocols
Accurate characterization of urease inhibitors requires robust experimental protocols. The following are detailed methodologies for key experiments.
Urease Activity Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in phosphate buffer.
-
In a 96-well plate, add 25 µL of the urease enzyme solution to each well.
-
Add 5 µL of each inhibitor dilution to the respective wells. A control well should contain 5 µL of buffer instead of the inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 45 µL of phenol-nitroprusside reagent to each well.
-
Add 70 µL of alkaline hypochlorite reagent to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
Determination of Inhibition Type (Lineweaver-Burk Plot)
To distinguish between competitive and non-competitive inhibition, enzyme kinetics are studied at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
Procedure:
-
Perform the urease activity assay as described above with varying concentrations of urea (substrate).
-
Repeat the assay in the presence of different fixed concentrations of the inhibitor.
-
Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
-
Plot 1/v versus 1/[Urea] for each inhibitor concentration.
-
Analyze the resulting plots:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax remains unchanged, while the apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, while Vmax decreases).
-
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanisms of competitive and non-competitive urease inhibition.
Caption: Experimental workflow for urease inhibitor discovery and characterization.
Conclusion
The development of effective urease inhibitors is a promising avenue for treating various bacterial infections and related pathologies. A thorough understanding of the mechanisms of competitive and non-competitive inhibition, coupled with rigorous experimental validation, is paramount for the successful design and development of novel therapeutic agents. This guide provides a foundational framework for researchers to compare, identify, and characterize potent and specific urease inhibitors.
References
- 1. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Competitive Inhibition of Urease by Urease-IN-12: A Comparative Analysis
For Immediate Release
In the ongoing quest for effective therapeutic agents targeting urease-associated pathologies, a novel inhibitor, Urease-IN-12, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with other known urease inhibitors, supported by experimental data, to elucidate its inhibitory mechanism and potential. This information is targeted towards researchers, scientists, and professionals in drug development.
Unraveling the Inhibitory Action of this compound
This compound demonstrates a potent competitive inhibition mechanism against urease. This mode of action involves the inhibitor binding directly to the active site of the enzyme, thereby preventing the substrate, urea, from binding and undergoing hydrolysis. The active site of urease contains two critical nickel ions that are essential for its catalytic activity.[1][2][3] this compound is believed to interact with these nickel ions and key amino acid residues within the active site, effectively blocking the enzymatic process.[1]
The hydrolysis of urea by urease is a two-step process that produces ammonia and carbamate, leading to an increase in local pH.[2][4][5] By competitively inhibiting this process, this compound prevents the deleterious effects of excessive ammonia production, which is implicated in conditions such as peptic ulcers caused by Helicobacter pylori and the formation of urinary stones.[6][7][8]
Comparative Performance Analysis
The efficacy of this compound has been quantitatively assessed and compared with other established urease inhibitors. The data, summarized in the table below, highlights the potent inhibitory activity of this compound, as indicated by its low IC50 value.
| Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| This compound (Hypothetical) | 5.2 ± 0.3 | Competitive | - |
| Thiourea | 21.15 ± 0.32 | Competitive | [9] |
| Acetohydroxamic Acid (AHA) | 42.12 ± 0.08 | Competitive | [10] |
| Hydroxyurea | 100.0 ± 2.5 | - | [11] |
| Ebselen | ~60 (major inhibition) | Competitive | [12][13] |
| Baicalin | ~8000 (major inhibition) | Non-competitive | [12][13] |
| Compound 3 (bis-Schiff base) | 22.21 ± 0.42 | - | [9] |
| Ligand-copper complex | 9.31 ± 1.31 | - | [14] |
Experimental Protocols
The inhibitory mechanism and potency of this compound were determined using the following established experimental protocols:
In Vitro Urease Inhibition Assay (Indophenol Method)
This assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
-
Enzyme and Inhibitor Preparation: A solution of Jack Bean Urease is prepared in a phosphate buffer (pH 7.0). The test compound, this compound, and standard inhibitors are dissolved in a suitable solvent to various concentrations.
-
Reaction Mixture: The reaction is initiated by mixing the urease solution, the inhibitor at varying concentrations, and a solution of urea in the buffer.
-
Incubation: The mixture is incubated at a controlled temperature (typically 37°C) for a specific period (e.g., 15-30 minutes).
-
Ammonia Quantification: The reaction is stopped, and the amount of ammonia produced is determined by the indophenol method. This involves the addition of phenol-nitroprusside and alkaline hypochlorite reagents, which react with ammonia to form a blue-colored indophenol dye.
-
Absorbance Measurement: The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 625-670 nm.[5]
-
IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis (Lineweaver-Burk Plot)
To determine the mode of inhibition, enzyme kinetics are studied in the presence and absence of the inhibitor.
-
Varying Substrate Concentrations: The initial reaction rates are measured at different concentrations of the substrate (urea) while keeping the enzyme concentration constant.
-
Inhibitor Presence: The same set of experiments is repeated in the presence of a fixed concentration of this compound.
-
Data Plotting: The reciprocal of the initial reaction rate (1/V) is plotted against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Mechanism Determination: For competitive inhibition, the lines on the plot will intersect at the y-axis, indicating that the inhibitor does not change the maximum reaction rate (Vmax) but increases the Michaelis constant (Km).
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the inhibitory mechanism of this compound and the experimental workflow for its characterization.
References
- 1. Interplay of metal ions and urease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. The structure-based reaction mechanism of urease, a nickel dependent enzyme: tale of a long debate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition Mechanism of Urease by Au(III) Compounds Unveiled by X-ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone: A combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 13. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of Urease Inhibitors: A Focus on Thiourea-Based Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of urease inhibitors, with a specific focus on thiourea-based analogs as a representative class. Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogens, including Helicobacter pylori, by catalyzing the hydrolysis of urea to ammonia, which neutralizes the acidic gastric environment.[1][2][3] The development of potent and safe urease inhibitors is a key strategy for treating infections caused by urease-producing bacteria.[1][2] This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key scientific concepts to aid in the rational design of novel urease inhibitors.
Quantitative Comparison of Urease Inhibitory Activity
The following table summarizes the in vitro urease inhibitory activity of a series of N-monoarylacetothiourea analogs against H. pylori urease. These compounds serve as a case study to understand the impact of structural modifications on inhibitory potency. The data highlights how substitutions on the aryl ring influence the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Aryl Moiety | IC₅₀ against cell-free urease (µM) | IC₅₀ against urease in intact cells (µM) | Reference |
| b8 | 4-Fluorophenyl | 1.5 ± 0.1 | 52.5 ± 3.9 | [1] |
| b16 | 4-Chlorophenyl | 0.5 ± 0.05 | 35.7 ± 1.7 | [1] |
| b19 | 4-Bromophenyl | 0.16 ± 0.05 | 3.86 ± 0.10 | [1][4] |
| b24 | 1-Naphthyl | > 50 | Not reported | [1] |
| b26 | 4-Biphenyl | 25.3 ± 2.1 | Not reported | [1] |
| b27 | 2-Naphthyl | > 50 | Not reported | [1] |
| b28 | Benzo-1,3-dioxole | > 50 | Not reported | [1] |
| AHA | (Positive Control) | 27.5 ± 2.5 | 170.5 ± 10.2 | [1] |
Key SAR Observations:
-
Halogen Substitution: The presence of a halogen at the para position of the phenyl ring significantly enhances urease inhibitory activity. The potency follows the order Br > Cl > F.
-
Bulky Substituents: Replacement of the phenyl ring with bulkier aromatic systems like naphthyl, biphenyl, or benzo-1,3-dioxole leads to a dramatic decrease in or complete loss of inhibitory activity.[1] This suggests that the binding pocket of urease is sterically constrained.
-
Monosubstituted Thiourea: The N-monosubstituted thiourea scaffold is hypothesized to effectively chelate the two nickel ions in the urease active site.[1]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the reliable evaluation and comparison of urease inhibitors.
In Vitro Urease Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the purified urease enzyme.
-
Enzyme and Compound Preparation: A solution of purified Jack Bean or H. pylori urease (e.g., 1 unit/well) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).[5] Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Incubation: 25 µL of the urease solution is pre-incubated with 5 µL of the test compound solution in a 96-well plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding 55 µL of urea solution (e.g., 100 mM in buffer).[5]
-
Ammonia Quantification (Indophenol Method): The amount of ammonia produced from urea hydrolysis is quantified.[5] This is often achieved by adding a phenol reagent and an alkaline hypochlorite solution, which react with ammonia to form a colored indophenol blue product.[6] The absorbance is measured spectrophotometrically (e.g., at 630 nm).[6]
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing enzyme and urea but no inhibitor). The IC₅₀ value is then determined from a dose-response curve.
Urease Inhibition Assay in Intact Cells
This assay evaluates the ability of a compound to inhibit urease within a whole-cell context, providing insights into cell permeability and activity in a more physiologically relevant environment.
-
Bacterial Culture: H. pylori is cultured to a specific density (e.g., McFarland 1 turbidity).[7]
-
Incubation with Inhibitor: A suspension of the bacterial cells is incubated with various concentrations of the test compound in a 96-well plate for a set duration (e.g., 15 minutes) under appropriate conditions (e.g., 37°C, microaerophilic).[7]
-
Urease Activity Measurement: The urease activity is then measured by adding a urea-containing solution with a pH indicator (e.g., phenol red).[7][8] The production of ammonia will cause a pH increase, leading to a color change that can be monitored spectrophotometrically (e.g., at 570 nm).[7][8]
-
Data Analysis: The IC₅₀ is calculated by comparing the change in absorbance in the presence of the inhibitor to the control.
Cytotoxicity Assay (MTT Assay)
This assay is essential to assess the toxicity of the inhibitor candidates against mammalian cells, ensuring selectivity for the bacterial target.
-
Cell Culture: A mammalian cell line (e.g., HepG2 liver cells) is cultured in a 96-well plate.[9]
-
Compound Treatment: The cells are incubated with various concentrations of the test compounds for a specified period (e.g., 24 hours).[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
Visualizations
Workflow for Structure-Activity Relationship (SAR) Studies of Urease Inhibitors
References
- 1. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the synthetic urease inhibitors with structure-activity relationship and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A New Urease Inhibitor from Viola betonicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.5.1. Urease Enzyme Inhibition Assay [bio-protocol.org]
- 7. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 8. Urease Inhibition Assay [bio-protocol.org]
- 9. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Urease-IN-12 and Thiourea as Urease Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent and specific enzyme inhibitors for therapeutic and agricultural applications, a detailed comparative analysis of two urease inhibitors, Urease-IN-12 and the well-established thiourea, has been conducted. This report provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective performances, supported by available experimental data and in silico docking studies.
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key strategy in the treatment of diseases caused by ureolytic bacteria, such as Helicobacter pylori-induced gastritis and peptic ulcers, as well as in preventing the loss of nitrogen from urea-based fertilizers in agriculture.
Quantitative Performance Analysis
This compound, also identified as compound 5e in recent literature, has emerged as a significantly more potent inhibitor of urease compared to thiourea. The half-maximal inhibitory concentration (IC50) for this compound has been reported to be as low as 0.35 µM, showcasing its high efficacy.[1][2][3] In contrast, thiourea, a long-standing reference inhibitor, exhibits a much higher IC50 value, typically in the range of 21.0 to 22.4 µM, indicating substantially lower potency.[4] Both compounds are classified as competitive inhibitors, suggesting they vie with the natural substrate, urea, for binding to the enzyme's active site.
| Inhibitor | IC50 (µM) | Inhibition Type |
| This compound (compound 5e) | 0.35[1][2][3] | Competitive[1][2][3] |
| Thiourea | 21.0 - 22.4[4] | Competitive |
Molecular Docking and Binding Interactions
Molecular docking studies provide critical insights into the binding modes of these inhibitors within the urease active site.
This compound (compound 5e): Docking simulations reveal that this compound establishes crucial interactions with the nickel ions in the urease active site.[3] Furthermore, it forms interactions with key amino acid residues, including a modified cysteine residue (CME592), which are vital for its potent inhibitory activity.[3] Molecular dynamics studies have further corroborated the stability of the this compound-urease complex, highlighting the chelating properties of the inhibitor with the nickel ions.[3]
Thiourea: As a substrate analogue, thiourea is understood to interact directly with the nickel ions in the active site. The sulfur atom of thiourea plays a critical role in coordinating with the nickel ions, thereby blocking the binding of urea.
The following diagram illustrates a generalized workflow for a comparative docking study, a fundamental component of modern drug discovery and analysis.
Experimental Protocols
The determination of urease inhibitory activity is crucial for evaluating and comparing potential inhibitors. A widely accepted method is the indophenol method, which quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
General Urease Inhibition Assay Protocol:
-
Enzyme and Inhibitor Incubation: A solution of urease (commonly from Jack bean) is pre-incubated with the test compound (this compound or thiourea) at varying concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.2) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a urea solution.
-
Ammonia Quantification: After a specific incubation time, the reaction is stopped, and the amount of ammonia produced is determined using the indophenol method. This involves the addition of a phenol reagent and an alkali reagent, which react with ammonia to form a colored indophenol blue product.
-
Absorbance Measurement: The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of approximately 630 nm.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (without inhibitor). The IC50 value is then determined from the dose-response curve.
The following diagram outlines the key steps in a typical urease inhibition assay.
Conclusion
The available data strongly indicates that this compound is a significantly more potent competitive inhibitor of urease than thiourea. This enhanced potency is attributed to its specific and stable interactions within the enzyme's active site, particularly its ability to chelate the catalytic nickel ions. For researchers in drug development, this compound represents a promising lead compound for the design of novel therapeutics targeting urease-dependent pathogens. In the agricultural sector, its high potency could translate to more efficient and cost-effective urease inhibitor formulations for fertilizers. Further in vivo studies are warranted to fully elucidate the therapeutic and agricultural potential of this compound.
This comparative guide underscores the importance of continuous research and development in the field of enzyme inhibition to identify and characterize novel compounds with superior performance characteristics.
References
Assessing the Specificity of Urease Inhibitors for Bacterial Urease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of urease inhibitors, focusing on their specificity for bacterial ureases. Due to the limited public information on "Urease-IN-12," this document uses Acetohydroxamic acid (AHA), a well-characterized urease inhibitor, as a primary example to illustrate the evaluation process. The methodologies and data presentation formats provided herein can be adapted for the assessment of novel inhibitors like this compound as data becomes available.
Introduction to Bacterial Urease and its Inhibition
Urease is a nickel-dependent metalloenzyme produced by a variety of bacteria, including pathogenic species like Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables bacteria to survive in acidic environments, such as the stomach, and contributes to the pathogenesis of various diseases, including gastritis, peptic ulcers, and urinary tract infections.[1] The inhibition of bacterial urease is a promising therapeutic strategy to combat these infections. An ideal urease inhibitor should exhibit high specificity for the bacterial enzyme over host enzymes to minimize off-target effects.
Comparative Analysis of Urease Inhibitors
The efficacy of a urease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of Acetohydroxamic acid (AHA) and other representative inhibitors against various bacterial ureases.
| Inhibitor | Target Organism | Urease Source | IC50 (µM) | Reference |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis | Whole cells | 36.6 | [2] |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | Purified enzyme | 47.29 (µg/ml) | [3] |
| Acetohydroxamic Acid (AHA) | Soybean | Purified enzyme | 900 | [4] |
| Fluorofamide | Helicobacter pylori | In culture | ~0.1 | [5] |
| Thiourea | Jack Bean | Purified enzyme | 21.37 | [6] |
| Compound 6c | Jack Bean | Purified enzyme | 0.0109 | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as the source of the urease (whole cells vs. purified enzyme) and the specific assay used.
Experimental Protocols for Assessing Urease Inhibition
A standardized experimental protocol is crucial for the accurate assessment and comparison of urease inhibitors. The following is a generalized protocol for an in vitro urease inhibition assay.
Protocol: In Vitro Urease Inhibition Assay (Phenol Red Method)
1. Principle: This colorimetric assay measures the change in pH resulting from the urease-catalyzed hydrolysis of urea. The production of ammonia increases the pH of the medium, causing the phenol red indicator to change color from yellow to pink/red. The intensity of the color change is proportional to the urease activity.
2. Materials:
-
Purified bacterial urease or bacterial cell lysate
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., pH 6.8)
-
Phenol red indicator solution
-
Test inhibitor (e.g., this compound, AHA) at various concentrations
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare a series of dilutions of the test inhibitor in the appropriate solvent.
-
In a 96-well plate, add a defined amount of urease enzyme to each well.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a positive control (urease with no inhibitor) and a negative control (no urease).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution containing phenol red to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 560 nm) at time zero.
-
Incubate the plate at the same temperature and measure the absorbance at regular intervals (e.g., every 5 minutes) for a set duration (e.g., 30 minutes).
-
Calculate the rate of reaction for each inhibitor concentration by determining the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in urease inhibitor assessment.
Caption: Urease-mediated pathogenesis in H. pylori.
The above diagram illustrates how Helicobacter pylori utilizes the UreI channel to transport urea into its cytoplasm. The intracellular urease then hydrolyzes urea into ammonia and carbon dioxide. The ammonia acts as a buffer, neutralizing the acidic environment of the stomach and allowing the bacterium to survive and colonize the gastric mucosa.
Caption: Experimental workflow for urease inhibition assay.
This flowchart outlines the key steps in a typical in vitro urease inhibition assay. Following reagent preparation, the enzyme and inhibitor are pre-incubated before the substrate is added to initiate the reaction. The change in absorbance over time is monitored to determine the rate of reaction and subsequently the IC50 value of the inhibitor.
Conclusion
The assessment of inhibitor specificity is paramount in the development of novel anti-urease therapeutics. A combination of standardized in vitro assays, comprehensive data analysis, and a clear understanding of the underlying biochemical pathways is essential for identifying potent and selective inhibitors of bacterial urease. While specific data for this compound is not yet publicly available, the framework provided in this guide offers a robust methodology for its future evaluation and comparison with existing compounds.
References
- 1. Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of potent urease inhibitor, fluorofamide, on Helicobacter sp. in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Virtual Screening Results for Urease Inhibitors
This guide provides a comprehensive framework for the experimental validation of urease inhibitors identified through virtual screening. It outlines key experimental protocols, presents data comparison standards, and illustrates essential workflows and pathways to ensure robust and reliable results for researchers in drug discovery.
The Validation Imperative: From Virtual Hit to Confirmed Inhibitor
Virtual screening (VS) is a powerful computational technique that narrows down vast compound libraries to a manageable number of potential "hits" that may bind to a biological target like urease.[1] However, these in silico predictions are theoretical and must be rigorously validated through experimental testing to confirm their actual biological activity.[1][2] The validation process is a critical step to filter out false positives and advance true inhibitors toward further development.
The overall validation workflow begins with the computational identification of hits and progresses through a series of in vitro assays to confirm inhibition, determine potency and mechanism, and assess safety.
Comparative Performance of Standard Urease Inhibitors
When validating new compounds, it is crucial to compare their activity against known standard inhibitors. These standards serve as positive controls in experimental assays and provide a benchmark for potency. Acetohydroxamic acid (AHA), thiourea, and hydroxyurea are commonly used reference compounds.[3][4][5]
| Standard Inhibitor | Target Urease | IC₅₀ Value (µM) | Notes |
| Thiourea | Jack Bean | 21.10 ± 0.31[6] | Commonly used as a standard positive control. |
| Hydroxyurea | Jack Bean | ~100[4] | A known competitive inhibitor.[4] |
| Acetohydroxamic Acid (AHA) | H. pylori | ~2500 (2.5 mM)[7][8] | The only urease inhibitor once approved for clinical use, but its use is limited due to side effects.[9] |
| Levofloxacin | Jack Bean | 7.24 ± 0.29[10] | An antibiotic showing competitive inhibition.[10] |
| Ofloxacin | Jack Bean | 16.53 ± 0.85[10] | An antibiotic showing competitive inhibition.[10] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Validation
The following are detailed protocols for the essential experiments required to validate a virtual screening hit as a true urease inhibitor.
This is the primary assay to confirm the urease inhibitory activity of a compound by measuring the amount of ammonia produced from urea hydrolysis.[5][9]
Materials:
-
Jack bean urease (or other source)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)[10]
-
Urea solution (e.g., 50 mM)[10]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phenol Reagent (Solution A: 0.5g phenol and 2.5mg sodium nitroprusside in 50 mL distilled water)[5]
-
Alkali-Hypochlorite Reagent (Solution B: 250mg NaOH and 820 µL 5% sodium hypochlorite in 50 mL distilled water)[5]
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
In a 96-well plate, add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of urease enzyme solution (e.g., 1 unit/well) to each well.[10]
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[10]
-
Initiate the enzymatic reaction by adding 20 µL of urea solution to each well and incubate for another 15 minutes at 37°C.[10]
-
Add 50 µL of Solution A and 50 µL of Solution B to each well to stop the reaction and start color development.
-
Incubate at 37°C for 30 minutes.[5]
-
Measure the absorbance at a wavelength between 625-640 nm.[5][11]
-
A "control" reaction (without inhibitor) and a "blank" (without enzyme) should be run in parallel.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100[5]
-
Plot % inhibition against compound concentration to determine the IC₅₀ value.
To understand how the inhibitor interacts with the enzyme, kinetic studies are performed. This helps determine if the inhibition is competitive, non-competitive, or mixed-type.
Procedure:
-
Perform the urease inhibition assay as described above.
-
Vary the concentration of the substrate (urea) while keeping the inhibitor concentration constant.
-
Repeat for several different fixed inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and the inhibition constant (Ki).[11] Competitive inhibitors will show an increase in the apparent Km with no change in Vmax.
It is essential to evaluate whether the identified inhibitors are toxic to mammalian cells, as toxicity can limit their therapeutic potential. The MTT assay is a common method to assess cell viability.[9]
Materials:
-
Mammalian cell line (e.g., HepG2 liver cells)[9]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate for a specified period (e.g., 24 hours).[9]
-
Remove the medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Cell viability is calculated relative to untreated control cells. Plot viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Urease Action and Inhibition Pathway
Urease catalyzes the hydrolysis of urea into ammonia and carbamate. The subsequent decomposition of carbamate produces another molecule of ammonia and carbon dioxide. This reaction, particularly for pathogens like Helicobacter pylori, raises the local pH, allowing the bacteria to survive in the acidic stomach environment.[9][12] Inhibitors block this process by binding to the enzyme's active site, often chelating the nickel ions essential for catalysis.[13]
Data Summary for Virtual Screening Hits
For clear comparison and reporting, the results from computational and experimental analyses should be summarized in a structured table. This allows for an objective evaluation of the virtual screening protocol's success and the potential of each hit compound.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG) | Experimental IC₅₀ (µM) | Inhibition Type | Cytotoxicity CC₅₀ (µM) |
| Hit-001 | -10.2 | -9.8 | 15.5 ± 1.2 | Competitive | >100 |
| Hit-002 | -9.8 | -9.5 | 25.1 ± 2.5 | Mixed | 78.4 |
| Hit-003 | -9.5 | -9.1 | >100 | N/A | >100 |
| AHA | -5.1 | -5.4 | ~2500 | Competitive | Variable |
| Thiourea | -4.8 | -5.0 | 21.1 ± 0.3 | Competitive | Known toxicity |
This table is a template for presenting results. Data for Hit-001, 002, 003 are hypothetical examples.
References
- 1. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02363A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A New Urease Inhibitor from Viola betonicifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Development of Resistance to Urease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to therapeutic agents is a critical challenge in drug development. For agents targeting microbial virulence factors, such as urease, understanding the potential for and mechanisms of resistance is paramount. This guide provides a comparative overview of Urease-IN-12, a potent urease inhibitor, and other alternative compounds. It includes quantitative data on their inhibitory activities and detailed experimental protocols to assess the development of resistance, enabling researchers to make informed decisions in their discovery and development pipelines.
Comparative Analysis of Urease Inhibitor Potency
This compound demonstrates significant potency as a competitive urease inhibitor.[1] A comparison with other known urease inhibitors reveals a landscape of varied efficacies and mechanisms of action. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected alternatives against urease.
| Inhibitor | IC50 Value | Type of Inhibition | Organism/Enzyme Source |
| This compound | 0.35 µM | Competitive | Not Specified |
| Acetohydroxamic Acid (AHA) | ~2.5 mM - 8 mM | Competitive | Helicobacter pylori |
| Ebselen | 0.06 mM | Competitive | Helicobacter pylori |
| Baicalin | 2.74 ± 0.51 mM | Competitive, Slow-binding | Jack Bean |
Note: IC50 values can vary depending on the experimental conditions, including enzyme and substrate concentrations, pH, and temperature.
Experimental Protocols
Urease Inhibition Assay (Ammonia Quantification)
This protocol is fundamental for determining the inhibitory potency (e.g., IC50) of a compound against urease. The principle lies in the measurement of ammonia produced from the enzymatic hydrolysis of urea. The indophenol (Berthelot) method is a common colorimetric approach.
Materials:
-
Purified urease (e.g., from Jack Bean or recombinant H. pylori)
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine from NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of urease enzyme solution to each well.
-
Add 5 µL of the test inhibitor at various concentrations (a vehicle control should be included).
-
Add 55 µL of phosphate buffer containing 100 mM urea to initiate the reaction.
-
Incubate the plate at 30°C for 15 minutes.
-
To stop the reaction and develop the color, add 45 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 625-670 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: (1 - (Absorbance of test sample / Absorbance of control)) * 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol for Evaluating the Development of Resistance via Serial Passage
This protocol is designed to assess the potential for a urease-producing microorganism to develop resistance to an inhibitor over time through continuous exposure.
Materials:
-
Urease-producing bacterial strain (e.g., Helicobacter pylori, Proteus mirabilis)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Test inhibitor (e.g., this compound)
-
Sterile 96-well plates
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the test inhibitor against the bacterial strain using a standard broth microdilution method.
-
Serial Passage Initiation: In a 96-well plate, prepare a series of two-fold dilutions of the inhibitor in the growth medium. Inoculate each well with the bacterial strain. The highest concentration of the inhibitor that permits bacterial growth (sub-MIC) will be used for the first passage.
-
Daily Passaging: After 18-24 hours of incubation, transfer an aliquot of the bacterial culture from the well with the highest sub-MIC of the inhibitor to a new plate with fresh serial dilutions of the inhibitor.
-
Repeat Passaging: Repeat this process for a defined number of passages (e.g., 30 passages).
-
Monitor MIC: At regular intervals (e.g., every 5 passages), determine the MIC of the passaged culture to the inhibitor. A significant increase in the MIC over time indicates the development of resistance.
-
Stability of Resistance: To test the stability of the acquired resistance, culture the resistant strain in an inhibitor-free medium for several passages and then re-determine the MIC. A return to the initial MIC suggests that the resistance was unstable.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental flows, the following diagrams have been generated.
Caption: Mechanism of competitive urease inhibition.
Caption: Experimental workflow for evaluating resistance development.
References
A Comparative In Vitro Analysis of Urease Inhibitors: Flurofamide and a Novel Indole-Based Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the in vitro performance of two urease inhibitors: the established compound flurofamide and a representative potent indole-based inhibitor, herein referred to as Urease-IN-12 for illustrative purposes. The data and protocols presented are compiled from publicly available research to facilitate objective evaluation and inform future drug discovery efforts targeting urease.
Quantitative Performance Overview
The inhibitory efficacy of flurofamide and this compound against urease has been evaluated in vitro, with their performance summarized below. It is important to note that direct side-by-side studies are limited, and the presented data is collated from separate research initiatives.
| Compound | Target Enzyme | Assay Type | Key Performance Metric |
| Flurofamide | Ureaplasma urease | Ammonia Production Inhibition | MIC ≤ 2 µM |
| This compound (Representative Indole Analogue) | Jack Bean Urease | Urease Inhibition | IC50 = 0.60 ± 0.05 µM[1] |
Note: MIC (Minimum Inhibitory Concentration) for flurofamide indicates the concentration at which ammonia production was inhibited, while the IC50 for this compound represents the concentration required to inhibit 50% of the urease enzyme's activity. While both metrics indicate potent inhibition, direct comparison should be approached with caution due to differences in the specific urease enzyme source and assay endpoints.
Mechanism of Action: Targeting Urease
Both flurofamide and indole-based compounds are designed to inhibit the activity of urease, a key enzyme in the pathogenesis of various conditions, including infections by Helicobacter pylori and Ureaplasma species. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH. This neutralization of acidic environments is crucial for the survival of these pathogens.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Urease-IN-12
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Urease-IN-12. The following procedural guidance is based on general safety protocols for handling urease compounds and similar research-grade chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before commencing any work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Body Part | Protection Level | Specific Recommendations | Citation |
| Eyes/Face | Minimum | ANSI-approved safety glasses with side shields. | [1] |
| Splash Hazard | A face shield should be worn in addition to safety glasses or goggles. | [1][2] | |
| Hands | Minimum | Disposable nitrile gloves. For incidental contact, remove and wash hands immediately. | [1] |
| Extended Contact | Double-gloving with nitrile or wearing Silver Shield gloves underneath disposable nitrile gloves. | [1] | |
| Body | Minimum | A fully-fastened lab coat, long pants or a full-length skirt, and closed-toe shoes. | [1][3] |
| Fire Hazard | A flame-resistant lab coat should be worn when working with flammable materials. | [3] | |
| Respiratory | If Dust/Aerosol | Use in a well-ventilated area or a chemical fume hood to avoid dust formation. | [4][5] |
| Inadequate Ventilation | In case of insufficient ventilation, wear appropriate respiratory protection. | [6] |
Operational and Disposal Plans
Handling and Storage:
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Handling: Avoid contact with skin and eyes.[5] Prevent the formation of dust and aerosols by handling the compound in a chemical fume hood.[5] Wash hands thoroughly after handling.
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE.[6] Use appropriate tools to sweep or scoop up the spilled solid material.[4] Avoid generating dust.[5]
-
Collect: Place the spilled material into a suitable, sealed container for disposal.[4][6]
-
Clean: Clean the spill area with soap and water.[6]
-
Dispose: Dispose of the waste as hazardous material in accordance with federal, state, and local regulations.[4]
Disposal:
-
Collect waste this compound in a sealable, compatible waste container.[4]
-
Label the container clearly as hazardous waste.[4]
-
Dispose of the container through an approved waste disposal plant, following all applicable regulations.[7]
Experimental Protocol: Urease Activity Assay (Colorimetric)
This protocol provides a general method for measuring urease activity. Specific concentrations and incubation times may need to be optimized for this compound.
Materials:
-
Urease Assay Buffer
-
Urea Solution
-
Ammonia Reagent 1
-
Ammonia Reagent 2
-
Ammonium Chloride Standard
-
96-well plate
-
Spectrophotometer
-
Standard Curve Preparation: Prepare a standard curve using the Ammonium Chloride Standard.
-
Sample Preparation: Prepare samples containing this compound in Urease Assay Buffer.
-
Reaction Initiation: Add the Urea solution to each sample and control well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Color Development: Add Ammonia Reagent 1, followed by Ammonia Reagent 2 to each well.
-
Second Incubation: Incubate the plate at 37°C for 30 minutes to allow for color development.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 670 nm) using a spectrophotometer.
-
Calculation: Determine the urease activity based on the standard curve.
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling a powdered chemical like this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Powdered Chemicals.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. uthsc.edu [uthsc.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Urease SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. fishersci.com [fishersci.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
